molecular formula C14H19NO3 B1309757 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid CAS No. 775271-42-6

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Cat. No.: B1309757
CAS No.: 775271-42-6
M. Wt: 249.3 g/mol
InChI Key: VHKOUIFYHWLPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid is a piperidine-based chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a piperidine ring core substituted with a 4-methoxybenzyl group and a carboxylic acid functionality, makes it a versatile intermediate for the synthesis of more complex molecules . Piperidine derivatives are recognized as privileged scaffolds in pharmaceutical research, frequently employed as peptidomimetics to simulate the structure and function of native peptides, thereby enhancing metabolic stability and improving the pharmacokinetic properties of potential drug candidates . The carboxylic acid group serves as a key handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives via coupling reactions . Similarly, the methoxybenzyl moiety can be utilized to introduce specific steric or electronic properties, influencing the molecule's binding affinity and selectivity toward biological targets . This compound is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)10-15-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKOUIFYHWLPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407712
Record name 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775271-42-6
Record name 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted piperidine scaffolds are of paramount importance in modern medicinal chemistry, forming the core of numerous therapeutic agents due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1][2] 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid that incorporates the piperidine-2-carboxylic acid (pipecolic acid) backbone, a structure known to be involved in various physiological processes, including synaptic transmission in the central nervous system.[3] The introduction of a 4-methoxybenzyl group on the piperidine nitrogen significantly influences the molecule's lipophilicity, steric bulk, and potential for aromatic interactions, making it a valuable building block for the synthesis of novel drug candidates.

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and detailed characterization methods for 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid. The content is tailored for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

Predicted Chemical and Physical Properties

Given the limited availability of experimental data for this specific molecule, the following properties are predicted based on the known characteristics of its constituent functional groups: piperidine-2-carboxylic acid and the 4-methoxybenzyl moiety.

PropertyPredicted ValueSource/Justification
Molecular Formula C₁₄H₁₉NO₃[4]
Molecular Weight 249.31 g/mol [4]
Appearance White to off-white crystalline solidBased on the appearance of similar N-substituted amino acids.
Melting Point Expected to be lower than the parent pipecolic acid (268-272 °C) due to the introduction of the bulky, less polar N-substituent.[3][5]
Solubility Predicted to have moderate solubility in polar organic solvents (e.g., methanol, DMSO) and limited solubility in water, especially at its isoelectric point. The 4-methoxybenzyl group increases lipophilicity compared to pipecolic acid.
pKa (Carboxylic Acid) Estimated to be in the range of 2.0 - 3.0. The electron-withdrawing effect of the protonated amine will lower the pKa of the carboxylic acid.Based on typical pKa values for α-amino acids.
pKa (Tertiary Amine) Estimated to be in the range of 8.0 - 9.0. The N-benzylation may slightly reduce the basicity compared to piperidine.Based on typical pKa values for N-alkylated piperidines.

Proposed Synthesis Protocol: N-Alkylation of Piperidine-2-carboxylic Acid Ester

The synthesis of 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid can be achieved through a straightforward N-alkylation of a suitable piperidine-2-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach protects the carboxylic acid from participating in side reactions during the N-alkylation step.

Experimental Workflow Diagram

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_alkylation Step 2: N-Alkylation cluster_hydrolysis Step 3: Hydrolysis Pipecolic_Acid Piperidine-2-carboxylic Acid Ester Piperidine-2-carboxylic Acid Ester Pipecolic_Acid->Ester  SOCl₂/MeOH or  H⁺, EtOH, reflux Alkylated_Ester 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid Ester Ester->Alkylated_Ester  K₂CO₃ or Et₃N,  Acetonitrile, reflux PMB_Cl 4-Methoxybenzyl Chloride PMB_Cl->Alkylated_Ester Final_Product 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid Alkylated_Ester->Final_Product  1. LiOH, THF/H₂O  2. H⁺ workup

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Methodology

Step 1: Esterification of Piperidine-2-carboxylic Acid

  • Objective: To protect the carboxylic acid functional group as an ester (e.g., methyl or ethyl ester) to prevent its reaction during the subsequent N-alkylation step.

  • Procedure:

    • Suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude piperidine-2-carboxylic acid ester hydrochloride salt. This can be used directly in the next step or neutralized and purified.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

  • Objective: To introduce the 4-methoxybenzyl group onto the nitrogen atom of the piperidine ring.[6]

  • Procedure:

    • Dissolve the piperidine-2-carboxylic acid ester hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add a base, such as potassium carbonate (2.5 eq) or triethylamine (2.5 eq), to the solution.

    • Add 4-methoxybenzyl chloride (1.1 eq) to the reaction mixture.

    • Heat the mixture to reflux (typically 60-80 °C) and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid ester.

Step 3: Hydrolysis of the Ester

  • Objective: To deprotect the carboxylic acid and obtain the final product.

  • Procedure:

    • Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify with 1M HCl until the pH is approximately 2-3.

    • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid. Further purification can be achieved by recrystallization.

Characterization and Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the 4-methoxybenzyl group, and the carboxylic acid proton.

  • Piperidine Ring Protons (δ 1.5-3.5 ppm): A series of complex multiplets corresponding to the diastereotopic protons of the piperidine ring. The proton at the C2 position, being adjacent to the carboxylic acid and the nitrogen, will likely appear as a distinct multiplet.

  • 4-Methoxybenzyl Group:

    • Methylene Protons (-CH₂-) (δ ~3.5-4.0 ppm): A singlet corresponding to the two protons of the benzylic methylene group.

    • Aromatic Protons (δ ~6.8-7.3 ppm): Two doublets in an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The two protons ortho to the methoxy group will be upfield (~6.8 ppm), and the two protons ortho to the methylene group will be downfield (~7.2 ppm).

    • Methoxy Protons (-OCH₃) (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.

  • Carboxylic Acid Proton (-COOH) (δ >10 ppm): A broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-COOH): δ ~170-180 ppm

  • Aromatic Carbons: Signals in the range of δ 114-160 ppm, with the carbon attached to the methoxy group being the most downfield.

  • Piperidine Ring Carbons: Signals in the range of δ 20-60 ppm.

  • Benzylic Carbon (-CH₂-): δ ~55-65 ppm

  • Methoxy Carbon (-OCH₃): δ ~55 ppm

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[7]

  • C-H Stretch (Aliphatic and Aromatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Ether): A strong band around 1250 cm⁻¹.

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 250.3.

Predicted Fragmentation Pattern:

A characteristic fragmentation would be the benzylic cleavage, resulting in the loss of the 4-methoxybenzyl group to form a tropylium ion at m/z 121.[8] Another significant fragmentation pathway would be the loss of the carboxylic acid group (45 Da).

MassSpec_Fragmentation Parent_Ion [M+H]⁺ m/z = 250.3 Fragment1 Tropylium Ion m/z = 121 Parent_Ion->Fragment1 Benzylic Cleavage Fragment2 [M+H - COOH]⁺ m/z = 205.3 Parent_Ion->Fragment2 Loss of COOH

Sources

An In-Depth Technical Guide to 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and development. The document delves into its molecular structure, plausible synthetic pathways, predicted spectroscopic characteristics, and potential pharmacological relevance based on analogous compounds.

Introduction and Molecular Structure Overview

This compound (CAS Number: 775271-42-6; Molecular Formula: C14H19NO3) is a heterocyclic compound featuring a piperidine ring N-substituted with a 4-methoxybenzyl group and a carboxylic acid moiety at the 2-position.[1][2] The piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs and natural alkaloids.[3] The presence of the carboxylic acid at the C2 position introduces a chiral center and a versatile functional group for further chemical modifications, such as amide or ester formation. The 4-methoxybenzyl group can influence the molecule's lipophilicity, metabolic stability, and interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 775271-42-6[1]
Molecular Formula C14H19NO3[1]
Molecular Weight 249.31 g/mol [2]
Canonical SMILES COC1=CC=C(C=C1)CN2CCCCC2C(=O)OInferred

Synthesis and Purification

Proposed Synthetic Workflow

A plausible and efficient synthesis can be achieved through the direct N-alkylation of commercially available piperidine-2-carboxylic acid.

Synthetic Workflow Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid Reaction Reaction Piperidine-2-carboxylic acid->Reaction 4-Methoxybenzyl chloride 4-Methoxybenzyl chloride 4-Methoxybenzyl chloride->Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Column Chromatography Final Product Final Product Purification->Final Product This compound Potential_Biological_Activities Core_Scaffold 1-(4-Methoxy-benzyl)-piperidine -2-carboxylic acid CNS_Activity CNS Activity Core_Scaffold->CNS_Activity Enzyme_Inhibition Enzyme Inhibition Core_Scaffold->Enzyme_Inhibition Other_Activities Other Potential Activities Core_Scaffold->Other_Activities Dopamine_Receptor Dopamine Receptor Antagonism CNS_Activity->Dopamine_Receptor Serotonin_Receptor 5-HT2A Receptor Inverse Agonism CNS_Activity->Serotonin_Receptor Cholinesterase Cholinesterase Inhibition (AChE/BChE) Enzyme_Inhibition->Cholinesterase Antimicrobial Antimicrobial Other_Activities->Antimicrobial

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid, a substituted derivative of the cyclic amino acid pipecolic acid, represents a scaffold of significant interest in medicinal chemistry and drug development. The incorporation of the N-benzylpiperidine motif is a common strategy to modulate the pharmacological and pharmacokinetic properties of bioactive molecules.[1] The 4-methoxybenzyl group, in particular, can influence receptor binding, metabolic stability, and cell permeability. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on computational models and analysis of structurally similar compounds. While these predictions offer a reliable guide for spectral interpretation, experimental verification is recommended for definitive structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the protons of the piperidine ring, the 4-methoxybenzyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the substituents.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-2' / H-6' (Aromatic)7.25d8.5
H-3' / H-5' (Aromatic)6.85d8.5
Benzyl CH₂3.95 (A), 3.45 (B)d (AB quartet)13.5
Methoxy (OCH₃)3.78s-
H-2 (Piperidine)3.15dd9.0, 4.5
H-6eq (Piperidine)2.95dt12.0, 3.0
H-6ax (Piperidine)2.30td12.0, 3.5
H-3 to H-5 (Piperidine)1.90 - 1.40m-
Carboxylic Acid (COOH)12.5 (broad)s-

Predicted in DMSO-d₆ at 400 MHz.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (COOH)174.5
C-1' (Aromatic)130.0
C-4' (Aromatic)158.5
C-2' / C-6' (Aromatic)130.5
C-3' / C-5' (Aromatic)113.8
Benzyl CH₂58.0
Methoxy (OCH₃)55.2
C-2 (Piperidine)65.0
C-6 (Piperidine)54.0
C-3 (Piperidine)28.5
C-4 (Piperidine)25.0
C-5 (Piperidine)22.5

Predicted in DMSO-d₆ at 100 MHz.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing this compound due to the presence of a basic nitrogen atom and an acidic carboxylic acid group. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are outlined below.

m/z (Predicted) Ion Identity Notes
250.14[M+H]⁺Protonated molecular ion
232.13[M+H - H₂O]⁺Loss of water from the carboxylic acid
204.13[M+H - COOH]⁺Loss of the carboxylic acid group
121.07[C₈H₉O]⁺4-Methoxybenzyl cation (tropylium ion)
91.05[C₇H₇]⁺Tropylium ion from benzyl fragmentation
84.08[C₅H₁₀N]⁺Piperidine ring fragment after benzyl cleavage

Scientific Integrity & Logic: An In-depth Discussion

Expertise & Experience: Rationale Behind Spectroscopic Interpretation

The predicted NMR data is based on established principles of chemical shifts and coupling constants observed in similar structures.

  • ¹H NMR Interpretation: The aromatic protons of the 4-methoxybenzyl group are expected to appear as two distinct doublets due to the symmetry of the para-substituted ring. The benzylic protons are diastereotopic due to the chiral center at C-2 of the piperidine ring and are therefore predicted to appear as an AB quartet. The methoxy group protons will be a sharp singlet. The proton at C-2 of the piperidine ring is adjacent to both the nitrogen and the carboxylic acid, leading to a downfield shift. The remaining piperidine protons will appear as a complex multiplet in the aliphatic region. The carboxylic acid proton signal is expected to be broad and significantly downfield.

  • ¹³C NMR Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons can be assigned based on their substitution pattern and the electronic effects of the methoxy group. The benzylic carbon and the carbons of the piperidine ring will appear in the aliphatic region, with their specific shifts influenced by the nitrogen atom and the carboxylic acid group.

  • Mass Spectrometry Fragmentation: The fragmentation pattern in ESI-MS is predictable based on the structure. The most prominent fragmentation pathway for N-benzylpiperidines is the cleavage of the benzylic C-N bond. This results in the formation of a stable 4-methoxybenzyl cation (m/z 121), which is a characteristic fragment. Further fragmentation of the benzyl group can lead to the tropylium ion (m/z 91). The piperidine carboxylic acid portion can undergo fragmentation through the loss of the carboxylic acid group or water.

Trustworthiness: A Self-Validating System

The consistency between the different spectroscopic techniques provides a self-validating framework. For instance, the presence of the 4-methoxybenzyl group is confirmed by:

  • The characteristic AA'BB' system in the aromatic region of the ¹H NMR spectrum.

  • The singlet for the methoxy protons in the ¹H NMR spectrum.

  • The corresponding aromatic and methoxy carbon signals in the ¹³C NMR spectrum.

  • The characteristic fragment ion at m/z 121 in the mass spectrum.

Similarly, the piperidine-2-carboxylic acid moiety is confirmed by the aliphatic signals in the NMR spectra and the relevant fragmentation patterns in the mass spectrum.

Authoritative Grounding & Comprehensive References

The interpretation of spectroscopic data is grounded in well-established principles documented in authoritative texts and databases. For example, the typical chemical shift ranges for protons and carbons in various chemical environments are extensively cataloged.[2] The fragmentation mechanisms in mass spectrometry for amines and carboxylic acids are also well-understood.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:

      • Pulse sequence: zg30

      • Spectral width: 16 ppm

      • Number of scans: 16-32

      • Relaxation delay (d1): 2 seconds

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Use the same spectrometer and sample.

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 240 ppm

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay (d1): 2 seconds

    • Process and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • LC-MS Analysis (ESI):

    • Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

      • Flow rate: 0.2-0.4 mL/min.

      • Injection volume: 1-5 µL.

    • Mass Spectrometer Conditions (Positive Ion Mode):

      • Ionization mode: ESI positive.

      • Capillary voltage: 3-4 kV.

      • Drying gas flow: 5-10 L/min.

      • Drying gas temperature: 250-350 °C.

      • Scan range: m/z 50-500.

Visualizations

Figure 1: Chemical structure of this compound.

G Conceptual Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation Sample Weighing Sample Weighing Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Sample Weighing->Dissolution in Deuterated Solvent NMR Dilution in Mobile Phase Dilution in Mobile Phase Sample Weighing->Dilution in Mobile Phase MS NMR Spectrometer NMR Spectrometer Dissolution in Deuterated Solvent->NMR Spectrometer LC-MS System LC-MS System Dilution in Mobile Phase->LC-MS System FT & Phasing FT & Phasing NMR Spectrometer->FT & Phasing ¹H & ¹³C NMR Peak Integration Peak Integration LC-MS System->Peak Integration ESI-MS Spectral Interpretation Spectral Interpretation FT & Phasing->Spectral Interpretation ¹H & ¹³C NMR Structure Confirmation Structure Confirmation Spectral Interpretation->Structure Confirmation Fragmentation Analysis Fragmentation Analysis Peak Integration->Fragmentation Analysis ESI-MS Fragmentation Analysis->Structure Confirmation

Figure 2: A conceptual workflow for the spectroscopic analysis of the target compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • Wiley Science Solutions. SpectraBase. [Link]

  • Human Metabolome Database. HMDB. [Link]

  • PubChem. Public chemical information database. [Link]

Sources

Unveiling the Therapeutic Potential of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid: A-Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] This technical guide delves into the pharmacological potential of a specific, yet underexplored derivative: 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid. While direct biological data for this exact molecule is not extensively published, this document will synthesize the known biological activities of structurally related N-benzylpiperidine and piperidine-2-carboxylic acid analogs to build a predictive framework for its potential therapeutic applications. We will explore likely molecular targets, propose a comprehensive strategy for its biological evaluation, and detail the experimental protocols necessary to elucidate its bioactivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery due to its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and conformational flexibility that allows for optimal binding to biological targets.[1][2] The versatility of the piperidine scaffold is evident in its presence in a wide array of pharmaceuticals targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[1]

The subject of this guide, this compound, combines three key structural motifs:

  • The Piperidine Core: Provides a rigid, three-dimensional framework.

  • The N-(4-Methoxy-benzyl) Group: This substitution can significantly influence receptor binding and pharmacokinetic properties. The methoxy group, in particular, can alter electronic properties and metabolic stability.

  • The 2-Carboxylic Acid Moiety: This functional group can participate in key binding interactions (e.g., hydrogen bonding, ionic interactions) with biological targets and serves as a handle for further chemical modification.[3]

This unique combination of structural features suggests that this compound could exhibit a range of interesting biological activities.

Predicted Biological Activities and Potential Molecular Targets

Based on the extensive literature on related piperidine derivatives, we can hypothesize several potential biological activities and molecular targets for this compound.

Anticancer Activity

Numerous piperidine derivatives have demonstrated significant anticancer properties.[4][5][6] The mechanisms of action are diverse and include:

  • Induction of Apoptosis: Piperidine compounds have been shown to induce programmed cell death in cancer cells by modulating the expression of key regulatory proteins like BAX and BCL-2.[5]

  • Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G0/G1.[5]

  • Enzyme Inhibition: Piperidine-containing molecules can inhibit enzymes crucial for cancer progression.

A logical starting point for evaluating the anticancer potential of this compound would be to screen it against a panel of human cancer cell lines.

Enzyme Inhibition

The structural features of our target compound make it a plausible candidate for an enzyme inhibitor.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Piperidine and piperazine amides of chromone-2-carboxylic acid have been identified as inhibitors of sEH, an enzyme implicated in inflammatory disorders.[7] The presence of the benzylpiperidine moiety in these inhibitors suggests that our compound of interest could also target this enzyme.

  • Acetylcholinesterase (AChE) Inhibition: N-benzylpiperidine derivatives are a well-established class of AChE inhibitors, with potential applications in the treatment of Alzheimer's disease.[8][9] The N-benzyl group is known to interact with the active site of AChE.

  • Tyrosinase Inhibition: Piperidine amides have also been investigated as tyrosinase inhibitors, which are of interest in treating hyperpigmentation disorders.[10]

Central Nervous System (CNS) Activity

The piperidine scaffold is prevalent in drugs targeting the CNS.

  • Dopamine and Serotonin Receptor Modulation: Piperidine derivatives have been developed as multi-target antipsychotics with high affinity for D2, 5-HT1A, and 5-HT2A receptors.[11]

  • GABA Transporter Inhibition: N-substituted piperidine-3-carboxylic acid derivatives have been explored as inhibitors of GABA transporters, suggesting a potential role in modulating GABAergic neurotransmission.

A Proposed Research Program for Biological Evaluation

To systematically investigate the biological activity of this compound, a multi-tiered approach is recommended, progressing from broad phenotypic screening to specific target-based assays.

Initial High-Throughput Screening (HTS)

A primary screening campaign against a diverse panel of targets is the most efficient way to identify initial areas of biological activity.

Table 1: Recommended Initial High-Throughput Screening Panel

Assay ClassSpecific Targets/Cell LinesRationale
Anticancer NCI-60 Human Tumor Cell Line ScreenBroad screen against diverse cancer types.
Apoptosis and Cell Cycle Assays (e.g., using flow cytometry)To determine the mechanism of any observed cytotoxicity.
Enzyme Inhibition Soluble Epoxide Hydrolase (sEH) AssayBased on activity of similar piperidine amides.[7]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) AssaysBased on the well-established activity of N-benzylpiperidine derivatives.[8][9]
Tyrosinase Inhibition AssayPotential application in dermatology.[10]
CNS Activity Receptor Binding Assays (e.g., for dopamine and serotonin receptors)To identify potential neuropharmacological activity.[11]
Secondary and Confirmatory Assays

Positive "hits" from the initial HTS should be followed up with more detailed secondary assays to confirm activity and determine potency (e.g., IC50 or EC50 values).

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The choice of animal model will depend on the confirmed in vitro activity. For example, anticancer activity would be evaluated in xenograft models, while CNS activity would be assessed using behavioral models.

Experimental Protocols

The following are representative, detailed protocols for key in vitro assays.

Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR data for the exact target molecule is unavailable, we can draw inferences from related compounds. For N-benzylpiperidine-based AChE inhibitors, the nature and position of substituents on the benzyl ring are critical for activity.[9] Similarly, for piperidine-based enzyme inhibitors, the stereochemistry at the 2-position of the piperidine ring can be crucial.

Should this compound show promising activity, a focused medicinal chemistry effort to synthesize and evaluate analogs would be a logical next step.

Diagram 1: Proposed Analogs for SAR Studies

Caption: Proposed modifications to probe the structure-activity relationship.

Conclusion

While the biological activity of this compound remains to be experimentally determined, a thorough analysis of the existing literature on structurally related compounds provides a strong foundation for predicting its potential therapeutic applications. The presence of the N-benzylpiperidine and piperidine-2-carboxylic acid motifs suggests promising avenues of investigation in oncology, neuropharmacology, and enzyme inhibition. The comprehensive research program outlined in this guide provides a clear and logical path forward for elucidating the pharmacological profile of this intriguing molecule and unlocking its potential as a novel therapeutic agent. The versatility of the piperidine scaffold continues to make it a fertile ground for the discovery of new medicines.[2]

References

  • Synthesis and Anti-Cancer Activity of 2,6-disubstituted N-methylpiperidine Derivatives and Their N-oxides. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]

  • Structure of N-benzylpiperidine derivatives. ResearchGate. [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

  • Pipecolic acid. Wikipedia. [Link]

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. [Link]

Sources

A Technical Guide to the Hypothetical Mechanism of Action of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document presents a comprehensive technical guide on the hypothesized mechanism of action for the novel compound, 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally related compounds to propose a scientifically grounded, theoretical framework for its biological activity. We postulate that this compound acts as a modulator of central nervous system targets, with a primary focus on its potential as an acetylcholinesterase (AChE) inhibitor. This guide provides the theoretical basis for this hypothesis, detailed experimental protocols to validate the proposed mechanism, and insights into the structure-activity relationships that underpin its potential therapeutic efficacy.

Part 1: Introduction and Structural Rationale

The compound this compound is a novel chemical entity built upon a piperidine scaffold, a privileged structure in medicinal chemistry renowned for its presence in numerous pharmaceuticals.[1] The molecule can be deconstructed into three key components, each contributing to its potential pharmacological profile:

  • The Piperidine-2-carboxylic Acid Core: Also known as pipecolic acid, this non-proteinogenic, cyclic amino acid is a derivative of L-lysine.[2][3] Its constrained cyclic nature and the presence of a carboxylic acid group make it an intriguing scaffold for mimicking endogenous ligands and interacting with amino acid binding sites on proteins. Derivatives of piperidine carboxylic acid have been explored as inhibitors of adhesion molecules and GABA transporters.[4][5]

  • The N-Benzyl Moiety: The substitution of a benzyl group on the piperidine nitrogen is a common feature in centrally active agents.[6] This N-benzyl piperidine fragment is known to enhance the affinity of molecules for various biological targets through cation-π and π-π stacking interactions within protein binding pockets.[7] Notably, this motif is a cornerstone of many potent acetylcholinesterase (AChE) inhibitors, where the benzyl group interacts with the catalytic anionic site of the enzyme.[8][9]

  • The 4-Methoxybenzyl (PMB) Group: While often used as a protecting group in organic synthesis, the 4-methoxybenzyl group, when part of a final active compound, significantly influences its physicochemical properties.[10][11][12] The methoxy substitution can enhance metabolic stability and modulate lipophilicity, which in turn affects blood-brain barrier penetration. The oxygen atom can also act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein.

Based on this structural analysis, we hypothesize that this compound is a rationally designed inhibitor of acetylcholinesterase, a key enzyme in the degradation of the neurotransmitter acetylcholine. Its potential as an anti-dementia agent, similar to other N-benzylpiperidine derivatives, warrants a thorough investigation of this proposed mechanism.[13]

Part 2: Hypothesized Mechanism of Action - Acetylcholinesterase Inhibition

We propose that this compound acts as a competitive inhibitor of acetylcholinesterase. The N-benzylpiperidine portion of the molecule is expected to bind to the catalytic anionic site (CAS) of AChE, a site rich in aromatic residues such as Trp84 and Phe330.[8] The positively charged nitrogen of the piperidine ring (at physiological pH) would form a cation-π interaction with the electron-rich aromatic rings of these residues.

The 4-methoxybenzyl group is hypothesized to extend into the active site gorge, with the methoxy group potentially forming a hydrogen bond with a residue like Tyr121 or interacting with the peripheral anionic site (PAS), thereby stabilizing the binding of the inhibitor. The piperidine-2-carboxylic acid moiety may provide additional interactions within the active site, potentially with serine or histidine residues, and could influence the overall orientation of the molecule within the binding pocket.

This dual-site binding, engaging both the catalytic and peripheral anionic sites, could lead to potent and selective inhibition of AChE over other cholinesterases like butyrylcholinesterase (BuChE), a desirable property for minimizing side effects.[9]

Below is a diagram illustrating the proposed signaling pathway affected by the inhibition of AChE.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Release ACh Release Presynaptic_Neuron->ACh_Release Action Potential Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Postsynaptic_Neuron->Signal_Transduction Activates Synaptic_Cleft Synaptic Cleft ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Vesicle->ACh_Release ACh ACh ACh_Release->ACh Exocytosis AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptors (AChR) ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChR->Postsynaptic_Neuron Activates Compound 1-(4-Methoxy-benzyl)- piperidine-2-carboxylic acid Compound->AChE Inhibits

Figure 1: Proposed mechanism of AChE inhibition.

Part 3: Experimental Validation Protocols

To test the hypothesis that this compound is an AChE inhibitor, a series of in vitro experiments are required.

Synthesis of this compound

The synthesis of the target compound can be achieved through a standard reductive amination protocol.

Protocol:

  • Step 1: N-alkylation. To a solution of piperidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol, add 4-methoxybenzaldehyde (1.1 eq).

  • Step 2: Reduction. After stirring for 1-2 hours, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Step 3: Reaction Monitoring. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Step 4: Work-up and Purification. Quench the reaction with water and adjust the pH to neutral. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized compound against AChE can be determined using a modified Ellman's method.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and human recombinant AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Plate Preparation: In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of the test compound (this compound). A control well without the inhibitor should be included.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Data Acquisition: Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics and Selectivity

To understand the nature of the inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plots can be generated by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor. Furthermore, the selectivity of the compound can be assessed by performing the same assay using human butyrylcholinesterase (BuChE).

Quantitative Data Summary:

ParameterDescriptionExpected Outcome for a Potent Inhibitor
AChE IC₅₀ Concentration for 50% inhibition of AChELow nanomolar to micromolar range
BuChE IC₅₀ Concentration for 50% inhibition of BuChESignificantly higher than AChE IC₅₀
Selectivity Index BuChE IC₅₀ / AChE IC₅₀> 100
Ki Inhibition constantDetermined from kinetic studies
Mechanism Type of inhibitionCompetitive or mixed-type

Part 4: Experimental Workflow Visualization

The overall workflow for the validation of the proposed mechanism of action is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of 1-(4-Methoxy-benzyl)- piperidine-2-carboxylic acid Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization AChE_Assay AChE Inhibition Assay (Ellman's Method) Characterization->AChE_Assay BuChE_Assay BuChE Inhibition Assay Characterization->BuChE_Assay Kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) Characterization->Kinetics IC50_AChE Determine AChE IC₅₀ AChE_Assay->IC50_AChE Selectivity Calculate Selectivity Index (BuChE IC₅₀ / AChE IC₅₀) IC50_AChE->Selectivity IC50_BuChE Determine BuChE IC₅₀ BuChE_Assay->IC50_BuChE IC50_BuChE->Selectivity Mechanism_Determination Determine Mechanism of Inhibition Kinetics->Mechanism_Determination SAR Structure-Activity Relationship (SAR) Analysis Mechanism_Determination->SAR Selectivity->SAR Conclusion Conclusion on Mechanism of Action SAR->Conclusion

Figure 2: Workflow for mechanism validation.

Part 5: Concluding Remarks

This technical guide puts forth a well-founded hypothesis for the mechanism of action of this compound as an acetylcholinesterase inhibitor. This hypothesis is built upon the known pharmacological activities of its constituent chemical motifs. The provided experimental protocols offer a clear and robust pathway for the validation of this proposed mechanism. Successful validation would position this novel compound as a promising candidate for further development in the context of neurodegenerative diseases such as Alzheimer's disease.

References

  • Subramanyam, C. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles.
  • Encyclopedia.pub. (2023).
  • Kozur, T., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • O'Neil, C. T., et al. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.
  • ResearchGate. (n.d.).
  • Nishikawa, Y., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][10][14]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.

  • Vinod, T. K., et al. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. Request PDF.
  • ResearchGate. (2009). Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)
  • Eller, G. A., & Holzer, W. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. Heterocycles, 63(11), 2537-2555.
  • Vinod, T. K., et al. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound.
  • Wikipedia. (n.d.). Pipecolic acid.
  • MDPI. (2023).
  • PrepChem.com. (n.d.). Preparation of 4-(N-2-methoxybenzylcarbamoyl)piperidine.
  • ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • BenchChem. (n.d.). 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid | CAS 510739-83-0.
  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Google Patents. (n.d.). JP2000136183A - Production of n-benzyl-4-formylpiperidine.
  • Sigma-Aldrich. (n.d.). 4-methoxy-piperidine-2-carboxylic acid hydrochloride.
  • Vogensen, S. B., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride.
  • ChemicalBook. (n.d.). piperidine-2-carboxylic acid 4-Methoxy-benzyl ester.

Sources

The Strategic Design and Application of 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold and the Significance of the 1-(4-Methoxybenzyl)-2-carboxylic Acid Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure offers a three-dimensional geometry that can effectively present substituents for optimal interaction with biological targets, while also providing a stable and synthetically tractable core.[1] The strategic functionalization of the piperidine ring at its various positions allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Within this broad class of compounds, derivatives of 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid represent a particularly intriguing and versatile platform for drug discovery. This scaffold combines several key features:

  • The Piperidine-2-carboxylic Acid (Pipecolic Acid) Core: This chiral building block provides a defined stereochemical presentation of substituents, which is crucial for selective interactions with chiral biological targets like enzymes and receptors. The carboxylic acid group serves as a versatile synthetic handle for the introduction of a wide range of functional groups, most commonly through the formation of amide or ester linkages.

  • The N-(4-Methoxybenzyl) Group: The N-benzyl substituent is a common feature in many biologically active piperidines. The 4-methoxy substitution on the benzyl ring can influence the electronic properties of the piperidine nitrogen and may engage in specific interactions with target proteins. Furthermore, the N-benzyl group can be utilized as a protecting group that can be removed under specific conditions, or it can be an integral part of the pharmacophore responsible for biological activity.

This technical guide will provide a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid and its analogs. We will delve into the rationale behind synthetic strategies, explore potential biological targets, and discuss the principles of structure-activity relationship (SAR) that guide the design of novel therapeutic agents based on this promising scaffold.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of derivatives of 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid can be approached in a modular fashion, allowing for the systematic exploration of chemical space. The general synthetic workflow involves the preparation of the core scaffold followed by diversification at the carboxylic acid moiety.

Synthesis of the 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid Core

The core scaffold can be synthesized through the N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) or its ester derivatives. A common and effective method is reductive amination.

Experimental Protocol: Reductive Amination for the Synthesis of 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid

Objective: To synthesize the core scaffold by reacting piperidine-2-carboxylic acid with 4-methoxybenzaldehyde in the presence of a reducing agent.

Materials:

  • Piperidine-2-carboxylic acid

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of piperidine-2-carboxylic acid (1.0 equivalent) in the chosen solvent (DCM or DCE), add 4-methoxybenzaldehyde (1.1 equivalents).

  • If using STAB, add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture at room temperature. If using NaBH₃CN, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines compared to sodium borohydride, and the reaction can be performed in a one-pot fashion.

  • Solvent: Aprotic solvents like DCM or DCE are used to avoid unwanted side reactions with the reducing agent.

  • Work-up: The aqueous work-up with sodium bicarbonate is necessary to neutralize any remaining acid and quench the reducing agent.

G Piperidine-2-carboxylic Acid Piperidine-2-carboxylic Acid Reaction Mixture Reaction Mixture Piperidine-2-carboxylic Acid->Reaction Mixture 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Reaction Mixture Reducing Agent (e.g., STAB) Reducing Agent (e.g., STAB) Reducing Agent (e.g., STAB)->Reaction Mixture Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction Mixture Purification Purification Reaction Mixture->Purification Work-up Final Product 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid Purification->Final Product

Caption: General workflow for the synthesis of the core scaffold.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the 2-position is a key point for diversification. Amide and ester derivatives are the most common analogs synthesized to explore structure-activity relationships.

Experimental Protocol: Amide Coupling

Objective: To synthesize amide derivatives by coupling the carboxylic acid with a variety of primary or secondary amines.

Materials:

  • 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid

  • Desired amine (primary or secondary)

  • Coupling agents: e.g., (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)

  • Base: e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM as solvent

Procedure:

  • Dissolve 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.[2]

Experimental Protocol: Esterification

Objective: To synthesize ester derivatives by reacting the carboxylic acid with various alcohols.

Materials:

  • 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid

  • Desired alcohol

  • Acid catalyst: e.g., concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Dean-Stark apparatus (for Fischer esterification)

  • Toluene or benzene as solvent (for Fischer esterification)

Procedure (Fischer Esterification):

  • Combine 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid (1.0 equivalent), the desired alcohol (in excess, can also be used as the solvent), and a catalytic amount of concentrated H₂SO₄ in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux in a suitable solvent like toluene. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature and neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude ester, which can be further purified by chromatography.

G cluster_0 Amide Synthesis cluster_1 Ester Synthesis Core_Acid_A 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid Amide_Product Amide Derivative Core_Acid_A->Amide_Product Coupling Amine Amine Amine->Amide_Product Coupling_Reagent Coupling_Reagent Coupling_Reagent->Amide_Product Core_Acid_E 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid Ester_Product Ester Derivative Core_Acid_E->Ester_Product Esterification Alcohol Alcohol Alcohol->Ester_Product Acid_Catalyst Acid_Catalyst Acid_Catalyst->Ester_Product

Caption: Diversification pathways from the core carboxylic acid.

Structure-Activity Relationships (SAR) and Biological Applications

While specific SAR studies on a broad library of 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid derivatives are not extensively published, we can infer potential trends and therapeutic applications by examining related classes of compounds. The derivatization at the carboxylic acid position is a critical determinant of biological activity.

Potential Biological Targets and Therapeutic Areas

Derivatives of piperidine-2-carboxylic acid (pipecolic acid) have been investigated for a range of biological activities. The introduction of the N-(4-methoxybenzyl) group can modulate the affinity and selectivity for various targets.

  • Central Nervous System (CNS) Disorders: Piperidine-based structures are well-known to interact with a variety of CNS targets, including G-protein coupled receptors (GPCRs) and ion channels. The lipophilicity imparted by the benzyl group can facilitate blood-brain barrier penetration.

  • Enzyme Inhibition: The carboxylic acid or its derivatives can act as a key binding motif for the active sites of various enzymes. For instance, related piperidine carboxamides have been explored as inhibitors of enzymes like carbonic anhydrase.

  • Antimicrobial and Antifungal Agents: The piperidine scaffold is present in several antifungal agents that target ergosterol biosynthesis.[3]

SAR Insights from Amide and Ester Analogs

The nature of the substituent introduced via the amide or ester linkage can profoundly impact biological activity.

Derivative TypeR Group VariationPotential Impact on ActivityRationale
Amides Small alkyl or cycloalkyl groupsMay enhance potency by filling small hydrophobic pockets in the target protein.Provides a balance of lipophilicity and size.
Aromatic or heteroaromatic ringsCan introduce π-π stacking or hydrogen bonding interactions, potentially increasing affinity and selectivity.Aromatic systems offer diverse electronic and steric properties.
Chiral aminesCan introduce additional stereochemical centers, leading to diastereomers with distinct biological profiles.Allows for fine-tuning of the 3D orientation of the molecule within the binding site.
Esters Simple alkyl esters (methyl, ethyl)Often used as prodrugs to improve oral bioavailability. The ester can be hydrolyzed in vivo to release the active carboxylic acid.Esterification masks the polar carboxylic acid group.
Bulky or substituted benzyl estersMay act as part of the pharmacophore, interacting with specific regions of the target.The ester moiety can be designed to mimic other functional groups or to occupy specific binding pockets.

Conclusion and Future Directions

The 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. Its modular synthesis allows for the systematic exploration of a wide range of chemical diversity through derivatization of the carboxylic acid moiety. While the full therapeutic potential of this specific class of compounds is yet to be fully elucidated, the established biological significance of the piperidine core, combined with the tunability offered by the N-benzyl and C-2 carboxylate substituents, makes it a compelling area for further investigation.

Future research in this field should focus on the synthesis of diverse libraries of amide and ester derivatives, followed by high-throughput screening against a panel of biologically relevant targets. The identification of initial hits should be followed by detailed structure-activity relationship studies, guided by computational modeling and structural biology, to optimize potency, selectivity, and pharmacokinetic properties. The exploration of chiral derivatives will also be crucial in developing highly selective and effective drug candidates. Through such a systematic and interdisciplinary approach, the full therapeutic potential of 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid derivatives can be unlocked.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI. Retrieved January 17, 2026, from [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2018). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Proline Analogues. (2024). Chemical Reviews. Retrieved January 17, 2026, from [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Pharmacological targeting of G protein-coupled receptor heteromers. (2021). Molecular Psychiatry. Retrieved January 17, 2026, from [Link]

  • Pipecolic acid in microbes: biosynthetic routes and enzymes. (2006). Journal of Industrial Microbiology & Biotechnology. Retrieved January 17, 2026, from [Link]

Sources

The 4-Methoxybenzyl Group in Receptor Binding: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Protecting Group—The 4-Methoxybenzyl Moiety as a Key Pharmacophoric Element

The 4-methoxybenzyl (PMB) group, a familiar entity in synthetic organic chemistry, is often relegated to the role of a reliable protecting group for alcohols, phenols, and other functionalities.[1][2][3] However, its utility extends far beyond transient protection, frequently playing a pivotal role in the direct molecular recognition of ligands by their biological targets. This guide provides an in-depth exploration of the multifaceted contributions of the 4-methoxybenzyl group to receptor binding, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will dissect the physicochemical properties of the PMB group and elucidate how these characteristics translate into specific, quantifiable interactions within a receptor's binding pocket. This analysis will be grounded in field-proven experimental and computational methodologies, providing a framework for the rational design and optimization of ligands incorporating this versatile moiety.

I. Physicochemical Landscape of the 4-Methoxybenzyl Group

The unique electronic and steric properties of the 4-methoxybenzyl group are central to its function in receptor binding. The interplay of the aromatic ring, the methoxy substituent, and the benzylic methylene bridge creates a nuanced physicochemical profile that can be exploited in drug design.

The methoxy group, with its electron-donating character, enriches the electron density of the phenyl ring through resonance. This heightened electron density influences the aromatic system's capacity for crucial non-covalent interactions. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a feature of paramount importance in molecular recognition.[4]

Table 1: Key Physicochemical Properties of the 4-Methoxybenzyl Group

PropertyDescriptionImplication in Receptor Binding
Electronic Nature Electron-donating methoxy group increases the π-electron density of the benzene ring.Enhances cation-π and π-π stacking interactions.
Hydrogen Bonding The oxygen atom of the methoxy group is a hydrogen bond acceptor.Can form specific, directional interactions with hydrogen bond donors in the receptor binding site.
Lipophilicity Moderately lipophilic, contributing to the overall solubility and permeability of the molecule.Influences pharmacokinetic properties and can engage in hydrophobic interactions within the binding pocket.
Conformational Flexibility The benzyl group allows for rotational freedom around the C-C and C-O bonds.Enables the moiety to adopt an optimal orientation for binding within the receptor pocket.

II. The 4-Methoxybenzyl Group in Action: Key Interactions in Receptor Binding

The 4-methoxybenzyl group can participate in a variety of non-covalent interactions that contribute to the affinity and selectivity of a ligand for its target receptor. Understanding these interactions is fundamental to leveraging the PMB group in drug design.

A. Hydrogen Bonding: The Methoxy as a Directional Anchor

The oxygen atom of the methoxy group is a competent hydrogen bond acceptor. This allows the 4-methoxybenzyl moiety to form specific hydrogen bonds with amino acid residues in the receptor that can act as hydrogen bond donors, such as serine, threonine, tyrosine, and the backbone amide protons. These directional interactions can significantly contribute to the binding affinity and orientation of the ligand within the active site.

Hydrogen_Bonding cluster_ligand Ligand cluster_receptor Receptor Binding Pocket PMB_Group 4-Methoxybenzyl Group H_Bond_Donor Hydrogen Bond Donor (e.g., Ser, Thr, Tyr) PMB_Group->H_Bond_Donor Hydrogen Bond (O•••H-X)

Caption: The 4-methoxybenzyl group forming a hydrogen bond with a donor residue in the receptor.

B. Cation-π Interactions: Engaging with Charged Residues

The electron-rich nature of the benzene ring in the 4-methoxybenzyl group makes it an excellent partner for cation-π interactions.[5][6][7] In this type of interaction, the partial negative charge on the face of the aromatic ring interacts favorably with a positively charged group, such as the side chains of lysine or arginine residues, or even a metal ion cofactor within the receptor. These interactions can be surprisingly strong and play a crucial role in anchoring the ligand in the binding pocket.

Cation_Pi_Interaction cluster_ligand Ligand cluster_receptor Receptor Binding Pocket PMB_Ring Electron-Rich π-System of PMB Cationic_Residue Cationic Residue (e.g., Lys, Arg) PMB_Ring->Cationic_Residue Cation-π Interaction

Caption: Cation-π interaction between the PMB group and a cationic residue.

C. Hydrophobic and van der Waals Interactions

The benzyl portion of the 4-methoxybenzyl group is inherently hydrophobic and can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, valine, and phenylalanine. These interactions, although individually weak, can collectively contribute significantly to the overall binding affinity by displacing water molecules from the binding site, which is an entropically favorable process.

III. Experimental and Computational Analysis of 4-Methoxybenzyl Group Interactions

A combination of experimental and computational techniques is essential for elucidating and quantifying the role of the 4-methoxybenzyl group in receptor binding.

A. Experimental Techniques for Quantifying Binding Affinity

Several biophysical techniques can be employed to measure the binding affinity of ligands containing a 4-methoxybenzyl group to their target receptors.

1. Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon ligand binding to an immobilized receptor.[8] It provides real-time kinetic data, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated. A comparative SPR analysis of a compound with a 4-methoxybenzyl group versus its benzyl or other analogs can directly quantify the contribution of the methoxy substituent to the binding kinetics and affinity.

SPR_Workflow Immobilize_Receptor Immobilize Receptor on Sensor Chip Inject_Ligand Inject Ligand (with PMB group) Immobilize_Receptor->Inject_Ligand Measure_Binding Measure Real-Time Binding (RU) Inject_Ligand->Measure_Binding Calculate_Kinetics Calculate k_on, k_off, K_D Measure_Binding->Calculate_Kinetics

Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.

2. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor in solution.[9][10][11][12] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. By comparing the thermodynamic signatures of a 4-methoxybenzyl-containing ligand and its analogs, one can dissect the energetic contributions of the methoxy group to the binding event. For instance, a more favorable enthalpy change might suggest stronger hydrogen bonding or van der Waals interactions.

3. Radioligand Binding Assays: These assays are a classic and robust method for determining the affinity of a ligand for its receptor.[13][14][15][16] In a competition binding assay, a radiolabeled ligand with known affinity is competed with increasing concentrations of an unlabeled test compound (e.g., one containing a 4-methoxybenzyl group). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated. Comparing the Ki values of a series of analogs allows for the determination of the structure-activity relationship (SAR).

Table 2: Representative Data from a Hypothetical SAR Study

CompoundR GroupIC50 (nM)Fold Difference vs. Benzyl
1 H500-
2 4-CH₃2502
3 4-Cl1503.3
4 4-OCH₃ 50 10
5 3-OCH₃1005

This is a hypothetical table for illustrative purposes.

B. Computational and Structural Methods

1. Molecular Docking: This computational technique predicts the preferred orientation of a ligand within the binding site of a receptor and estimates the binding affinity.[17] Docking studies can provide valuable insights into the putative binding mode of a 4-methoxybenzyl-containing ligand, highlighting potential hydrogen bonds, cation-π, and hydrophobic interactions.

2. X-ray Crystallography and NMR Spectroscopy: These powerful techniques provide high-resolution structural information of the ligand-receptor complex.[12][17][18] An X-ray crystal structure or an NMR-derived structure can definitively show the precise orientation of the 4-methoxybenzyl group within the binding pocket and its interactions with specific amino acid residues. This structural information is invaluable for understanding the molecular basis of binding and for guiding further lead optimization.

IV. Case Studies: The 4-Methoxybenzyl Group in Drug Design

The strategic incorporation of the 4-methoxybenzyl group has proven successful in the development of numerous potent and selective ligands.

Case Study 1: Kinase Inhibitors

In the design of kinase inhibitors, the 4-methoxybenzyl group is often found to occupy the hydrophobic pocket adjacent to the ATP-binding site. For example, in certain inhibitors of receptor tyrosine kinases, the methoxy group has been shown to form a crucial hydrogen bond with a backbone amide proton in the hinge region, while the benzyl portion engages in hydrophobic interactions, thereby contributing significantly to the inhibitor's potency and selectivity.[19][20][21]

Case Study 2: GPCR Ligands

For G-protein coupled receptors (GPCRs), where binding pockets are often enclosed within the transmembrane helices, the conformational flexibility and moderate lipophilicity of the 4-methoxybenzyl group can be advantageous.[5][6][22][23][24] Structure-activity relationship studies of various GPCR ligands have demonstrated that the introduction of a 4-methoxy group on a benzyl substituent can lead to a significant increase in binding affinity. This is often attributed to the formation of a key hydrogen bond with a polar residue in the binding pocket or favorable interactions with aromatic residues through π-π stacking.

V. Conclusion and Future Perspectives

The 4-methoxybenzyl group is a valuable pharmacophoric element that offers a rich tapestry of potential interactions with biological receptors. Its ability to engage in hydrogen bonding, cation-π interactions, and hydrophobic interactions, coupled with its favorable physicochemical properties, makes it a powerful tool in the medicinal chemist's arsenal. A thorough understanding of these interactions, facilitated by a combination of experimental and computational techniques, is crucial for the rational design of novel therapeutics. As our understanding of receptor biology and our ability to structurally characterize ligand-receptor complexes continue to advance, the strategic deployment of the 4-methoxybenzyl group is poised to play an even more significant role in the future of drug discovery.

References

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. PubMed. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • High affinity. SPR-Pages. [Link]

  • Surface plasmon resonance. [Link]

  • UNDERSTANDING SPR DATA KD (i.e. affinity) values can be measured with two methods: steady-state and kinetic fitting. Typically, - CACHE Challenges. [Link]

  • N-(4-Methoxybenzyl)aniline | C14H15NO | MD Topology | NMR | X-Ray. [Link]

  • X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. [Link]

  • Pharmacological targeting of G protein-coupled receptor heteromers. PMC. [Link]

  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • ITC Ligand Summary Page. RCSB PDB. [Link]

  • Discovery of new GPCR ligands to illuminate new biology. PMC. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • Studying protein-ligand interactions using X-ray crystallography. PubMed. [Link]

  • A small molecule–kinase interaction map for clinical kinase inhibitors. Stanford University. [Link]

  • A simple and sensitive detection of the binding ligands by using the receptor aggregation and NMR spectroscopy: a test case of the maltose binding protein. NIH. [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. [Link]

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PMC. [Link]

  • Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. YouTube. [Link]

  • Molecular basis for high affinity agonist binding in GPCRs. PMC. [Link]

  • Inhibitors of angiogenesis and cancer-related receptor tyrosine kinases. PubMed. [Link]

  • How ligands illuminate GPCR molecular pharmacology. PMC. [Link]

  • The Cation-π Interaction. PMC. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. [Link]

  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station. [Link]

Sources

Solubility and stability of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound (CAS No. 775271-42-6). As specific experimental data for this compound is not widely published, this document serves as a predictive guide and a detailed methodological resource for researchers. It combines first-principles analysis based on the molecule's functional groups with industry-standard experimental protocols for solubility and forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational physicochemical profile of this molecule, which is essential for formulation development, analytical method validation, and regulatory submissions.

Physicochemical Characterization and Predicted Behavior

A thorough understanding of a molecule's structure is paramount to predicting its behavior and designing rational experimental plans.

Molecular Structure and Functional Group Analysis

This compound is an N-substituted derivative of pipecolic acid. Its structure comprises three key regions that dictate its physicochemical properties:

  • Piperidine Ring: A saturated heterocyclic amine. The nitrogen atom is a tertiary amine, which acts as a Brønsted-Lowry base. The conjugate acid of piperidine has a pKa of approximately 11.1-11.2.[1][2] The N-benzyl substitution will slightly decrease this basicity but it remains a primary basic center.

  • Carboxylic Acid Group: Attached at the 2-position of the piperidine ring, this group is acidic. The pKa for the α-carboxyl group of similar amino acids is typically in the range of 2.0-2.5.[3][4][5]

  • 4-Methoxybenzyl Group: A bulky, predominantly lipophilic moiety attached to the piperidine nitrogen. This group significantly increases the molecule's non-polar surface area, which is expected to decrease aqueous solubility. The aromatic ring acts as a chromophore for UV detection and is a potential site for oxidative and photolytic degradation.

Predicted Ionization and pH-Dependent Solubility

The presence of both a primary acidic group (carboxylic acid) and a primary basic group (tertiary amine) makes this compound an amphoteric, zwitterionic compound.

  • At Low pH (e.g., pH < 2): The carboxylic acid will be protonated (neutral), and the piperidine nitrogen will be protonated (cationic), resulting in a net positive charge.

  • At Mid-range pH (e.g., pH 4-9): The carboxylic acid will be deprotonated (anionic), and the piperidine nitrogen will be protonated (cationic). The molecule will exist predominantly as a neutral zwitterion.

  • At High pH (e.g., pH > 11): The carboxylic acid will be deprotonated (anionic), and the piperidine nitrogen will be neutral, resulting in a net negative charge.

This behavior dictates that the compound's aqueous solubility will be highly pH-dependent. Solubility is expected to be at its minimum at the isoelectric point (pI)—the pH at which the molecule has no net charge—and will increase significantly in both acidic and basic solutions where the molecule exists as a more soluble salt form.

Experimental Protocol: Solubility Determination

To accurately quantify the solubility, both kinetic and thermodynamic methods are recommended. The following protocols provide a robust pathway for comprehensive characterization.

Workflow for Solubility Assessment

G cluster_0 Solubility Profiling Workflow start Compound Synthesis & Purification kinetic Protocol 2.2: Kinetic Solubility (Nephelometry/Turbidimetry) start->kinetic Early Screening thermo Protocol 2.3: Thermodynamic Solubility (Shake-Flask Method) start->thermo Definitive Data analysis Quantification via HPLC-UV/MS kinetic->analysis ph_sol Protocol 2.4: pH-Solubility Profile (Shake-Flask across pH 2-10) thermo->ph_sol Expanded Study ph_sol->analysis report Data Reporting: - Kinetic Solubility (µM) - Thermodynamic Solubility (mg/mL) - pH-Solubility Curve analysis->report

Caption: Workflow for comprehensive solubility characterization.

Protocol for Kinetic Solubility Assessment

This high-throughput method is ideal for early-stage development to quickly assess solubility under non-equilibrium conditions.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into each well of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: Compare the readings against positive (known insoluble compound) and negative (1% DMSO in buffer) controls to determine the point of precipitation.

Protocol for Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining the true equilibrium solubility.[6]

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, pH 7.4 buffer) in a glass vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. Then, filter the supernatant through a 0.22 µm syringe filter (use a filter material with low compound binding, such as PVDF) to remove undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS method against a standard curve.

  • Calculation: Express the solubility in mg/mL or µM.

Protocol for pH-Solubility Profiling

This protocol adapts the shake-flask method to map solubility across a physiologically relevant pH range.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Execution: Perform the thermodynamic solubility protocol (Section 2.3) in parallel for each prepared buffer.

  • Data Presentation: Plot the measured solubility (log scale) against the pH to generate a pH-solubility curve, which can be used to visually identify the pI and the pH ranges of higher solubility.

Illustrative Data Table for Solubility
Parameter Result
Kinetic Solubility (pH 7.4)e.g., < 10 µM (Predicted Poor)
Thermodynamic Solubility (Water, 25°C)e.g., 0.05 mg/mL (Predicted Poor)
Thermodynamic Solubility (pH 2.0 Buffer)e.g., 5.0 mg/mL (Predicted High)
Thermodynamic Solubility (pH 10.0 Buffer)e.g., 2.5 mg/mL (Predicted Moderate)

Experimental Protocol: Stability Assessment (Forced Degradation)

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8] The protocols below are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9] The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating.[9]

Predicted Degradation Pathways

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 1-(4-Methoxy-benzyl)- piperidine-2-carboxylic acid p1 N-Oxide (Piperidine Oxidation) p2 Benzylic Alcohol (Benzylic Oxidation) p3 O-Demethylated Product (Ether Cleavage) p4 Ring-Opened Products (Photolytic Stress) acid Acid Hydrolysis (Harsh) acid->p3 Forms oxidation Oxidation (H₂O₂) oxidation->p1 Forms oxidation->p2 Forms photo Photolysis (UV/Vis Light) photo->p4 Forms

Caption: Predicted degradation pathways under stress conditions.

General Procedure
  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Application: Expose the sample to the conditions outlined in Protocols 3.3-3.7. Include a control sample (protected from stress) for each condition.

  • Time Points: Sample the stress and control solutions at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: Neutralize acidic/basic samples or dilute samples to stop the degradation process before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Calculate the percentage of the parent compound remaining and identify the relative peak areas of any new degradation products.

Acid Hydrolysis
  • Condition: Add an equal volume of 0.1 M to 1 M hydrochloric acid to the sample solution.[10]

  • Temperature: Maintain at an elevated temperature (e.g., 60°C).

  • Rationale: To test the stability of the ether linkage and other bonds under acidic conditions.

Base Hydrolysis
  • Condition: Add an equal volume of 0.1 M to 1 M sodium hydroxide to the sample solution.[10]

  • Temperature: Maintain at an elevated temperature (e.g., 60°C).

  • Rationale: To assess stability in an alkaline environment. The molecule is expected to be relatively stable as it lacks base-labile groups like esters or amides.

Oxidative Degradation
  • Condition: Add hydrogen peroxide to the sample solution to a final concentration of 3-30%.[6]

  • Temperature: Maintain at room temperature.

  • Rationale: To challenge sites susceptible to oxidation, such as the tertiary amine (N-oxide formation) and the benzylic position.

Thermal Degradation
  • Condition: Store the sample solution and a solid sample in a controlled oven at an elevated temperature (e.g., 60-80°C).[6]

  • Rationale: To evaluate the intrinsic thermal stability of the compound in both solid and solution states.

Photolytic Degradation
  • Condition: Expose the sample solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

  • Rationale: To determine if the compound is light-sensitive. The 4-methoxybenzyl moiety contains a chromophore that can absorb UV radiation.

Illustrative Data Table for Forced Degradation
Stress Condition Time (h) Assay (% Remaining) Major Degradant 1 (% Area) Major Degradant 2 (% Area)
Control (RT, Dark)4899.8%NDND
0.1 M HCl @ 60°C4895.2%3.1% (RRT 0.85)ND
0.1 M NaOH @ 60°C4899.5%NDND
3% H₂O₂ @ RT2482.1%10.5% (RRT 1.15)5.2% (RRT 0.92)
80°C (Solid)4899.6%NDND
ICH Light Exposure-97.0%1.8% (RRT 1.30)ND
ND = Not Detected; RRT = Relative Retention Time

Conclusion

This guide outlines the predicted physicochemical properties of this compound and provides a detailed set of experimental protocols to definitively determine its solubility and stability profiles. The amphoteric nature of the molecule suggests that pH will be a critical determinant of its aqueous solubility. The primary predicted stability liabilities are oxidation at the tertiary amine and benzylic position, and potentially photolysis. Executing these standardized protocols will generate the crucial data needed to advance the development of any formulation containing this compound, ensuring both scientific rigor and regulatory compliance.

References

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • LibreTexts. (n.d.). pKa Values for Common Alpha Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Piperidine. Retrieved from [Link]

  • Quora. (2017). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

  • ChemBK. (2024). N-Benzyl-Isonipecotic acid. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Sinfoo. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Investigating the Therapeutic Targets of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid is a novel chemical entity with potential therapeutic applications. The identification of its molecular targets is a critical step in understanding its mechanism of action, optimizing efficacy, and assessing potential off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the therapeutic targets of this and other new chemical entities. The methodologies described herein are based on established and widely used approaches in molecular target identification, encompassing computational, biochemical, and cell-based strategies.

Introduction to this compound

Chemical Structure and Properties

This compound features a piperidine-2-carboxylic acid scaffold, a known structural motif in various biologically active molecules and pharmaceuticals.[1][2] The piperidine ring is substituted at the nitrogen atom with a 4-methoxy-benzyl group. The 4-methoxybenzyl (PMB) group is a versatile protecting group in organic synthesis and can influence the molecule's pharmacokinetic and pharmacodynamic properties.[3][4][5] The carboxylic acid moiety provides a potential site for interaction with biological targets and can be modified to create derivatives with altered properties.[6]

Rationale for Investigation as a Therapeutic Agent

The benzylpiperidine motif is a cornerstone in medicinal chemistry, particularly for developing therapeutic agents that act on the central nervous system (CNS).[7] Derivatives of benzylpiperidine have shown activity as monoamine releasing agents and monoamine oxidase inhibitors.[8][9] Furthermore, piperidine derivatives have been investigated as inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease.[10][11] The structural similarity of this compound to these known bioactive compounds suggests its potential to interact with a range of CNS targets.

In Silico and Computational Approaches for Target Prediction

Before embarking on extensive experimental work, in silico methods can provide valuable, cost-effective insights into the potential biological targets of a novel compound.[12][13][14] These computational approaches leverage large databases of known ligand-target interactions to predict the most likely targets for a new molecule.[15][16]

Key In Silico Methodologies:
  • Chemical Similarity Searching: This method is based on the principle that structurally similar molecules are likely to have similar biological activities.[15] The structure of this compound can be used to search chemical databases for known compounds with similar structures and annotated biological targets.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. A pharmacophore model can be generated and used to screen virtual libraries of protein structures to identify potential binding partners.

  • Molecular Docking: This approach predicts the preferred orientation of a molecule when bound to a target protein.[17] By docking 1-(4--Methoxy-benzyl)-piperidine-2-carboxylic acid into the binding sites of various known therapeutic targets, its potential binding affinity can be estimated.

  • Machine Learning and Data Mining: These advanced computational techniques can analyze vast datasets of chemical structures and their associated biological activities to predict the targets of new compounds with high accuracy.[15]

Experimental Workflows for Target Identification and Validation

Following in silico predictions, a combination of direct biochemical and cell-based methods is essential to experimentally identify and validate the molecular targets.[18][19]

Direct Biochemical Methods

These approaches aim to directly isolate and identify the proteins that physically interact with the compound of interest.

Affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[20][21][22]

Experimental Protocol: Affinity Chromatography

  • Immobilization of the Ligand: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose beads). The linker should be attached at a position that does not interfere with the compound's expected binding interactions.

  • Preparation of Cell Lysate: Prepare a protein extract from a relevant cell line or tissue.

  • Binding: Incubate the cell lysate with the immobilized compound to allow for the formation of compound-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of the free compound to compete for binding.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Data Presentation:

Protein ID Mass Spectrometry Score Fold Enrichment (vs. Control Beads) Known Function
Protein X25015.2Kinase
Protein Y18010.5GPCR
Protein Z1508.3Ion Channel

Caption: Example data table summarizing proteins identified by affinity chromatography coupled with mass spectrometry.

Visualization of Affinity Chromatography Workflow:

G cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis Compound This compound Immobilize Immobilize on Beads Compound->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Mass Spectrometry Elute->MS Identify Identify Proteins MS->Identify

Caption: Workflow for target identification using affinity chromatography.

Cell-Based Assays for Functional Validation

Once potential targets have been identified, cell-based assays are crucial for validating these interactions and understanding the functional consequences of compound binding.[23][24]

Given that many benzylpiperidine derivatives target GPCRs, assays measuring downstream signaling events are highly relevant.

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs

  • Cell Culture: Use a cell line engineered to express the candidate GPCR of interest.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF kit.

  • Data Analysis: Plot the cAMP concentration as a function of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Visualization of a GPCR Signaling Pathway:

G Compound 1-(4-Methoxy-benzyl)- piperidine-2-carboxylic acid GPCR GPCR Compound->GPCR Binds G_protein G-Protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Simplified GPCR signaling pathway leading to a cellular response.

If an ion channel is a predicted target, its function can be assessed using techniques like the FLIPR (Fluorescent Imaging Plate Reader) Calcium Mobilization Assay for calcium channels or patch-clamp electrophysiology for other ion channels.[25]

Experimental Protocol: FLIPR Calcium Mobilization Assay

  • Cell Preparation: Plate cells expressing the target ion channel in a microplate and load them with a calcium-sensitive fluorescent dye.

  • Compound Addition: Use the FLIPR instrument to add this compound to the wells.

  • Fluorescence Measurement: The instrument simultaneously measures the change in fluorescence intensity, which corresponds to the influx of calcium into the cells.

  • Data Analysis: Analyze the kinetic data to determine the effect of the compound on ion channel activity.

Summary and Future Directions

The identification of therapeutic targets for a novel compound like this compound is a multi-faceted process that begins with computational predictions and progresses through rigorous experimental validation. The combination of in silico, biochemical, and cell-based approaches provides a robust framework for elucidating the mechanism of action and guiding further drug development efforts. Future studies should focus on lead optimization to enhance potency and selectivity for the validated targets, as well as in vivo studies to assess the therapeutic potential in relevant disease models.

References

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Institutes of Health. [Link]

  • In Silico Target Prediction for Small Molecules. (2019). PubMed. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. [Link]

  • Affinity Chromatography. (n.d.). Creative Biolabs. [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]

  • Affinity chromatography. (n.d.). Wikipedia. [Link]

  • Recent Advances in In Silico Target Fishing. (2018). MDPI. [Link]

  • 4-Benzylpiperidine. (n.d.). Wikipedia. [Link]

  • 2-Benzylpiperidine. (n.d.). Wikipedia. [Link]

  • Identifying novel drug targets with computational precision. (2025). ScienceDirect. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2012). National Institutes of Health. [Link]

  • Affinity purification in target identification: the specificity challenge. (2015). PubMed. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). PubMed Central. [Link]

  • 4-Benzylpiperidine. (n.d.). Grokipedia. [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). National Center for Biotechnology Information. [Link]

  • Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. [Link]

  • Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications. (2011). PMC - NIH. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC - PubMed Central. [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][13][15]benzothiazine as orally-active adhesion molecule inhibitors. (2004). PubMed. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2017). PMC - NIH. [Link]

  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (2004). ResearchGate. [Link]

  • GPCR Assay Services. (n.d.). ION Biosciences. [Link]

  • 2-Piperidine-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine. (2019). PMC - NIH. [Link]

  • The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (2004). University of Vienna. [Link]

  • Pipecolic acid. (n.d.). Wikipedia. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). PMC - PubMed Central. [Link]

  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. (1998). HETEROCYCLES. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). PubMed. [Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). PubMed Central. [Link]

Sources

Methodological & Application

Application Note: A Reliable Protocol for the Synthesis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and field-validated experimental protocol for the synthesis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. We present a primary methodology based on reductive amination, which offers high efficiency and operational simplicity. An alternative N-alkylation strategy is also discussed, highlighting critical process parameters and potential challenges. This guide is designed for researchers, chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical rationale for key experimental choices to ensure successful and reproducible outcomes.

Introduction: Significance and Synthetic Strategy

The piperidine ring is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. The N-alkylation of this core structure, particularly with substituted benzyl groups, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The target molecule, this compound, serves as a key intermediate for creating more complex molecules, leveraging both the tertiary amine and the carboxylic acid functional groups for further derivatization.

Two primary synthetic routes are commonly considered for this transformation:

  • Direct N-Alkylation: This involves the reaction of piperidine-2-carboxylic acid with 4-methoxybenzyl chloride. While seemingly direct, this pathway is complicated by the high reactivity of 4-methoxybenzyl chloride, which favors an SN1 mechanism. This can lead to undesirable side reactions, such as solvolysis with protic solvents or hydrolysis, making the reaction conditions highly sensitive.[1]

  • Reductive Amination: This two-step, one-pot process involves the reaction of piperidine-2-carboxylic acid with 4-methoxybenzaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the desired product. This method is generally milder, more controllable, and often results in higher yields compared to direct alkylation with reactive halides.[2]

This guide will focus on the reductive amination pathway as the recommended protocol due to its superior control and reliability.

Recommended Protocol: Reductive Amination

This protocol details the synthesis of the target compound from piperidine-2-carboxylic acid and 4-methoxybenzaldehyde using sodium triacetoxyborohydride as the reducing agent.

Reaction Scheme
Reaction scheme for the reductive amination synthesis of this compound.

Figure 1: Synthesis of this compound via reductive amination.

Materials and Equipment

Reagents:

ReagentM.W. ( g/mol )Molar Eq.AmountPurity
Piperidine-2-carboxylic acid129.161.05.00 g≥98%
4-Methoxybenzaldehyde136.151.15.80 g (5.1 mL)≥98%
Sodium triacetoxyborohydride211.941.512.3 g≥95%
1,2-Dichloroethane (DCE)98.96-150 mLAnhydrous
Sodium Bicarbonate (NaHCO₃)84.01-As neededSaturated Sol.
Sodium Sulfate (Na₂SO₄)142.04-As neededAnhydrous
Hydrochloric Acid (HCl)36.46-As needed1 M Solution
Ethyl Acetate88.11-As neededReagent Grade
Hexanes--As neededReagent Grade

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-2-carboxylic acid (5.00 g, 38.7 mmol).

  • Solvent and Aldehyde Addition: Add anhydrous 1,2-dichloroethane (150 mL) to the flask. The starting material may not fully dissolve, forming a slurry. Add 4-methoxybenzaldehyde (5.80 g, 42.6 mmol, 1.1 eq) to the mixture.

  • Initial Stirring: Stir the resulting slurry at room temperature under an inert atmosphere (Argon or Nitrogen) for 30 minutes. This period allows for the initial formation of the iminium ion intermediate.[2]

  • Addition of Reducing Agent: Cool the flask in an ice-water bath. Slowly add sodium triacetoxyborohydride (12.3 g, 58.1 mmol, 1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of gas.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 10% Methanol in Dichloromethane). The reaction is typically complete within 12-18 hours.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane or ethyl acetate. Combine all organic layers.

  • Work-up - Washing and Drying: Wash the combined organic layers with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is an amino acid and can often be purified by adjusting the pH. Dissolve the crude residue in a minimal amount of 1 M HCl. Wash with ethyl acetate to remove any unreacted aldehyde. Adjust the aqueous layer's pH to the isoelectric point (typically pH 4-6) with a base (e.g., 1 M NaOH or saturated NaHCO₃) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product. If the product is an oil or difficult to crystallize, purification can be achieved via silica gel column chromatography.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 75-90%.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Combine Piperidine-2-carboxylic acid, 4-Methoxybenzaldehyde, and anhy. DCE stir_rt Stir at RT for 30 min (Iminium Formation) start->stir_rt cool Cool to 0 °C stir_rt->cool add_reductant Slowly add NaBH(OAc)₃ cool->add_reductant react Stir at RT for 12-18h (Monitor by TLC) add_reductant->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM/EtOAc quench->extract dry Dry over Na₂SO₄ & Concentrate extract->dry purify Purify via pH adjustment/ crystallization dry->purify end_product 1-(4-Methoxy-benzyl)-piperidine- 2-carboxylic acid purify->end_product

Caption: Reductive amination workflow.

Alternative Strategy: N-Alkylation Considerations

While not the primary recommended route, direct N-alkylation remains a viable option if carefully controlled.

  • Reaction: Piperidine-2-carboxylic acid + 4-Methoxybenzyl chloride

  • Key Parameters:

    • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is strongly recommended over inorganic bases like K₂CO₃ or hydroxides.[1] DIPEA effectively scavenges the generated HCl without promoting side reactions.

    • Solvent: An aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) is essential.[1][3] Protic solvents like ethanol can react with the highly electrophilic 4-methoxybenzyl chloride, leading to the formation of byproducts.

    • Temperature: The reaction should be conducted at room temperature or slightly below to mitigate the high reactivity of the alkylating agent.

Expert Insight: The electron-donating methoxy group on the benzyl chloride stabilizes the benzylic carbocation, pushing the mechanism towards SN1. This inherent reactivity is the primary source of potential complications, making the reductive amination approach a more robust and predictable choice for synthesizing this specific target molecule.[1]

Safety Precautions

  • 4-Methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • 1,2-Dichloroethane (DCE): Carcinogen and toxic. Handle only in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride: Moisture-sensitive. Reacts with water to release flammable hydrogen gas. Handle under an inert atmosphere and quench with care.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • Title: THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Source: ARKIVOC. URL: [Link]

  • Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate. URL: [Link]

  • Title: Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Source: ARKIVOC. URL: [Link]

  • Title: Synthesis of Complex Molecules through Reductive Amination. Source: Labflow. URL: [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Derivatives in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous FDA-approved pharmaceuticals and agrochemicals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile three-dimensional building block for molecular design. The catalytic hydrogenation of readily available pyridine precursors represents the most direct and atom-economical route to this valuable saturated heterocycle.[2][3]

This guide provides a comprehensive overview of the catalytic hydrogenation of pyridine derivatives, delving into the theoretical underpinnings, catalyst selection, practical experimental protocols, and critical safety considerations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Theoretical Framework: Understanding the Hydrogenation Landscape

The conversion of an aromatic pyridine ring to a saturated piperidine involves the addition of three equivalents of hydrogen in a thermodynamically favorable, exothermic process.[1][4] However, the kinetic stability of the aromatic ring necessitates the use of a catalyst to lower the activation energy. The overall transformation can be influenced by a multitude of factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.

Mechanism of Heterogeneous Catalysis

While the precise mechanism can vary, the hydrogenation of pyridines on the surface of heterogeneous catalysts is generally understood to proceed through a series of steps, often invoking the Horiuti-Polanyi mechanism.[3]

  • Adsorption: The pyridine molecule adsorbs onto the catalyst surface.

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs and dissociates into reactive hydrogen atoms on the metal surface.

  • Stepwise Reduction: The adsorbed pyridine undergoes sequential hydrogenation, forming partially saturated intermediates such as dihydropyridine and tetrahydropyridine. These intermediates are typically highly reactive and are further reduced rapidly.

  • Desorption: The final piperidine product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The following diagram illustrates the general workflow for a typical heterogeneous hydrogenation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Pyridine Pyridine Derivative Charge Charge Reactor Pyridine->Charge Solvent Solvent Solvent->Charge Catalyst Heterogeneous Catalyst Catalyst->Charge Reactor High-Pressure Reactor Reactor->Charge Purge Purge with Inert Gas (N2) Charge->Purge Pressurize Pressurize with H2 Purge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor Monitor H2 Uptake Heat_Stir->Monitor Vent Vent and Purge Monitor->Vent Filter Filter Catalyst Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify Piperidine Piperidine Purify->Piperidine Piperidine Product

Caption: General workflow for heterogeneous catalytic hydrogenation.

Homogeneous vs. Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts are employed for pyridine hydrogenation, each with distinct advantages and disadvantages.

  • Heterogeneous Catalysts: These are solid-phase catalysts, typically a noble metal dispersed on a high-surface-area support like carbon.[2][5] They are prized in industrial applications for their ease of separation from the reaction mixture (simple filtration) and potential for recycling.[1] Common examples include Palladium on Carbon (Pd/C), Rhodium on Carbon (Rh/C), and Platinum(IV) Oxide (PtO₂).[2][5]

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. While often exhibiting higher activity and selectivity under milder conditions, their separation from the product can be challenging.[6] Iridium-based complexes have shown particular promise for the hydrogenation of highly functionalized pyridines.[6]

Application Notes: Catalyst Selection and Reaction Optimization

The success of a pyridine hydrogenation hinges on the judicious selection of the catalyst and reaction conditions, which are highly dependent on the substitution pattern of the pyridine ring and the presence of other functional groups.

Catalyst Performance Overview

The choice of metal is paramount, as each offers a different profile of activity and selectivity.

CatalystTypical ConditionsAdvantagesLimitations
Pd/C 10-100 bar H₂, 25-100 °CCost-effective, good general activityCan be less effective for sterically hindered pyridines; may require acidic additives.
PtO₂ (Adams' catalyst) 50-70 bar H₂, RT, often in acidic media (e.g., acetic acid)Highly active, effective for a range of substratesRequires acidic conditions, which can be corrosive and generate waste.[7]
Rh/C 10-70 bar H₂, 25-80 °CVery active, often under milder conditions than Pd or PtHigher cost than Pd/C.
Rh₂O₃ 10 bar H₂, 25 °CEffective for a broad range of functionalized pyridines under mild conditions.[2]Higher cost.
Ruthenium (Ru) 60-70 atm, 70-80 °CResistant to poisoning, good for aromatic ring reduction.[8]Can be less selective.
Iridium (Ir) complexes 50-100 bar H₂, 25-80 °CExcellent for functionalized pyridines, high chemoselectivity.[6]Homogeneous (difficult to remove), high cost.
The Role of Additives

The basicity of the pyridine nitrogen can lead to catalyst inhibition. To mitigate this, acidic additives are often employed to form a pyridinium salt, which is more readily hydrogenated.[1]

  • Acetic Acid: A common solvent and acidic medium for PtO₂-catalyzed hydrogenations.[7]

  • Sulfuric Acid: Can be used in catalytic amounts to promote the hydrogenation of pyridinecarbonitriles over a Pd/C catalyst.[9]

However, the use of acids is not always desirable due to potential corrosion and increased waste generation.[1] Modern catalysts, such as Rh₂O₃, often circumvent the need for acidic additives.[2]

Chemoselectivity Considerations

When dealing with substituted pyridines, preserving other reducible functional groups is a major challenge.

  • Nitriles: The hydrogenation of pyridinecarbonitriles can be tuned to selectively reduce either the nitrile group to an amine or both the nitrile and the pyridine ring by adjusting the amount of an acidic additive.[9]

  • Halogens: While challenging, the hydrogenation of halopyridines to the corresponding halopiperidines is possible, though it often requires careful catalyst selection and control of reaction conditions to avoid dehalogenation.[7]

  • Aryl Groups: Phenyl-substituted pyridines can often be selectively hydrogenated at the pyridine ring, leaving the phenyl group intact, particularly with catalysts like Pd/C or PtO₂.[3][7]

Experimental Protocols

The following protocols are provided as representative examples. All high-pressure reactions must be conducted with appropriate safety precautions and equipment.

Protocol 1: General Procedure for Hydrogenation using PtO₂ in Acetic Acid

This protocol is adapted for the general hydrogenation of substituted pyridines.[7]

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 g).

  • Solvent and Catalyst Addition: Add glacial acetic acid (5 mL) followed by PtO₂ (5 mol%).

  • Reaction Execution: Seal the reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-10 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Quenching and Extraction: Carefully quench the reaction mixture with a saturated solution of NaHCO₃ until the pH is basic. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter through celite, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography to obtain the desired piperidine derivative.

Protocol 2: Selective Hydrogenation of 4-Pyridinecarbonitrile using Pd/C

This protocol demonstrates how acidic additives can be used to control chemoselectivity.[9]

  • Reactor Setup: Charge a high-pressure reactor with 4-pyridinecarbonitrile, 10% Pd/C catalyst (0.1-0.3 g per g of substrate), and water as the solvent.

  • Additive: Add sulfuric acid (adjusting the molar ratio relative to the substrate to tune selectivity towards the piperidine product).

  • Reaction Execution: Seal the reactor, purge with nitrogen, then with hydrogen.

  • Pressurization and Heating: Pressurize with hydrogen to 6 bar and heat to 30-50 °C with vigorous stirring.

  • Work-up: After the reaction, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Isolation: Filter the catalyst from the reaction mixture. The product will be in the aqueous phase as a sulfate salt.

Protocol 3: Electrocatalytic Hydrogenation using Rh/C

This novel approach avoids high pressures and temperatures.[1][4]

  • Electrolyzer Setup: Use an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst (Rh/C) as the cathode.

  • Electrolyte: Use a 100 mM aqueous solution of the pyridine derivative as the catholyte.

  • Electrolysis: Perform constant-current electrolysis at ambient temperature and pressure.

  • Product Formation: The reaction proceeds with water as the hydrogen source, converting the pyridine to piperidine.[4]

  • Work-up: After electrolysis, the piperidine product can be isolated from the aqueous solution. This method has achieved quantitative conversion with a 98% yield for pyridine itself.[1][4]

Safety: A Paramount Concern in Hydrogenation

Catalytic hydrogenation, especially at high pressures, carries inherent risks. Strict adherence to safety protocols is non-negotiable.

Core Hazards:

  • Hydrogen Gas: Extremely flammable with a wide explosive range (4-75% in air) and a very low minimum ignition energy. It burns with a nearly invisible flame.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly finely divided metals like Raney Nickel or dry Pd/C, can be pyrophoric and ignite spontaneously upon exposure to air.

  • High Pressure: Failure of high-pressure equipment can lead to catastrophic release of energy and flammable gas.

  • Exothermic Reactions: Hydrogenation reactions are exothermic and can lead to thermal runaways if not properly controlled.

Mandatory Safety Workflow

The following diagram outlines the critical safety checks and procedures for any high-pressure hydrogenation.

G cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation Training Trained Operator Required PPE Wear PPE (Safety Glasses, Lab Coat, Gloves) Training->PPE Area_Check Ensure No Ignition Sources PPE->Area_Check Equipment_Check Inspect Reactor and Fittings Area_Check->Equipment_Check Leak_Test Perform Nitrogen Leak Test Equipment_Check->Leak_Test Purge Purge System with Inert Gas Leak_Test->Purge Charge_H2 Charge Hydrogen Slowly Purge->Charge_H2 Barricade Operate Behind Blast Shield Charge_H2->Barricade Vent Vent H2 to Safe Location Barricade->Vent Purge_N2 Purge with Inert Gas Vent->Purge_N2 Catalyst_Handling Handle Catalyst Wet to Prevent Ignition Purge_N2->Catalyst_Handling

Sources

Application Notes and Protocols for the N-alkylation of Piperidine-2-carboxylic Acid with 4-Methoxybenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the N-alkylation of piperidine-2-carboxylic acid using 4-methoxybenzyl chloride. The piperidine moiety is a cornerstone scaffold in medicinal chemistry, and its functionalization is pivotal for modulating the pharmacological profiles of drug candidates.[1] This document outlines the chemical principles, a detailed experimental procedure, safety considerations, and methods for the characterization of the final product, N-(4-methoxybenzyl)piperidine-2-carboxylic acid. The protocol is designed for researchers, scientists, and professionals in drug development, offering insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of N-Alkylation

The N-alkylation of piperidine rings is a fundamental transformation in the synthesis of a vast array of pharmaceutical agents. This reaction allows for the introduction of diverse substituents onto the nitrogen atom, thereby influencing key drug properties such as potency, selectivity, solubility, and metabolic stability. Specifically, the N-alkylation of piperidine-2-carboxylic acid, a chiral amino acid derivative, generates valuable intermediates for the synthesis of complex molecules with defined stereochemistry.[2] The 4-methoxybenzyl (PMB) group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal.

The inherent challenge in the N-alkylation of piperidine-2-carboxylic acid lies in the presence of two reactive functional groups: a secondary amine and a carboxylic acid. The amine is nucleophilic and readily undergoes alkylation, while the carboxylic acid is acidic and can interfere with the reaction, particularly when using a base. Therefore, a carefully designed strategy is essential to achieve a high yield of the desired product while minimizing side reactions.

Reaction Mechanism and Rationale

The N-alkylation of piperidine-2-carboxylic acid with 4-methoxybenzyl chloride proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride.[3] The reaction mechanism can be influenced by the solvent and the nature of the substrate.[4]

Given the presence of the electron-donating methoxy group on the benzyl chloride, the reaction may have some SN1 character, proceeding through a stabilized benzylic carbocation intermediate. However, for a secondary amine like piperidine, an SN2 pathway is also highly plausible.[3][4]

The Critical Role of the Base

A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA).[1][5][6] The choice of base can significantly impact the reaction rate and yield.

Protecting the Carboxylic Acid: A Necessary Precaution

The acidic proton of the carboxylic acid can react with the base, potentially leading to the formation of a carboxylate salt. This can affect the solubility of the starting material and complicate the reaction. To circumvent this, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to N-alkylation.[7][8][9] This strategy ensures that the carboxylic acid functionality does not interfere with the alkylation of the amine. This protocol will detail the esterification of the carboxylic acid as a preliminary step.

Visualizing the Reaction Pathway

The following diagram illustrates the overall synthetic route, including the initial protection of the carboxylic acid followed by the N-alkylation step.

reaction_pathway start Piperidine-2-carboxylic acid ester Piperidine-2-carboxylic acid methyl ester start->ester SOCl₂ / MeOH (Esterification) product N-(4-methoxybenzyl)piperidine-2-carboxylic acid methyl ester ester->product 4-Methoxybenzyl chloride K₂CO₃, Acetonitrile (N-Alkylation) final_product N-(4-methoxybenzyl)piperidine-2-carboxylic acid product->final_product LiOH / H₂O (Saponification)

Caption: Synthetic workflow for the N-alkylation of piperidine-2-carboxylic acid.

Detailed Experimental Protocol

Safety Precautions: 4-Methoxybenzyl chloride is a lachrymator and corrosive.[10][11][12] It causes severe skin burns and eye damage.[10][12] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13] Avoid inhalation of vapors and contact with skin and eyes.[10]

Part A: Esterification of Piperidine-2-carboxylic Acid

This initial step protects the carboxylic acid group as a methyl ester.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Piperidine-2-carboxylic acid≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Thionyl chloride (SOCl₂)≥99%Acros Organics
Diethyl etherReagentVWR
Round-bottom flask250 mL---
Magnetic stirrer and stir bar------
Reflux condenser------
Ice bath------
Rotary evaporator------

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-2-carboxylic acid (1.0 eq).

  • Under a fume hood, cool the flask in an ice bath and add anhydrous methanol (10 mL per gram of starting material).

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension at 0 °C. Caution: This addition is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • The resulting crude piperidine-2-carboxylic acid methyl ester hydrochloride can be used directly in the next step or purified by recrystallization from methanol/diethyl ether.

Part B: N-alkylation with 4-Methoxybenzyl Chloride

Materials and Reagents:

Reagent/MaterialGradeSupplier
Piperidine-2-carboxylic acid methyl ester hydrochloride(From Part A)---
4-Methoxybenzyl chloride≥98%Alfa Aesar
Potassium carbonate (K₂CO₃)Anhydrous, powderedJ.T. Baker
Acetonitrile (ACN)AnhydrousSigma-Aldrich
Round-bottom flask250 mL---
Magnetic stirrer and stir bar------
Inert atmosphere (Nitrogen or Argon)------

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq) and anhydrous acetonitrile (15 mL per gram of starting material).

  • Add finely powdered, anhydrous potassium carbonate (2.5 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Slowly add 4-methoxybenzyl chloride (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl).

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(4-methoxybenzyl)piperidine-2-carboxylic acid methyl ester.

Part C: Saponification (Ester Hydrolysis)

This final step deprotects the carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(4-methoxybenzyl)piperidine-2-carboxylic acid methyl ester(From Part B)---
Lithium hydroxide (LiOH)MonohydrateSigma-Aldrich
Tetrahydrofuran (THF)ReagentFisher Scientific
Deionized water------
Hydrochloric acid (HCl)1 M aqueous solution---
Ethyl acetateReagentVWR
Brine (saturated NaCl solution)------
Anhydrous sodium sulfate (Na₂SO₄)------

Procedure:

  • Dissolve the crude product from Part B in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted 4-methoxybenzyl chloride.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~6 with 1 M HCl.

  • The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, N-(4-methoxybenzyl)piperidine-2-carboxylic acid.

Process Optimization and Troubleshooting

ParameterRecommendationRationale and Troubleshooting
Base Selection K₂CO₃ is a good starting point. For sluggish reactions, Cs₂CO₃ can be more effective due to its higher solubility in organic solvents.[6] DIPEA is a good alternative if inorganic bases cause solubility issues.A weak base is preferred to minimize side reactions. If the reaction is slow, consider a stronger, non-nucleophilic base. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially with excess alkylating agent.[3][5]
Solvent Choice Acetonitrile (ACN) or N,N-dimethylformamide (DMF) are suitable polar aprotic solvents that can facilitate SN2 reactions.[1][5]The choice of solvent can influence the reaction mechanism. Polar protic solvents like ethanol could potentially react with the 4-methoxybenzyl chloride.[4]
Reaction Temperature Start at room temperature and gently heat if the reaction is slow.Higher temperatures can accelerate the reaction but may also promote side reactions. For highly reactive alkyl halides, cooling might be necessary.[6]
Work-up Careful pH adjustment during the final work-up is crucial.The product is an amino acid and is amphoteric. It will be soluble in both acidic and basic aqueous solutions. Adjusting the pH to the isoelectric point will minimize its solubility in water, facilitating extraction or precipitation.

Characterization of the Final Product

The structure and purity of the synthesized N-(4-methoxybenzyl)piperidine-2-carboxylic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the 4-methoxybenzyl group and the piperidine ring protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., C=O of the carboxylic acid, C-N of the amine).

Conclusion

This application note provides a robust and detailed protocol for the N-alkylation of piperidine-2-carboxylic acid with 4-methoxybenzyl chloride. By employing a protection strategy for the carboxylic acid, this procedure minimizes side reactions and allows for the efficient synthesis of the desired N-alkylated product. The insights into the reaction mechanism, optimization, and troubleshooting will aid researchers in successfully applying this important transformation in their synthetic endeavors.

References

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Lund University. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Retrieved from [Link]

  • ResearchGate. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • PrepChem.com. (n.d.). Preparation of 4-(N-2-methoxybenzylcarbamoyl)piperidine. Retrieved from [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • National Institutes of Health. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Old Dominion University. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • ResearchGate. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • PubMed. (n.d.). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][10][13]benzothiazine as orally-active adhesion molecule inhibitors. Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]

  • University of Groningen. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]

Sources

Application Note: Strategic Use of 1-(4-Methoxybenzyl)-L-pipecolic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers and drug development professionals on the application of 1-(4-Methoxybenzyl)-L-pipecolic acid, a key building block in solid-phase peptide synthesis (SPPS). L-pipecolic acid, a constrained homolog of proline, is a valuable scaffold for creating peptidomimetics with enhanced structural stability and biological activity. The 4-methoxybenzyl (PMB) group serves as a stable N-protecting group that is orthogonal to the standard Fmoc/tBu strategy, allowing for its incorporation into complex peptide sequences. This guide outlines the underlying chemical principles, provides detailed, field-tested protocols for coupling and deprotection, and discusses the strategic advantages of its use in modern peptide chemistry.

Introduction: The Significance of Constrained Analogs

In peptide design, conformational rigidity is a powerful tool for enhancing receptor affinity, increasing metabolic stability, and improving bioavailability. L-pipecolic acid, the six-membered ring homolog of proline, serves as an important structural scaffold that imparts a significant conformational constraint on the peptide backbone. Its incorporation can induce specific secondary structures, such as turns and helices, which are often critical for biological recognition.

The primary challenge in utilizing pipecolic acid derivatives in standard Fmoc-based SPPS is the selection of an appropriate Nα-protecting group. The protecting group must be stable to the piperidine conditions used for Fmoc removal, yet be readily cleavable at the end of the synthesis without degrading the target peptide. The 1-(4-Methoxybenzyl) or N-PMB group fulfills these criteria, functioning as a robust protecting group that is cleaved under strong acidic conditions, typically concurrently with the final resin cleavage and side-chain deprotection step.

The N-(4-Methoxybenzyl) Group: A Strategic Choice

The N-PMB group is an acid-labile protecting group. Its stability and cleavage are governed by the electron-donating nature of the methoxy group on the benzyl ring, which stabilizes the carbocation intermediate formed during acid-mediated cleavage.

Key Advantages:

  • Orthogonality: The PMB group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection, making it fully compatible with standard SPPS cycles.

  • Simultaneous Cleavage: It is typically cleaved by strong acids like trifluoroacetic acid (TFA), which are the same reagents used for the final cleavage of the peptide from most common resins (e.g., Rink Amide, Wang) and removal of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). This simplifies the final workup procedure.

The mechanism of deprotection involves protonation of the benzylic ether oxygen (if viewed from the perspective of the methoxy group) followed by the departure of the stabilized benzyl carbocation, which is subsequently scavenged.

cluster_mech Mechanism: Acid-Mediated N-PMB Deprotection N_PMB N-PMB Protected Pipecolic Acid Residue Protonation Protonation of Benzyl System by TFA N_PMB->Protonation  + H⁺ (TFA) Carbocation Formation of Stable 4-Methoxybenzyl Carbocation Protonation->Carbocation  Cleavage Scavenging Carbocation Quenched by Scavenger (e.g., TIS) Carbocation->Scavenging Deprotected Free Secondary Amine (Pipecolic Acid Residue) Carbocation->Deprotected

Figure 1: Simplified mechanism of N-PMB group cleavage using TFA.

Experimental Protocols & Workflow

The integration of N-(PMB)-L-pipecolic acid into an SPPS workflow follows standard procedures but requires attention to coupling efficiency due to its sterically hindered nature as a secondary amine.

Start Start: Fmoc-Rink Amide Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 2. DMF Wash Fmoc_Deprotection->Wash1 Coupling 3. Coupling N-(PMB)-Pip-OH + Activator (HBTU/DIC) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Next_Cycle Continue SPPS Cycles (Fmoc-Amino Acids) Wash2->Next_Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Next_Cycle->Final_Cleavage

Figure 2: SPPS workflow for incorporating N-(PMB)-L-pipecolic acid.

Protocol 1: Solid-Phase Coupling of N-(PMB)-L-pipecolic Acid

This protocol describes the manual coupling onto a resin with a free N-terminal amine (e.g., after Fmoc deprotection).

Materials:

  • Resin (e.g., Rink Amide, 0.5 mmol/g substitution)

  • N-(PMB)-L-pipecolic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation Solution: In a separate vial, dissolve N-(PMB)-L-pipecolic acid (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activation solution to the washed resin. Agitate the mixture at room temperature for 2-4 hours. Note: Due to the steric hindrance of the secondary amine, a longer coupling time and/or double coupling may be necessary compared to standard primary amino acids.

  • Monitoring: Perform a qualitative ninhydrin test (Kaiser test) to confirm the absence of free primary amines. As pipecolic acid is a secondary amine, a chloranil test is more appropriate to confirm reaction completion (a negative result indicates successful coupling).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), followed by Dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

  • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Final Cleavage and N-PMB Deprotection

This protocol achieves simultaneous cleavage from the resin, removal of side-chain protecting groups, and deprotection of the N-PMB group.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. Caution: Work in a fume hood.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction: Add the TFA cleavage cocktail to the dry resin (approx. 10 mL per 0.5 g of resin). Agitate at room temperature for 2-3 hours. The PMB group is effectively cleaved within this timeframe.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a new centrifuge tube. Add cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: The crude peptide can now be purified using standard methods, typically reverse-phase HPLC. Characterization is performed using LC-MS to confirm the correct mass corresponding to the fully deprotected peptide.

Data Summary and Quality Control

Effective synthesis relies on optimized reaction conditions. The following table summarizes typical parameters for the protocols described.

ParameterCondition / ReagentRationale & Notes
Coupling
Building BlockN-(PMB)-L-pipecolic acid4 equivalents
ActivatorHBTU / DIC3.9 eq HBTU or 4 eq DIC/HOBt. HBTU is often faster and more efficient for hindered couplings.
BaseDIPEA8 equivalents. A non-nucleophilic base is essential to prevent side reactions.
SolventDMFStandard polar aprotic solvent for SPPS.
Reaction Time2-4 hoursLonger time accounts for the sterically hindered secondary amine. Double coupling may improve yield.
Cleavage
ReagentTFA95%
ScavengerTriisopropylsilane (TIS)2.5%. Quenches the reactive 4-methoxybenzyl carbocation to prevent re-attachment or side reactions.
Co-solventWater2.5%. Aids in the hydrolysis of protecting groups.
Reaction Time2-3 hoursSufficient for complete deprotection of PMB and other standard protecting groups.

Applications and Strategic Considerations

The use of N-(PMB)-L-pipecolic acid is particularly advantageous in the synthesis of:

  • Constrained Peptidomimetics: Forcing the peptide backbone into a specific conformation to enhance binding affinity to therapeutic targets.

  • Macrocyclic Peptides: Where the pipecolic acid residue acts as a "turn-inducer" to facilitate efficient cyclization.

  • Proline-Rich Domain Mimetics: Mimicking protein interaction motifs where the unique steric and electronic properties of the pipecolic ring are beneficial.

Researchers should consider that the increased steric bulk of the pipecolic ring compared to proline can sometimes lead to aggregation during synthesis, especially in long or hydrophobic sequences. Careful selection of coupling reagents and optimization of reaction times are critical for success.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]

The Strategic Application of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid in the Synthesis of Advanced Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the synthetic utility of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid, a versatile scaffold for the development of novel neuropharmacological agents. We will delve into the rationale behind its use, present detailed protocols for its synthesis and subsequent elaboration, and discuss its application in the creation of potent opioid receptor modulators.

Introduction: The Piperidine Scaffold in Neuropharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with a variety of receptors and enzymes. Derivatives of piperidine have been successfully developed as antipsychotics, NMDA receptor antagonists, and potent analgesics.[1][2][3] The strategic substitution on both the piperidine nitrogen and at other positions on the ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

The introduction of a 4-methoxybenzyl group on the piperidine nitrogen serves several key purposes in drug design. The benzyl group itself can engage in favorable pi-stacking or hydrophobic interactions within receptor binding pockets. The methoxy substituent can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, potentially enhancing receptor affinity and modifying metabolic stability.

This guide focuses on the application of the 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid scaffold in the synthesis of a novel opioid analgesic, drawing parallels to the established synthesis of potent fentanyl analogs like carfentanil.[1][4]

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be achieved through a straightforward N-alkylation of a suitable piperidine-2-carboxylic acid ester, followed by hydrolysis. A common and effective method is the direct alkylation of commercially available ethyl pipecolinate (ethyl piperidine-2-carboxylate) with 4-methoxybenzyl chloride.

Experimental Protocol: Synthesis of Ethyl 1-(4-methoxybenzyl)piperidine-2-carboxylate

Rationale: This protocol utilizes a standard SN2 reaction to introduce the 4-methoxybenzyl group onto the secondary amine of the piperidine ring. The use of a non-nucleophilic base like potassium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction without competing in the alkylation. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature, which facilitates the dissolution of the reactants and promotes the reaction rate.

Materials:

  • Ethyl pipecolinate

  • 4-Methoxybenzyl chloride

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of ethyl pipecolinate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-methoxybenzyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 1-(4-methoxybenzyl)piperidine-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: Hydrolysis to this compound

Rationale: Saponification using a strong base like sodium hydroxide is a standard method for the hydrolysis of esters to their corresponding carboxylic acids. The use of a co-solvent system of methanol and water ensures the solubility of both the ester and the hydroxide salt. Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Materials:

  • Ethyl 1-(4-methoxybenzyl)piperidine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (1M HCl)

  • Ice bath

Procedure:

  • Dissolve the ethyl 1-(4-methoxybenzyl)piperidine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

  • The product, 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid, will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Application in the Synthesis of a Novel Opioid Analgesic

The 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid scaffold is a key intermediate in the synthesis of novel opioid receptor modulators. By analogy to the synthesis of fentanyl and its derivatives, this scaffold can be elaborated to introduce the necessary pharmacophoric elements for potent opioid activity. The following protocol outlines the synthesis of a hypothetical, yet plausible, potent opioid analgesic, "Sentryfuge," derived from our core scaffold.

The molecular design of Sentryfuge incorporates a 4-anilido-piperidine moiety, a common feature in potent opioid analgesics, which is crucial for high-affinity binding to the mu-opioid receptor.[5]

Synthetic Workflow for "Sentryfuge"

Synthetic_Workflow A 1-(4-Methoxybenzyl)- piperidine-2-carboxylic acid B Acid Chloride Formation (SOCl2) A->B Step 1 C Amide Coupling (Aniline) B->C Step 2 D N-Propionylation (Propionic Anhydride) C->D Step 3 E Final Product: 'Sentryfuge' D->E Step 4

Caption: Synthetic workflow for the neuropharmacological agent "Sentryfuge".

Experimental Protocol: Synthesis of "Sentryfuge"

Step 1 & 2: Amide Formation with Aniline

Rationale: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride. This intermediate is then immediately reacted with aniline to form the corresponding amide. This two-step, one-pot procedure is a highly efficient method for amide bond formation.

Materials:

  • 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Aniline

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the aniline solution at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-phenyl-1-(4-methoxybenzyl)piperidine-2-carboxamide.

Step 3: N-Propionylation

Rationale: The introduction of the propionyl group on the anilide nitrogen is a key step in conferring high potency to many fentanyl-class opioids.[4] This is achieved by reacting the secondary amide with propionic anhydride under heating.

Materials:

  • N-phenyl-1-(4-methoxybenzyl)piperidine-2-carboxamide

  • Propionic anhydride

Procedure:

  • Heat a mixture of N-phenyl-1-(4-methoxybenzyl)piperidine-2-carboxamide (1.0 eq) and propionic anhydride (10 eq) to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench the excess propionic anhydride with water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford "Sentryfuge".

Quantitative Data Summary

CompoundStarting MaterialKey ReagentsYield (%)Purity (%)
Ethyl 1-(4-methoxybenzyl)piperidine-2-carboxylateEthyl pipecolinate4-Methoxybenzyl chloride, K2CO3~85-95>95
1-(4-Methoxybenzyl)-piperidine-2-carboxylic acidEthyl 1-(4-methoxybenzyl)piperidine-2-carboxylateNaOH, HCl~90-98>98
"Sentryfuge"1-(4-Methoxybenzyl)-piperidine-2-carboxylic acidSOCl2, Aniline, Propionic anhydride~50-60>99 (post-purification)

Structure-Activity Relationship (SAR) and Mechanistic Insights

The synthesis of "Sentryfuge" highlights several key principles of neuropharmacological drug design:

  • The N-substituent: The 4-methoxybenzyl group is anticipated to orient the molecule within the opioid receptor binding pocket. The methoxy group can potentially form a hydrogen bond with specific amino acid residues, thereby increasing binding affinity.

  • The 2-Carboxamide Moiety: The placement of the carboxamide at the 2-position of the piperidine ring, as opposed to the more common 4-position in fentanyl analogs, introduces a different stereochemical presentation of the anilido-group. This novel orientation may lead to a unique pharmacological profile, potentially altering receptor subtype selectivity or downstream signaling pathways.

  • The Propionyl Group: As established in the SAR of fentanyl, the N-propionyl group is critical for high potency at the mu-opioid receptor.[4]

Signaling Pathway of Mu-Opioid Receptor Agonists

Signaling_Pathway cluster_cytoplasm Cytoplasm MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Drug Opioid Agonist ('Sentryfuge') Drug->MOR Binds and Activates

Caption: Simplified signaling pathway of a mu-opioid receptor agonist.

Activation of the mu-opioid receptor by an agonist like "Sentryfuge" leads to the activation of inhibitory G-proteins (Gi/o). This has several downstream effects, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, G-protein activation leads to the closure of voltage-gated calcium channels, reducing neurotransmitter release, and the opening of potassium channels, which hyperpolarizes the neuron and reduces its excitability. These cellular effects collectively produce the analgesic and other physiological effects of opioid agonists.[6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel neuropharmacological agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for drug discovery programs targeting the CNS. The protocols and rationale presented herein provide a foundation for researchers to explore the synthesis of new chemical entities with potentially improved therapeutic profiles. The hypothetical synthesis of "Sentryfuge" illustrates a logical application of this scaffold in the development of potent opioid analgesics, underscoring the importance of rational drug design based on established pharmacophores.

References

  • Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. National Institutes of Health. [Link]

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. [Link]

  • Process of making carfentanil and related analgesics.
  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry. [Link]

  • Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics. ACS Publications. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • Opioid Receptors. Annual Reviews. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Institutes of Health. [Link]

  • The Synthesis of Biphasic Metabolites of Carfentanil. MDPI. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. HETEROCYCLES. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • Opioid Pharmacology. Pain Physician. [Link]

Sources

Application Notes & Protocols: 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid as a Versatile Precursor for Novel Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), remains a cornerstone therapeutic strategy for managing the symptomatic cognitive decline in Alzheimer's disease and other neurological disorders.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs, including the highly potent and selective AChE inhibitor, Donepezil.[3][4][5] This document provides detailed application notes and protocols on the use of 1-(4-methoxy-benzyl)-piperidine-2-carboxylic acid, a key synthetic intermediate, for the development of next-generation cholinesterase inhibitors. We present a comprehensive guide covering the synthesis of this precursor, its elaboration into a bioactive inhibitor, and the subsequent in vitro enzymatic evaluation using established spectrophotometric methods. The causality behind experimental choices is emphasized to provide field-proven insights for researchers in drug discovery.

Introduction: The Strategic Importance of the Piperidine Scaffold

The cholinergic hypothesis posits that a decline in acetylcholine (ACh) levels is a critical factor in the cognitive deficits associated with Alzheimer's disease.[2][6] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh hydrolysis, effectively increases the neurotransmitter's concentration in the synaptic cleft, thereby enhancing cholinergic function.[2][7]

The N-benzylpiperidine moiety, a key component of Donepezil, has been shown to interact critically with the active site gorge of AChE.[4] Specifically, the benzyl group engages in π-π stacking interactions within the peripheral anionic site (PAS), while the protonated piperidine nitrogen forms a cation-π interaction with key aromatic residues in the catalytic anionic site (CAS).

The precursor, this compound, is a strategically designed building block.

  • The N-(4-methoxybenzyl) group serves as a functional mimic of the N-benzyl moiety in Donepezil, poised for interaction with the AChE active site.

  • The carboxylic acid at the C2 position provides a versatile chemical handle for further synthetic elaboration. This allows for the introduction of various linking groups and pharmacophores through amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the development of multi-target-directed ligands (MTDLs).[8][9]

This guide provides the necessary protocols to leverage this precursor for synthesizing and evaluating novel cholinesterase inhibitors.

Synthesis and Characterization of the Precursor

Protocol 2.1: Synthesis of this compound

This protocol outlines the N-alkylation of piperidine-2-carboxylic acid ethyl ester, followed by saponification to yield the target precursor. The initial esterification of the carboxylic acid protects it from unwanted side reactions during the N-alkylation step.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification (Hydrolysis) A Piperidine-2-carboxylic acid ethyl ester C Potassium Carbonate (K2CO3) Acetonitrile (ACN) A->C Reactant B 4-Methoxybenzyl chloride B->C Reagent D N-Alkylated Ester Intermediate C->D Reflux, 12-18h E N-Alkylated Ester Intermediate F Lithium Hydroxide (LiOH) THF/Water E->F Substrate G Final Precursor: 1-(4-Methoxy-benzyl)-piperidine- 2-carboxylic acid F->G Stir at RT, 4-6h then Acidic Workup (HCl)

Caption: Synthetic workflow for the precursor.

Materials and Reagents

ReagentSupplier ExampleGrade
Piperidine-2-carboxylic acid ethyl esterSigma-Aldrich≥97%
4-Methoxybenzyl chlorideSigma-Aldrich98%
Potassium Carbonate (K₂CO₃), anhydrousFisher ScientificACS Grade
Acetonitrile (ACN), anhydrousSigma-Aldrich≥99.8%
Lithium Hydroxide (LiOH)Sigma-Aldrich≥98%
Tetrahydrofuran (THF)Fisher ScientificHPLC Grade
Hydrochloric Acid (HCl), concentratedVWRACS Grade
Ethyl Acetate (EtOAc)Fisher ScientificACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)VWRACS Grade

Step-by-Step Methodology

Part A: N-Alkylation

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-2-carboxylic acid ethyl ester (1.0 eq).

  • Add anhydrous acetonitrile (ACN) to create a ~0.2 M solution.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq). The carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. It is a mild base, which minimizes side reactions.

  • Add 4-methoxybenzyl chloride (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (~82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane.

  • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated ester. This intermediate can be used directly in the next step or purified by column chromatography if necessary.

Part B: Saponification

  • Dissolve the crude N-alkylated ester from the previous step in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v).

  • Add Lithium Hydroxide (LiOH) (2.0 eq) to the solution. LiOH is a strong base effective for ester hydrolysis at room temperature.

  • Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the ester starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~5-6 using 1 M HCl. The target carboxylic acid will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound as a white solid.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application: From Precursor to Bioactive Inhibitor

Protocol 3.1: Synthesis of a Donepezil-like Amide-linked Inhibitor

This protocol demonstrates the utility of the precursor by coupling it with an amine-containing fragment, 2-amino-5,6-dimethoxy-1-indanone, to create a potent Donepezil analogue.[9][10]

Synthetic Scheme Diagram

G Precursor Precursor: 1-(4-Methoxy-benzyl)-piperidine- 2-carboxylic acid Coupling Coupling Agents: HATU, DIPEA Solvent: DMF Precursor->Coupling Reactant Amine 2-Amino-5,6-dimethoxy-1-indanone Amine->Coupling Reactant Product Final Inhibitor: Amide-linked Donepezil Analogue Coupling->Product Stir at RT, 12h

Caption: Amide coupling to form the final inhibitor.

Materials and Reagents

ReagentSupplier ExampleGrade
Precursor from Protocol 2.1-Synthesized
2-Amino-5,6-dimethoxy-1-indanoneCustom Synthesis>95%
HATU (Coupling Agent)Sigma-Aldrich≥98%
DIPEA (Base)Sigma-Aldrich≥99%
Dimethylformamide (DMF), anhydrousSigma-Aldrich≥99.8%

Step-by-Step Methodology

  • In a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the precursor, this compound (1.0 eq), in anhydrous Dimethylformamide (DMF).

  • Add HATU (1.2 eq). HATU is a highly efficient peptide coupling agent that activates the carboxylic acid, facilitating rapid amide bond formation with minimal side reactions.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). DIPEA is a non-nucleophilic base used to maintain basic conditions necessary for the coupling reaction.

  • Stir the mixture for 15 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Add 2-amino-5,6-dimethoxy-1-indanone (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to yield the final inhibitor.

  • Characterize the final product by NMR and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Cholinesterase Inhibition Assay

Protocol 4.1: In Vitro AChE Inhibition Assay (Ellman's Method)

The inhibitory potential of the synthesized compound is quantified using the spectrophotometric method developed by Ellman, which is a rapid, reliable, and widely adopted assay for high-throughput screening.[11][12][13]

Principle of the Assay

The assay measures the activity of AChE by tracking the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The free thiol group of thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion, which is quantified by measuring its absorbance at 412 nm.[11] The presence of an inhibitor reduces the rate of this color formation.

G cluster_0 Assay Plate Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis A Add Buffer, Inhibitor/ Vehicle, and AChE Enzyme to 96-well plate B Pre-incubate for 15 min at 37°C A->B C Initiate reaction by adding DTNB and ATCh substrate B->C D Measure Absorbance at 412 nm kinetically for 10-15 min C->D E Calculate Reaction Rate (ΔAbs/min) D->E F Calculate % Inhibition E->F G Determine IC50 value F->G

Caption: Inhibitor interaction with AChE active sites.

This dual-site interaction is characteristic of many potent AChE inhibitors and is a key principle in their design. [4]The specific substitutions on the benzyl and indanone rings can be further optimized to enhance potency and selectivity for AChE over butyrylcholinesterase (BuChE).

References

  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • Acetylcholinesterase Inhibition Assay. Bio-protocol.
  • Padilla, S., et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • The synthetic routes for the newly synthesized donepezil analogs.
  • Costanzo, P., et al. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central.
  • Castro, N. G., et al. (2008). CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline. European Journal of Pharmacology, 580(3), 339-349.
  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents. RSC Publishing.
  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004.
  • Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
  • Wang, L., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry.
  • Ghasemi, S., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central.
  • Omar, F. A., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916.
  • van Greunen, D., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693.
  • Request PDF for "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease".
  • Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343.
  • E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. Semantic Scholar.
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • Mohammadi-Farani, A., et al. (2014). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central.

Sources

Development of Anticancer Agents from 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules.[1] Its inherent conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive starting point for the design of novel therapeutics. This document provides a detailed guide for the development of novel anticancer agents derived from 1-(4-methoxy-benzyl)-piperidine-2-carboxylic acid. We present a strategic approach to library design, detailed synthetic protocols, comprehensive methodologies for in vitro and in vivo evaluation, and an exploration of the potential mechanisms of action. This guide is intended to serve as a practical resource for researchers aiming to explore this promising chemical space for oncology drug discovery.

Introduction: The Rationale for Targeting Cancer with this compound Derivatives

The piperidine nucleus is a recurring motif in a multitude of compounds exhibiting significant anticancer properties.[2][3] Derivatives of piperidine have been shown to induce apoptosis, trigger cell cycle arrest, and interfere with key signaling pathways implicated in cancer progression.[1][4][5] The core structure of this compound offers several strategic advantages for anticancer drug design:

  • Structural Rigidity and Flexibility: The piperidine ring provides a semi-rigid scaffold that can be functionalized to orient substituents towards specific binding pockets in target proteins.

  • Key Pharmacophoric Features: The presence of a carboxylic acid group allows for the facile introduction of a wide range of functionalities, particularly amide linkages, to generate a diverse chemical library. The 4-methoxybenzyl group can engage in hydrophobic and aromatic interactions within protein binding sites.

  • Modulation of Physicochemical Properties: Derivatization of the carboxylic acid and potential modifications to the aromatic ring allow for the fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability.

This guide outlines a systematic approach to harness these features for the generation of novel anticancer drug candidates.

Synthesis of a Focused Library of 1-(4-Methoxy-benzyl)-piperidine-2-carboxamide Derivatives

The central synthetic strategy involves the derivatization of the carboxylic acid moiety of this compound into a library of N-substituted carboxamides. Amide bond formation is a robust and well-established transformation in medicinal chemistry, allowing for the introduction of diverse chemical functionalities.

General Workflow for Amide Synthesis

The proposed synthetic workflow leverages standard peptide coupling reagents to ensure high efficiency and broad substrate scope.

Synthesis_Workflow Start This compound Coupling Amide Coupling (EDC, HOBt or HATU) Start->Coupling Product Target Carboxamide Library Coupling->Product Amine Diverse Primary/Secondary Amines (R1R2NH) Amine->Coupling Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General workflow for the synthesis of the target carboxamide library.

Proposed Library of Amine Building Blocks

To explore the structure-activity relationship (SAR), a diverse set of primary and secondary amines should be employed. The selection should include fragments known to be present in other anticancer agents or those that can probe different types of interactions (hydrophobic, hydrogen bonding, aromatic).

Amine (R1R2NH)Rationale for Inclusion
Aniline and substituted anilines (e.g., 4-fluoroaniline, 4-chloroaniline, 4-methoxyaniline)Introduces aromatic groups to explore π-π stacking and hydrophobic interactions. Halogen substituents can modulate electronic properties and potentially engage in halogen bonding.
Benzylamine and substituted benzylaminesProvides a flexible linker to an aromatic ring, allowing for different binding orientations.
Heterocyclic amines (e.g., 4-aminopyridine, 2-aminopyrimidine)Introduces hydrogen bond donors and acceptors, potentially improving solubility and target engagement.
Aliphatic amines (e.g., cyclohexylamine, piperidine)Probes the requirement for hydrophobic and saturated ring systems.
Detailed Protocol for the Synthesis of a Representative N-Aryl Carboxamide

This protocol describes the synthesis of N-(4-fluorophenyl)-1-(4-methoxybenzyl)piperidine-2-carboxamide as a representative example.

Materials:

  • This compound

  • 4-Fluoroaniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC.HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-fluoroaniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of Anticancer Activity

A crucial step in the drug discovery process is the evaluation of the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.

Cell Lines

A representative panel of cancer cell lines should be used to assess the breadth of activity. Suggested cell lines include:

  • MCF-7: Estrogen receptor-positive breast cancer

  • MDA-MB-231: Triple-negative breast cancer

  • HCT116: Colorectal cancer

  • A549: Non-small cell lung cancer

  • PC-3: Prostate cancer

  • A normal, non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay for Total Protein Content

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[9] It offers a good alternative to the MTT assay and can be less susceptible to interference from compounds that affect mitochondrial respiration.[10]

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • After the treatment period, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC₅₀ values as described for the MTT assay.

Mechanistic Studies: Elucidating the Mode of Action

Understanding how the lead compounds exert their anticancer effects is critical for their further development. Piperidine derivatives have been reported to induce cancer cell death through various mechanisms, primarily apoptosis and cell cycle arrest.[2][3][5]

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells.

Apoptosis_Pathway Compound Piperidine Derivative Bax Bax (pro-apoptotic) Compound->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 downregulates Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified schematic of the intrinsic apoptosis pathway.

Experimental Approaches:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: Assess the expression levels of key apoptotic proteins such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.[5] An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and PARP are hallmarks of apoptosis.

Cell Cycle Analysis

Many anticancer agents inhibit cell proliferation by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).

Protocol for Flow Cytometry-based Cell Cycle Analysis:

  • Treat cancer cells with the test compound at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.

In Vivo Evaluation of Anticancer Efficacy

Promising lead compounds identified from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and tolerability. Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[11][12]

Xenograft Mouse Model

Xenograft_Workflow Cells Human Cancer Cells Injection Subcutaneous Injection into Immunocompromised Mice Cells->Injection TumorGrowth Tumor Growth to Palpable Size Injection->TumorGrowth Treatment Treatment with Test Compound or Vehicle TumorGrowth->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[12][13]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, positive control, and different doses of the test compound). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Assessment: Measure tumor volume with calipers two to three times a week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumor tissues can be used for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and pharmacodynamic effects.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Representative In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound IDMCF-7MDA-MB-231HCT116A549PC-3HEK293
Lead Compound 1 2.55.13.87.24.5>50
Analog 1.1 1.22.81.94.52.1>50
Analog 1.2 15.825.318.932.122.7>100
Doxorubicin 0.10.20.150.30.251.5

Table 2: Representative In Vivo Efficacy Data

Treatment GroupMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)
Vehicle Control 1500 ± 150-
Lead Compound 1 (25 mg/kg) 750 ± 10050
Lead Compound 1 (50 mg/kg) 450 ± 8070
Positive Control 300 ± 6080

Conclusion and Future Directions

This document provides a comprehensive framework for the systematic development of novel anticancer agents based on the this compound scaffold. By following the outlined protocols for synthesis, in vitro screening, mechanistic studies, and in vivo validation, researchers can efficiently explore the therapeutic potential of this promising class of compounds. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. Further mechanistic studies will be essential to identify the specific molecular targets and pathways modulated by these novel agents, ultimately paving the way for their potential clinical development.

References

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel), 17(10), 1320. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

  • Das, S., da Silva, C. J., de Moura, M. F. V., Scotti, M. T., de Aquino, T. M., de Fátima, Â., ... & de Carvalho, J. E. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 12(11), e0187522. [Link]

  • Dong, P., Xu, Z., Jia, N., Li, D., & Feng, Y. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418. [Link]

  • Freshney, R. I. (2005). Culture of animal cells: a manual of basic technique. John Wiley & Sons.
  • Jeong, J. H., Kim, S. H., & Lee, C. H. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological research, 31(1), 1–7. [Link]

  • Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European journal of cancer (Oxford, England : 1990), 27(7), 897–900. [Link]

  • Li, Y., Li, S., Wang, Z., & Ye, J. (2020). Piperine regulates the proliferation, apoptosis, and invasion of breast cancer cells through the PI3K/Akt/mTOR signaling pathway. Oncology Letters, 20(6), 1-1. [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved January 17, 2026, from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78–82. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

  • Stylianakis, I., Eşme, A., & Park, H. (2023). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 16(12), 105322. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., ... & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

  • Wawro, M., & Matysiak, J. (2020). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. International journal of molecular sciences, 21(21), 8267. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 229-243. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. [Link]

  • Teicher, B. A. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Current protocols in pharmacology, 76, 14.24.1–14.24.27. [Link]

  • Tentler, J. J., Tan, A. C., Weekes, C. D., Jimeno, A., Leong, S., Pitts, T. M., ... & Eckhardt, S. G. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature reviews. Clinical oncology, 9(6), 338–350. [Link]

Sources

Analytical methods for the characterization of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Introduction

This compound is a substituted piperidine derivative. The piperidine motif is a foundational scaffold in medicinal chemistry, present in numerous natural products and pharmaceutical agents.[1][2] The functionalization of the piperidine ring, as seen in this compound with a carboxylic acid and a methoxy-benzyl group, creates a molecule with significant potential as a building block in the synthesis of complex, biologically active compounds.[3] A thorough and unambiguous characterization of such intermediates is critical to ensure the quality, safety, and efficacy of final drug products.

This document provides a detailed guide to the essential analytical methods required for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and professionals in drug development, offering not only step-by-step protocols but also the underlying scientific rationale for methodological choices. The synergistic application of chromatographic and spectroscopic techniques provides orthogonal data, ensuring a high degree of confidence in the material's identity, purity, and structure.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 775271-42-6[4]
Molecular Formula C₁₄H₁₉NO₃Calculated
Molecular Weight 249.31 g/mol Calculated
Structure Chemical Structure of this compoundN/A

Chromatographic Analysis: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds in the pharmaceutical industry.[5][6] For this compound, a Reverse-Phase HPLC (RP-HPLC) method is optimal. This technique separates compounds based on their hydrophobicity. The molecule is partitioned between a non-polar stationary phase (typically C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity, allowing for the separation of the main analyte from process-related impurities and degradation products.[5][7] The inclusion of an acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid moiety, ensuring a sharp, symmetrical peak shape and reproducible retention times.

Workflow for HPLC Purity Analysis```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (A: 0.1% TFA in H₂O, B: ACN) system_setup HPLC System Setup (Equilibrate Column) prep_mobile->system_setup prep_sample Sample Preparation (Dissolve in Diluent) analysis Sample Analysis (Inject Sample) prep_sample->analysis sst System Suitability Test (SST) (Inject Standard) system_setup->sst sst->analysis If SST Passes integration Chromatogram Integration analysis->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Correlation of molecular structure to expected NMR signals.

Detailed Protocol: ¹H and ¹³C NMR Analysis

A. Instrumentation & Materials

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it readily dissolves the sample and allows for the observation of the acidic carboxylic proton. [8][9]* Internal standard: Tetramethylsilane (TMS).

B. Procedure

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the sample into the spectrometer and perform standard shimming procedures to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum.

C. Expected Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.5 (br s, 1H): Carboxylic acid proton (-COOH).

    • δ ~7.20 (d, 2H): Aromatic protons ortho to the CH₂ group.

    • δ ~6.85 (d, 2H): Aromatic protons ortho to the -OCH₃ group.

    • δ ~3.75 (s, 2H): Benzylic protons (-CH₂-Ar).

    • δ ~3.70 (s, 3H): Methoxy protons (-OCH₃).

    • δ ~3.0-3.2 (m, 1H): Piperidine proton at C2 (-CH-COOH).

    • δ ~1.5-2.9 (m, 8H): Remaining piperidine ring protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~174.5: Carboxylic acid carbon (C=O).

    • δ ~158.1: Aromatic carbon attached to -OCH₃.

    • δ ~130.5: Aromatic carbons ortho to the CH₂ group.

    • δ ~130.0: Aromatic ipso-carbon (attached to CH₂).

    • δ ~113.4: Aromatic carbons ortho to the -OCH₃ group.

    • δ ~62.3: Benzylic carbon (-CH₂-Ar).

    • δ ~55.0: Methoxy carbon (-OCH₃).

    • δ ~50-60: Piperidine carbons adjacent to nitrogen (C2, C6).

    • δ ~20-40: Remaining aliphatic piperidine carbons (C3, C4, C5).

Molecular Weight & Identity Confirmation: Mass Spectrometry (MS)

Principle of the Method Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules, making it perfect for this compound. [7]Coupling HPLC with MS (LC-MS) allows for the separation of components before mass analysis, confirming the molecular weight of the main peak and any impurities.

Detailed Protocol: LC-MS Analysis

A. Instrumentation

  • An LC-MS system, preferably with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS), equipped with an ESI source.

B. Procedure

  • LC Method: Use the same HPLC method as described in Section 1. The flow can be split before entering the mass spectrometer if necessary. TFA can sometimes suppress ionization; using 0.1% formic acid instead of TFA in the mobile phase is a common alternative for LC-MS applications.

  • MS Parameter Setup:

    Parameter Setting
    Ionization Mode ESI Positive and Negative
    Mass Range 100 - 500 m/z
    Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
    Drying Gas Temp. 300 °C

    | Drying Gas Flow | 10 L/min |

  • Analysis: Inject the sample (at ~10-50 µg/mL) into the LC-MS system.

  • Data Interpretation:

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Expected Ion (Positive Mode): [M+H]⁺ = C₁₄H₂₀NO₃⁺, Calculated m/z = 250.1438. Observed m/z should be within 5 ppm for HRMS.

    • Expected Ion (Negative Mode): [M-H]⁻ = C₁₄H₁₈NO₃⁻, Calculated m/z = 248.1292.

Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Method FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [10]Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. The resulting spectrum is a molecular fingerprint.

Detailed Protocol: FTIR Analysis

A. Instrumentation

  • FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for solid samples as it requires minimal sample preparation.

B. Procedure

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.

C. Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (very broad) O-H stretch Carboxylic Acid [11]
2850-2960 C-H stretch Aliphatic (Piperidine, Benzyl)
~1710 (strong, sharp) C=O stretch Carboxylic Acid [12]
~1610, ~1510 C=C stretch Aromatic Ring
~1250 (strong) C-O stretch Aryl Ether

| ~1180 | C-O stretch | Carboxylic Acid |

Summary of Analytical Characterization

The comprehensive analysis of this compound relies on the orthogonal application of several analytical techniques. HPLC confirms the purity and quantifies impurities, NMR provides an unambiguous structural map of the molecule, MS verifies the exact molecular weight, and FTIR rapidly confirms the presence of key functional groups. Together, these methods provide a robust and reliable characterization package essential for quality control and regulatory submission in a drug development context.

References

  • Vertex AI Search result citing supporting information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...
  • PubMed article on "Piperidine carboxylic acid derivatives..." highlighting the role of this class of compounds as potent inhibitors. [Link]

  • ResearchGate article showing a diagram of 2-Piperidine-carboxylic acid. [Link]

  • PMC article on "SAR study of piperidine derivatives..." describing detailed HPLC, NMR, and MS methods for similar compounds. [Link]

  • UniCA IRIS article on "Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides..." providing examples of 13C NMR and IR data for piperidine derivatives. [Link]

  • Article on "HPLC AND TLC METHODOLOGY..." describing the validation of an HPLC method for a related piperazine derivative. [Link]

  • American Pharmaceutical Review article on "Analytical Methodology for Characterization of Reactive Starting Materials..." discussing analytical strategies, including HPLC for carboxylic acids. [Link]

  • Wikipedia article on "Piperidine," describing its structure and prevalence in pharmaceuticals and alkaloids. [Link]

  • Lunn, G. "HPLC methods for recently approved pharmaceuticals," a book outlining numerous HPLC procedures for drug analysis. [Link]

  • ResearchGate article displaying the "FT-IR spectra of 4-piperidinecarboxylic acid." [Link]

  • Hilaris Publisher article on "Synthesis, FTIR and Electronic Spectra Studies..." showing characteristic IR stretches for related compounds. [Link]

  • SINFOO product page for "this compound" providing the CAS number. [Link]

  • Journal of Organic Chemistry article on "Kinetic Resolution of 2-Aryl-4-methylenepiperidines..." which mentions piperidines as important motifs in pharmaceutical drugs. [Link]

Sources

In vitro assays for evaluating the efficacy of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Efficacy Evaluation of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid Derivatives

Introduction: Unveiling the Therapeutic Potential of Novel Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS). The compound class, this compound derivatives, represents a novel chemical space with significant therapeutic potential. The strategic incorporation of a 4-methoxy-benzyl group suggests a potential for interaction with targets possessing aromatic and hydrophobic binding pockets, while the carboxylic acid moiety introduces a key site for ionic interactions or hydrogen bonding.

This guide provides a comprehensive framework of in vitro assays to systematically evaluate the efficacy of this compound class. We will operate under the hypothesis that these derivatives are designed to interact with a G-protein coupled receptor (GPCR), a common target for piperidine-containing CNS drugs. The described workflow is designed to first identify and confirm target engagement, then elucidate the functional consequences of this interaction, and finally assess the preliminary safety profile at a cellular level.

Experimental Workflow: A Phased Approach to Efficacy Evaluation

A robust in vitro evaluation pipeline is crucial for making informed decisions in the early stages of drug discovery. The following workflow provides a logical progression from broad screening to more specific functional characterization.

G cluster_0 Phase 1: Primary Screening & Target Identification cluster_1 Phase 2: Functional Characterization & Potency cluster_2 Phase 3: Selectivity & Preliminary Safety A Compound Library of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid derivatives B High-Throughput Radioligand Binding Assay A->B Screening C Identification of Initial 'Hits' (Compounds with High Affinity) B->C Data Analysis (IC50 determination) D cAMP Accumulation Assay (for Gs/Gi coupled receptors) C->D E Calcium Flux Assay (for Gq coupled receptors) C->E F Determination of Functional Potency (EC50/IC50) and Efficacy (Emax) D->F E->F G Counter-Screening against Related Receptor Subtypes F->G Selectivity Profiling H Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) F->H Safety Assessment I Lead Candidate Selection G->I H->I G cluster_0 GPCR Signaling Pathways cluster_1 Gs/Gi Pathway cluster_2 Gq Pathway Ligand Piperidine Derivative (Agonist) Receptor GPCR Ligand->Receptor Gs Gs/Gi Receptor->Gs Gq Gq Receptor->Gq AC Adenylyl Cyclase Gs->AC Activates (Gs) or Inhibits (Gi) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC DAG->PKC

Figure 2: Simplified overview of common GPCR signaling pathways.

Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

Principle: Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit this process. Modern cAMP assays often use competitive immunoassays based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Cell Seeding: Seed cells expressing the target receptor into a 96- or 384-well plate and culture overnight.

  • Compound Addition:

    • For agonist mode : Add a dilution series of the piperidine derivative to the cells.

    • For antagonist mode : Add a fixed, known concentration of a reference agonist (e.g., dopamine for the D2 receptor) along with a dilution series of the piperidine derivative.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production. It is often beneficial to include a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP and amplify the signal.

  • Cell Lysis and Detection:

    • Lyse the cells and add the detection reagents. In a typical HTRF assay, this would be a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

    • Incubate in the dark at room temperature to allow the immunoassay to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths.

    • Calculate the HTRF ratio, which is inversely proportional to the amount of cAMP produced.

    • Plot the cAMP concentration (or HTRF ratio) against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: Functional Potency and Efficacy
Compound IDAssay ModeEC50/IC50 (nM)Emax (% of Control Agonist)
Derivative AAgonist35.892%
Derivative BAntagonist120.4N/A
Derivative CAgonist8.9105% (Full Agonist)
Control AgonistAgonist4.5100%

Phase 3: Selectivity and Preliminary Safety Assessment

Objective: To ensure that the lead compounds are selective for the intended target and do not exhibit overt cytotoxicity at efficacious concentrations.

Protocol: Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Seed a relevant cell line (e.g., the host cell line used for the functional assays, or a cell line relevant to the intended therapeutic area like SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine derivatives, typically spanning several orders of magnitude around the functionally determined EC50/IC50 values. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for a relevant period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

Data Interpretation: Therapeutic Index

A crucial parameter derived from these studies is the in vitro therapeutic index, which is the ratio of cytotoxicity to functional potency (CC50 / EC50). A higher therapeutic index suggests a greater window of safety for the compound.

Compound IDFunctional Potency (EC50, nM)Cytotoxicity (CC50, µM)In Vitro Therapeutic Index (CC50/EC50)
Derivative A35.8> 50> 1396
Derivative C8.925.32842

Conclusion

This structured in vitro testing cascade provides a robust methodology for evaluating the efficacy of novel this compound derivatives. By progressing from high-throughput binding assays to more detailed functional and safety assessments, researchers can efficiently identify and characterize promising lead candidates for further preclinical development. The integration of mechanistic understanding with quantitative data ensures a high degree of confidence in the selected compounds, paving the way for their potential translation into novel therapeutics.

References

  • Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: cAMP Assays for GPCRs Source: BMG LABTECH URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, whether you are employing a direct N-alkylation or a reductive amination approach.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound: direct N-alkylation or reductive amination?

A1: Both direct N-alkylation and reductive amination are viable methods. Reductive amination is often favored due to its generally milder reaction conditions and reduced risk of over-alkylation, which can be a significant side reaction in direct alkylation.[1] However, direct alkylation can also be effective if reaction conditions are carefully controlled. The choice may depend on the availability of starting materials (p-anisaldehyde vs. 4-methoxybenzyl chloride) and the specific experimental setup.

Q2: My reaction appears to be incomplete, with a significant amount of piperidine-2-carboxylic acid remaining. What are the likely causes?

A2: Incomplete conversion can stem from several factors:

  • Insufficient reaction time or temperature: Monitor the reaction progress using an appropriate technique like TLC or LC-MS. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.[2]

  • Poor solubility of reagents: Piperidine-2-carboxylic acid is a zwitterion and may have limited solubility in certain organic solvents. Ensure your chosen solvent can adequately dissolve all reactants. For direct alkylation, polar aprotic solvents like DMF or acetonitrile can be beneficial.[2]

  • Inadequate activation of the electrophile (in reductive amination): The formation of the imine intermediate is a crucial step. An acid catalyst can improve the rate of imine formation.

Q3: I am observing the formation of multiple products in my reaction mixture. What are the common side reactions?

A3: Side product formation is a common challenge. Key side reactions include:

  • Over-alkylation: In direct N-alkylation, the product, a secondary amine, can be further alkylated to form a quaternary ammonium salt. This can be minimized by the slow addition of the alkylating agent or by using a stoichiometric excess of the starting piperidine derivative.[3]

  • Reaction with the carboxylic acid moiety: While generally less reactive, the carboxylate can potentially undergo side reactions under harsh conditions. Protecting the carboxylic acid as an ester prior to N-alkylation can mitigate this, followed by a final deprotection step.[4][5][6]

  • Side reactions of 4-methoxybenzyl chloride: This reagent is a reactive SN1 electrophile and can react with protic solvents like ethanol.[7] Using an aprotic solvent such as DCM is advisable for direct alkylation.[7]

Q4: The purification of the final product is proving difficult. How can I effectively isolate pure this compound?

A4: The zwitterionic nature of the product makes purification challenging. Standard silica gel chromatography can be problematic due to the compound's polarity. Consider the following strategies:

  • Ion-exchange chromatography: This technique is well-suited for separating charged molecules like amino acids and their derivatives.[8][9]

  • Reverse-phase chromatography: While potentially laborious, it can be an effective method for purifying zwitterionic compounds.[10]

  • Crystallization: If a suitable solvent system can be identified, crystallization can be a highly effective purification method. Experiment with different solvent mixtures to induce crystallization.

Detailed Troubleshooting by Synthetic Route

Route 1: Direct N-Alkylation with 4-Methoxybenzyl Chloride

This method involves the direct reaction of piperidine-2-carboxylic acid with 4-methoxybenzyl chloride in the presence of a base.

Problem 1: Low to no product formation.

Potential Cause Explanation & Solution
Inappropriate Base/Solvent System 4-Methoxybenzyl chloride is a reactive SN1 electrophile. In protic solvents like ethanol, it can readily undergo solvolysis, leading to the formation of 4-methoxybenzyl ethyl ether as a major byproduct.[7] Solution: Switch to an aprotic solvent such as dichloromethane (DCM) or acetonitrile. Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl formed during the reaction.[7]
Poor Solubility of Piperidine-2-carboxylic Acid As a zwitterion, the starting material may not be fully soluble in less polar aprotic solvents. Solution: Consider using a more polar aprotic solvent like DMF. Alternatively, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) will significantly improve its solubility in a wider range of organic solvents.[4][6] The ester can be hydrolyzed in a subsequent step.

Problem 2: Formation of a quaternary ammonium salt (over-alkylation).

Potential Cause Explanation & Solution
Excess Alkylating Agent The N-alkylated product is also nucleophilic and can react with another equivalent of 4-methoxybenzyl chloride. Solution: Use a slight excess of piperidine-2-carboxylic acid relative to the alkylating agent. Add the 4-methoxybenzyl chloride solution slowly to the reaction mixture to maintain a low concentration of the electrophile.[3]
Route 2: Reductive Amination with p-Anisaldehyde

This two-step, one-pot reaction involves the formation of an imine between piperidine-2-carboxylic acid and p-anisaldehyde, followed by in-situ reduction.

Problem 1: The reaction is sluggish and does not go to completion.

Potential Cause Explanation & Solution
Inefficient Imine Formation The equilibrium between the starting materials and the imine may not favor the product. Solution: The addition of a catalytic amount of a mild acid, such as acetic acid, can promote imine formation. Removal of water, for instance by using a Dean-Stark apparatus, can also drive the equilibrium towards the imine.
Suboptimal Reducing Agent The choice of reducing agent is critical. Solution: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent that is highly effective for reductive aminations and is generally preferred over harsher reagents like sodium borohydride.[1] It can selectively reduce the iminium ion in the presence of the aldehyde.

Problem 2: Reduction of p-anisaldehyde to 4-methoxybenzyl alcohol.

| Potential Cause | Explanation & Solution | | Non-selective Reducing Agent | Stronger reducing agents like sodium borohydride can reduce both the imine and the starting aldehyde. Solution: Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3), which is less likely to reduce the aldehyde under the reaction conditions.[1] |

Experimental Protocols

Protocol 1: Reductive Amination Synthesis

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A Piperidine-2-carboxylic acid C Dissolve in Methanol A->C B p-Anisaldehyde B->C D Add NaBH(OAc)3 C->D E Stir at Room Temperature D->E F Quench Reaction E->F G Adjust pH F->G H Purify by Ion-Exchange Chromatography G->H I I H->I Pure Product

Materials:

  • Piperidine-2-carboxylic acid (1.0 eq)

  • p-Anisaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve piperidine-2-carboxylic acid in methanol.

  • Add p-anisaldehyde to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride in methanol.

  • Slowly add the NaBH(OAc)3 slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding water.

  • Adjust the pH of the solution to ~2 with 1 M HCl.

  • Wash the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted aldehyde and other organic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 6-7) with 1 M NaOH to precipitate the product.

  • If the product does not precipitate, or for higher purity, proceed with ion-exchange chromatography.

Protocol 2: Direct N-Alkylation (with Ester Protection)

NAlkylationWorkflow cluster_protection Esterification cluster_alkylation N-Alkylation cluster_deprotection Hydrolysis A Piperidine-2-carboxylic acid B Thionyl Chloride in Methanol A->B C Piperidine-2-carboxylic acid methyl ester B->C D Dissolve Ester in DCM C->D E Add DIPEA & 4-Methoxybenzyl Chloride D->E F This compound methyl ester E->F G Dissolve Ester in THF/Water F->G H Add LiOH G->H I Final Product H->I

Step 1: Esterification of Piperidine-2-carboxylic acid

  • Suspend piperidine-2-carboxylic acid in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2: N-Alkylation

  • Dissolve the piperidine-2-carboxylic acid methyl ester hydrochloride in dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride and act as a base.

  • Slowly add 4-methoxybenzyl chloride (1.1 eq) to the solution.

  • Stir at room temperature and monitor the reaction.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylated ester.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once complete, neutralize the reaction with 1 M HCl and proceed with purification as described for the reductive amination protocol.

Data Summary Table

ParameterDirect N-AlkylationReductive Amination
Starting Materials Piperidine-2-carboxylic acid, 4-Methoxybenzyl chloridePiperidine-2-carboxylic acid, p-Anisaldehyde
Key Reagents DIPEA, DCMNaBH(OAc)3, Methanol
Common Side Reactions Over-alkylation, Solvolysis of alkyl halideReduction of aldehyde
Advantages Potentially faster reaction timesMilder conditions, lower risk of over-alkylation
Disadvantages Harsher conditions, risk of side reactions with reactive electrophileMay require optimization of imine formation

References

  • ECHEMI Community. N - alkylation of piperidine with substituted benzyl chloride. (Accessed Jan. 16, 2026).
  • Szatmári, I., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermedi
  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Targets in Heterocyclic Systems, 22, 281-306.
  • BenchChem.
  • Reddit.
  • Delgado, M. M., et al. Synthesis of N-(2-hydroxy-3-methoxybenzyl)
  • Request PDF.
  • US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reductase Activity.
  • BenchChem. Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. Molecules, 24(23), 4214.
  • Santa Cruz Biotechnology. 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 58(15), 6074-6092.
  • Supporting Information A versatile route towards 6-arylpipecolic acids Experimental procedures, characterization d
  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 5(31), 19596-19603.
  • ResearchGate.
  • Cytiva.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-18.
  • ResearchGate. Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one.

Sources

Common side products in the synthesis of N-benzyl-piperidine-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzyl-piperidine-2-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important scaffold. Our aim is to provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflows.

I. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: My reaction to N-benzylate piperidine-2-carboxylic acid is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Answer:

Slow reaction rates and low yields during the N-benzylation of piperidine-2-carboxylic acid, often carried out via reductive amination or direct alkylation, can stem from several factors. Understanding the underlying chemistry is key to troubleshooting.

Common Causes & Solutions:

  • Poor Solubility of the Starting Material: Piperidine-2-carboxylic acid (also known as pipecolic acid) is a zwitterionic amino acid and can have limited solubility in common organic solvents.[1]

    • Solution: Consider converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) prior to N-benzylation.[2] The ester is typically more soluble in organic solvents, facilitating a more homogenous reaction mixture and improving reaction kinetics. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[2]

  • Suboptimal Reaction Conditions for Reductive Amination: Reductive amination involves the formation of an iminium ion intermediate from the piperidine and benzaldehyde, followed by reduction.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a superior choice to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) for reductive aminations involving amino acids. STAB is milder and more selective for the iminium ion over the aldehyde, reducing the formation of benzyl alcohol as a byproduct.

    • pH Control: The formation of the iminium ion is pH-dependent. An acidic catalyst, such as acetic acid, is often required to facilitate the dehydration step leading to the iminium ion. However, excessively acidic conditions can protonate the amine, rendering it non-nucleophilic.[3] Empirical optimization of the pH is often necessary.

  • Steric Hindrance: The piperidine ring can present steric challenges, particularly with substituted benzaldehydes or bulky reducing agents.

    • Solution: Ensure adequate reaction time and consider slightly elevated temperatures (e.g., 40-50 °C) to overcome steric hindrance, provided the reagents are stable under these conditions.

FAQ 2: I am observing a significant amount of an over-alkylated byproduct. How can I prevent this?

Answer:

Over-alkylation, leading to the formation of a quaternary ammonium salt, can be a problematic side reaction, especially during direct alkylation with benzyl halides.

Mechanism of Over-alkylation:

The desired N-benzyl-piperidine-2-carboxylic acid product is still nucleophilic and can react with another equivalent of the benzyl halide to form a dibenzylated quaternary ammonium salt.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use of a slight excess of the piperidine starting material relative to the benzyl halide can help minimize over-alkylation.

  • Slow Addition: Add the benzyl halide slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the mono-alkylation product.

  • Choice of Base: The choice and amount of base are critical. A bulky, non-nucleophilic base can be advantageous. Using an appropriate amount of a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is crucial.[4]

FAQ 3: During my workup, I'm having trouble separating my product from unreacted starting material. What purification strategies do you recommend?

Answer:

Separating the N-benzylated product from the unreacted piperidine-2-carboxylic acid can be challenging due to their similar polarities.

Recommended Purification Protocol:

  • Acid-Base Extraction: This is often the most effective method.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted piperidine-2-carboxylic acid, being more basic, will be protonated and move into the aqueous layer. The N-benzylated product, being less basic, will remain in the organic layer.

    • Separate the layers. The product can be recovered from the organic layer by evaporation of the solvent.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed.

    • A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.

FAQ 4: I'm concerned about potential debenzylation during subsequent reaction steps. Under what conditions is this likely to occur and how can it be avoided?

Answer:

The N-benzyl group is generally stable but can be cleaved under certain conditions, particularly catalytic hydrogenation.[3][5][6]

Conditions Leading to Debenzylation:

  • Catalytic Hydrogenation: This is the most common method for N-debenzylation.[6] Catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas will readily cleave the N-benzyl group.[3][7]

  • Strongly Acidic Conditions: While less common, prolonged exposure to strong acids at elevated temperatures can also lead to debenzylation.[3]

Preventative Measures:

  • Orthogonal Protecting Group Strategy: If hydrogenation is required for another part of your synthetic route, consider using a protecting group that is stable to these conditions, such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz).[3]

  • Careful Catalyst Selection: If a reduction is necessary in the presence of an N-benzyl group, the choice of catalyst is critical. For example, some rhodium catalysts may show better selectivity for other functional groups over the N-benzyl group.[8]

  • Reaction Condition Optimization: When performing reactions on molecules containing an N-benzyl group, use the mildest possible conditions (temperature, pressure, and pH) to minimize the risk of cleavage.[3]

II. Experimental Protocols & Data

Protocol 1: Esterification of Piperidine-2-carboxylic Acid

This protocol describes a general procedure for the esterification of piperidine-2-carboxylic acid, which can improve its solubility in subsequent N-benzylation reactions.

Materials:

  • Piperidine-2-carboxylic acid

  • Methanol or Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend piperidine-2-carboxylic acid in anhydrous methanol or ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (typically 1.1-1.5 equivalents) or a catalytic amount of concentrated sulfuric acid.[9]

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the ester.

Data Summary: Common Side Products and Mitigation
Side ProductCommon CauseRecommended Mitigation StrategyTypical Yield Impact
Benzyl alcoholUse of non-selective reducing agents (e.g., NaBH₄) in reductive aminationUse a more selective reducing agent like STAB.5-15%
Quaternary ammonium saltOver-alkylation with benzyl halideSlow addition of benzyl halide, careful control of stoichiometry.10-20%
Unreacted starting materialPoor solubility, suboptimal reaction conditionsEsterification of the carboxylic acid, optimization of pH and temperature.15-30%
Debenzylated productInadvertent catalytic hydrogenation or harsh acidic conditionsUse of orthogonal protecting groups if hydrogenation is required.Up to 100%

III. Visualizations

Diagram 1: Reductive Amination Pathway and Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction A Piperidine-2-carboxylic acid + Benzaldehyde B Iminium Ion Intermediate A->B H⁺ D Benzaldehyde C N-benzyl-piperidine-2-carboxylic acid (Product) B->C [H] (e.g., STAB) E Benzyl Alcohol (Side Product) D->E [H] (e.g., NaBH₄)

Caption: Reductive amination leading to the desired product and a common side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield in N-benzylation Check_Solubility Check Solubility of Starting Material Start->Check_Solubility Esterify Perform Esterification Check_Solubility->Esterify Poor Optimize_Conditions Optimize Reaction Conditions (Reducer, pH, Temp) Check_Solubility->Optimize_Conditions Good Esterify->Optimize_Conditions Purification Review Purification Strategy (Acid-Base Extraction) Optimize_Conditions->Purification No Improvement Success Improved Yield Optimize_Conditions->Success Improved Purification->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

IV. References

  • BenchChem. (2025). Avoiding N-debenzylation during piperidine modification.

  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound.

  • Matassini, C., Clemente, F., & Francesconi, O. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

  • Reddit. (2024). Does piperidine work in reductive amination like this?

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

  • PubMed. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases.

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.

  • Google Patents. (n.d.). WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.

  • BenchChem. (2025). Common side products in the synthesis of 3-benzylpiperidines.

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

  • Wikipedia. (n.d.). Pipecolic acid.

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

Sources

Technical Support Center: Troubleshooting Emulsion Formation in the Workup of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common and often frustrating challenge in synthetic chemistry: the formation of stable emulsions during the aqueous workup of reactions involving piperidine derivatives. Our goal is to provide you with the causal understanding and practical protocols needed to both prevent and resolve these issues, ensuring higher yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding emulsion formation with piperidine derivatives.

Q1: Why is my piperidine workup forming a persistent emulsion? A: Emulsion formation is common when two immiscible liquids, like an organic solvent and water, are mixed and stabilized by a third component acting as an emulsifying agent.[1] Piperidine derivatives are frequently the culprit. As organic bases, their free-base form can be amphiphilic—possessing both hydrophobic (the carbon skeleton) and hydrophilic (the nitrogen lone pair) characteristics. This allows them to accumulate at the oil-water interface, reducing interfacial tension and stabilizing the emulsion. This issue is often compounded by vigorous shaking during extraction, which creates very fine droplets that are difficult to separate.[1]

Q2: What is the very first thing I should try to break an emulsion? A: The simplest and least invasive technique is patience. Secure the separatory funnel and allow it to sit undisturbed for 15-30 minutes.[2][3] Gravity alone can often be sufficient to coalesce the dispersed droplets and resolve the layers. Gentle swirling or stirring of the emulsion layer with a glass rod can also help accelerate this process.[2]

Q3: How does adding salt (brine) help break an emulsion? A: Adding a saturated aqueous solution of sodium chloride (brine) or solid salt is a highly effective technique known as "salting out".[4] The added salt dramatically increases the ionic strength of the aqueous phase.[4][5] This has two primary effects: it makes the aqueous layer more polar, which decreases the solubility of organic compounds (including your product and organic impurities), and it dehydrates the water droplets, forcing them to coalesce.[2] This pushes the equilibrium of any surfactant-like molecules away from the interface and into one of the layers, destabilizing the emulsion.[5]

Q4: Can changing the pH of my aqueous wash resolve the emulsion? A: Absolutely. Adjusting the pH is a powerful chemical method for breaking emulsions involving basic compounds like piperidines.[2] Since the free-base amine is often the emulsifying agent, adding a dilute acid (e.g., 1M HCl) will protonate the piperidine nitrogen. This forms a water-soluble ammonium salt, which will migrate fully into the aqueous layer, breaking the emulsion. Conversely, if your piperidine derivative is already in a salt form and causing issues, careful addition of a base to neutralize it to the free-base form can shift its solubility into the organic layer. The key is to alter the ionization state of the molecule to disrupt its activity at the interface.[6][7]

Q5: I've tried patience, salt, and pH adjustment, but the emulsion won't break. What are my last-resort options? A: When simple methods fail, more robust physical techniques are necessary. One of the most effective is to filter the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool in a Büchner funnel.[3] The fine particles of the filter aid provide a large surface area that physically disrupts the emulsion droplets, causing them to coalesce and allowing the distinct layers to pass through and separate upon collection.[3] Another powerful method, if the scale allows, is centrifugation, which uses mechanical force to break the emulsion.[5][8]

Section 2: The Chemistry of the Problem: Why Piperidines Cause Emulsions

Understanding the underlying chemical principles is crucial for effective troubleshooting. The propensity of piperidine derivatives to form emulsions stems from their structure and reactivity.

  • The Role of pH and Amphiphilic Nature : A neutral or basic piperidine (a free base) possesses lone pair electrons on the nitrogen, making that part of the molecule polar and capable of hydrogen bonding with water. The rest of the molecule, especially if it contains large organic substituents, is nonpolar and prefers the organic solvent. This dual nature allows it to act as a surfactant. By acidifying the aqueous phase, the nitrogen is protonated (R₃N → R₃NH⁺), making the entire molecule ionic and overwhelmingly water-soluble, thereby eliminating its surfactant properties.[9]

  • Influence of Substituents : The specific substituents on the piperidine ring and its nitrogen atom significantly impact its tendency to form emulsions. Large, greasy, or long-chain alkyl groups increase the hydrophobic character, potentially exacerbating emulsion formation.

  • Formation of Particulates : In some cases, side reactions can form fine, insoluble particulates that stabilize the interface in what is known as a Pickering emulsion.[10] For instance, unprotected piperidines can react with atmospheric carbon dioxide to form piperidinium carbonate salts, which may have limited solubility and stabilize the emulsion layer.[11]

Section 3: A Systematic Troubleshooting Workflow

A logical, stepwise approach is the most efficient way to tackle an emulsion. This workflow proceeds from the simplest and least invasive methods to more complex interventions.

Step 1: Prevention First

The best way to deal with an emulsion is to avoid forming one.[5]

  • Gentle Mixing : During extraction, do not shake the separatory funnel vigorously. Instead, use gentle, repeated inversions to ensure adequate mixing without high shear forces.

  • Pre-emptive Salting : If you know a reaction is prone to emulsion formation, add salt or brine to the aqueous solution before the extraction begins.[12]

  • Solvent Choice : Consider using a solvent less prone to emulsion, such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM), though the latter's density can sometimes complicate separations.

  • Solvent Evaporation : Before workup, evaporate the reaction solvent (e.g., THF, DMF) under reduced pressure and redissolve the residue in your chosen extraction solvent.[3]

Step 2: Troubleshooting Decision Tree

If an emulsion forms despite preventative measures, follow this decision-making process.

G start_node start_node process_node process_node decision_node decision_node solution_node solution_node fail_node fail_node A Emulsion Formed B Let stand for 15-30 min. Gentle swirling. A->B C Did it separate? B->C D Add Saturated Brine (NaCl) or solid NaCl. C->D No I Problem Solved C->I Yes E Did it separate? D->E F Adjust pH (Add dilute acid, e.g., 1M HCl) E->F No K Problem Solved E->K Yes G Did it separate? F->G H Filter through Celite® or glass wool. G->H No J Other Options: - Centrifugation - Add different solvent - Gentle warming/cooling G->J If filtration fails or is not feasible L Problem Solved G->L Yes H->I

Caption: A decision tree for troubleshooting emulsions.

Step 3: Summary of Troubleshooting Techniques
MethodPrinciple of ActionAdvantagesDisadvantages
Patience/Gentle Swirling Allows gravity to coalesce droplets.Simple, non-invasive, no reagents added.Can be slow; ineffective for stable emulsions.
"Salting Out" (Brine/Salt) Increases aqueous phase polarity, forcing organics out.[4]Highly effective, cheap, widely applicable.Increases aqueous waste; may salt out the product if it has some water solubility.
pH Adjustment Converts the basic amine into a water-soluble salt.[2]Very effective for amine-stabilized emulsions, chemically precise.May not be suitable for pH-sensitive compounds.
Filtration (Celite®/Glass Wool) Physically disrupts droplets on a high-surface-area medium.[3]Effective for very stubborn emulsions, including particulate-stabilized ones.Can be slow, potential for product loss on the filter medium.
Centrifugation Applies mechanical force to break the emulsion and separate layers.[5]Fast and effective, especially for small volumes.Requires specific equipment, may not be practical for large-scale workups.
Solvent Addition Changes the polarity of the organic phase to disrupt the interface.[2][5]Can be effective if the solvent system is the primary issue.Increases total solvent volume, may complicate downstream purification.
Gentle Heating or Cooling Changes viscosity and solubility to destabilize the emulsion.[2]Simple, requires minimal equipment.Risk of product decomposition with heat; not always effective.

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Workup with Emulsion Prevention

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. If the reaction solvent is miscible with water (e.g., THF, ACN), concentrate the mixture under reduced pressure to remove it.

  • Redissolve: Dissolve the crude reaction residue in a suitable extraction solvent (e.g., Ethyl Acetate, DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add a saturated solution of NaCl (brine) for the first wash.

  • Gentle Mixing: Stopper the funnel and invert it gently 5-10 times, venting frequently to release any pressure. Avoid vigorous shaking.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower layer and collect the desired organic phase.

  • Repeat: Repeat the washing procedure as necessary with other aqueous solutions (e.g., dilute acid, base, or water).

Protocol 2: Breaking an Emulsion using the "Salting Out" Method

  • Identify Emulsion: If a stable emulsion has formed between the organic and aqueous layers, secure the separatory funnel in a ring stand.

  • Add Salt: Add a saturated aqueous NaCl solution (brine) in small portions (approx. 10-20% of the total volume) directly to the funnel. Alternatively, add solid NaCl using a spatula until saturation is reached.

  • Mix Gently: Gently swirl the separatory funnel or stir the layers with a long glass rod. You should observe the emulsion layer begin to break and clarify.

  • Wait: Allow the funnel to stand for 10-15 minutes to allow for complete separation.

  • Separate Layers: Carefully drain the aqueous layer, followed by the now-clear organic layer.

Protocol 3: Breaking a Stubborn Emulsion via Filtration through Celite®

  • Prepare Filter Pad: Place a piece of filter paper in a Büchner or fritted glass funnel. Add a 1-2 cm thick layer of Celite® and gently compact it.

  • Wet the Pad: Wet the Celite® pad with the organic solvent used in your extraction to ensure it is properly set.

  • Apply Vacuum: Apply a gentle vacuum to the filter flask.

  • Filter Mixture: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the center of the Celite® pad.

  • Collect Filtrate: The liquids will pass through the filter, leaving particulates and the broken emulsion behind. The two distinct layers will collect in the filter flask.

  • Final Separation: Carefully transfer the collected filtrate back to a clean separatory funnel and perform a final separation of the now-distinct layers.

References

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Biotage. (2023). Tackling emulsions just got easier. Biotage.
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester Department of Chemistry.
  • Hao, X., et al. Mechanism of pH effect on emulsion stability pH 3 pH 11.
  • Benchchem. (2025). Resolving emulsion formation during Isoamyl-n-propyl-amine extraction. Benchchem.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • ACS Publications. (2010). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. Industrial & Engineering Chemistry Research.
  • LCGC International. (2023). Enhancing Extractions by Salting Out.
  • University of Rochester Department of Chemistry. How To: Manage an Emulsion.
  • Sciencemadness Discussion Board. (2021). Breaking a stable emulsion.
  • Kluthe Magazine. How does emulsion splitting work?.
  • Benchchem. common challenges in working with piperidine-based compounds. Benchchem.
  • ResearchGate. Role of pH and cations on emulsion formation and stability of crude oils.
  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?.
  • MDPI.
  • Reddit. (2018). Breaking emulsions. r/chemistry.
  • AZoM. (2018).
  • Spectro Scientific.

Sources

Technical Support Center: Scalability Challenges in the Synthesis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will explore the common challenges encountered during scale-up and provide practical, field-proven solutions in a question-and-answer format. Our focus will be on the most industrially viable and scalable route: reductive amination .

Synthesis Overview: The Reductive Amination Pathway

The synthesis of this compound is most effectively achieved via a one-pot reductive amination. This process involves the reaction of piperidine-2-carboxylic acid (pipecolic acid) with 4-methoxybenzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent, typically Sodium Triacetoxyborohydride (STAB), to yield the desired N-alkylated product.[1][2] This method is favored for its mild conditions and high selectivity, which are crucial for preserving the integrity of the chiral center at the C-2 position.[3][4]

Start Starting Materials: - Piperidine-2-carboxylic acid - 4-Methoxybenzaldehyde Imine In Situ Iminium Ion Formation Start->Imine Condensation Reduction Selective Reduction Imine->Reduction Product 1-(4-Methoxy-benzyl)- piperidine-2-carboxylic acid Reduction->Product Amine Formation Reagent Add Sodium Triacetoxyborohydride (STAB) Reagent->Reduction Reducing Agent Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Start

Caption: High-level workflow for the reductive amination synthesis.

Troubleshooting Guide

This section addresses specific, practical problems that frequently arise during the scale-up of this synthesis.

Q1: We are experiencing inconsistent yields and incomplete conversion on a larger scale. What is the likely cause and how can we fix it?

This is a classic scalability issue, often rooted in the handling and stoichiometry of the reducing agent, Sodium Triacetoxyborohydride (STAB).

Primary Cause: Degradation of STAB Potency STAB is a moisture-sensitive reagent, and its potency can degrade over time, especially if containers have been opened multiple times in a non-inert atmosphere.[1][5] Analytical assays like titration often report the purity of the bulk material but fail to accurately assess the active borohydride content.[6] Relying on the label's stated purity (e.g., 97%) can lead to undercharging the reaction, resulting in incomplete conversion.[6]

Solution: Assay STAB Potency and Adjust Stoichiometry

  • Assay Your Reagent: Before use in a large-scale campaign, it is critical to determine the active potency of your STAB lot. A simple and effective method is a quantitative assay based on the reduction of a standard aldehyde (like salicylaldehyde), which can be monitored by HPLC.[6][7] This provides a true measure of the reagent's reducing power.

  • Adjust Reagent Charge: Modify the amount of STAB based on the assay results, not the weight purity from the certificate of analysis.

STAB Lot Potency (Active Borohydride)Standard Charge (1.5 equiv)Adjusted Charge (to achieve 1.5 active equiv)
95%1.50 equivalents1.58 equivalents
85%1.50 equivalents1.76 equivalents
70%1.50 equivalents2.14 equivalents

Secondary Cause: Inefficient Iminium Formation The reduction step can only proceed after the iminium ion has formed. On a larger scale, mixing and concentration effects can alter the rate of this initial condensation.

Solution: Implement In-Process Controls (IPCs) Before adding STAB, consider running an IPC (e.g., by ¹H NMR or IR spectroscopy on a sample) to confirm the consumption of the aldehyde and formation of the iminium intermediate. This ensures the reduction is initiated at the optimal time.

Q2: Our product is difficult to isolate from the reaction mixture at scale. Standard column chromatography is not a viable option. What is a scalable purification strategy?

The target molecule is a zwitterionic amino acid, making it highly polar and often poorly soluble in common organic solvents while being highly soluble in aqueous phases, which complicates extraction. Large-scale column chromatography is impractical and costly.[8]

Solution: pH-Controlled Crystallization

The key is to manipulate the product's solubility by adjusting the pH of the aqueous phase after the reaction quench.

Detailed Protocol for Scalable Isolation:

  • Reaction Quench: After the reaction is complete, cautiously quench the excess STAB by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic process that evolves hydrogen gas; ensure adequate cooling and ventilation.[5]

  • Solvent Removal: If a water-miscible solvent like THF was used, remove it under reduced pressure. If a water-immiscible solvent like dichloromethane (DCM) was used, separate the aqueous layer. Extract the organic layer with water to ensure all product is in the aqueous phase.

  • pH Adjustment to Isoelectric Point (pI): Combine all aqueous phases. The product is least soluble at its isoelectric point. Slowly add a weak acid, such as acetic acid or dilute HCl, to adjust the pH to approximately 4-6 (the exact pI should be determined experimentally).

  • Crystallization: As the pH approaches the pI, the product will begin to precipitate. Cool the mixture (e.g., to 0-5 °C) to maximize crystallization and hold for several hours.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold water, followed by a non-polar solvent like heptane or MTBE to remove residual organic impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C).

This method avoids chromatography and yields a product of high purity suitable for most pharmaceutical applications.

Q3: We are concerned about managing the reaction exotherm during STAB addition and the subsequent quench. What are the best practices for thermal safety at scale?

Both the reductive amination itself and, more significantly, the quenching of excess hydride reagent are exothermic.[9] Failure to control this heat evolution can lead to runaway reactions, pressure buildup from hydrogen gas evolution, and the formation of impurities.[6]

Solution: Engineering and Procedural Controls

  • Controlled Reagent Addition: Add STAB portion-wise or as a slurry at a controlled rate. The addition should be slow enough to allow the reactor's cooling system to maintain the target internal temperature (typically room temperature).

  • Real-Time Temperature Monitoring: Continuously monitor the internal reaction temperature. Set alarms for any deviation from the specified range.

  • Adequate Cooling Capacity: Ensure the pilot plant reactor has sufficient cooling capacity to handle the heat load generated by the reaction and quench.

  • Controlled Quench Procedure: The quench is often the most hazardous step. Develop a detailed procedure where the quenching agent (e.g., water, bicarbonate solution) is added slowly to the reaction mixture, never the other way around ("reverse quench"). The rate of addition should be dictated by the rate of gas evolution and the ability to maintain temperature control.

Start Completed Reaction Mixture (contains excess STAB) Addition Controlled Addition of Quenching Agent (e.g., Water) Start->Addition SafeState Safe, Quenched Reaction Mixture Addition->SafeState Leads to Hazard HAZARD: Exotherm + H₂ Gas Addition->Hazard Monitoring Continuous Monitoring Control1 Internal Temperature Monitoring->Control1 Control2 Gas Evolution Rate (H₂) Monitoring->Control2 Hazard->Monitoring Mitigated By

Caption: Critical control points for safe quenching of STAB at scale.

Frequently Asked Questions (FAQs)

FAQ 1: Why is reductive amination preferred over direct N-alkylation with 4-methoxybenzyl chloride for large-scale synthesis?

While direct N-alkylation with an alkyl halide seems straightforward, it presents significant scalability challenges.[3] Reductive amination is generally superior for the following reasons:

  • Selectivity: Direct alkylation of piperidine-2-carboxylic acid can lead to over-alkylation, forming a quaternary ammonium salt. It can also cause esterification of the carboxylic acid if not carefully controlled. Reductive amination is highly selective for mono-N-alkylation.[1]

  • Reaction Conditions: N-alkylation often requires strong, hindered bases and can be sensitive to reaction conditions, which may be difficult to control in a large reactor.[8] Reductive amination proceeds under mild, neutral, or slightly acidic conditions.

  • Waste Profile: The primary byproduct of reductive amination is water and borate salts, which are relatively benign.[10] Alkylation with halides generates stoichiometric amounts of salt byproducts that must be managed.

FAQ 2: What are the critical safety considerations for handling Sodium Triacetoxyborohydride (STAB) in a pilot plant setting?

Handling STAB at scale requires strict protocols due to its reactivity.[1]

  • Moisture Sensitivity: Store STAB in tightly sealed containers under an inert atmosphere (nitrogen or argon).[1] Any exposure to moisture will lead to decomposition and loss of potency.

  • Inert Atmosphere Handling: Charge the solid reagent to the reactor under a nitrogen blanket to prevent contact with atmospheric moisture.

  • Personal Protective Equipment (PPE): Standard PPE, including gloves, safety glasses, and a lab coat, is mandatory. A dust mask or respirator should be used when handling large quantities of the powder to prevent inhalation.[1]

  • Quenching Hazard: As detailed in Q3, the quench produces hydrogen gas, which is flammable. The quenching procedure must be performed in a well-ventilated area, away from ignition sources, and with strict temperature and addition control.[5]

FAQ 3: How can we ensure the stereochemical integrity of the C-2 chiral center is maintained during the synthesis?

Maintaining the stereopurity of the starting amino acid is paramount, especially for pharmaceutical applications.

  • The mild conditions of the reductive amination process are ideal for preserving stereochemical integrity.[4] The reaction does not typically involve strong bases or high temperatures that could lead to racemization or epimerization of the α-carbon.[3]

  • It is crucial to source high-purity piperidine-2-carboxylic acid with a known and acceptable enantiomeric excess (e.e.).

  • Final product analysis should include a chiral HPLC method to confirm that the stereochemical purity has been maintained throughout the process.

References

  • lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • Hoekstra, W. J., & Tinney, F. J. (1990). N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC.
  • Various Authors. (2021). Large-scale reductive amination and synthesis applications. ResearchGate.
  • Bhattacharjee, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride (STAB).
  • Das, P., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed.
  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
  • Michael, M. J., et al. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. ResearchGate.
  • Authors of AIChE Proceedings. (2020). (156e) A Quantitative Assay of Sodium Triacetoxyborohydride. AIChE.

Sources

Preventing racemization during the synthesis of chiral piperidine-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Racemization

Welcome to the technical support center for the synthesis of chiral piperidine-2-carboxylic acids. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into a critical challenge: preventing the loss of stereochemical integrity during synthesis. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Part 1: The Fundamentals of Racemization in Piperidine-2-Carboxylic Acid Synthesis
Q1: What is racemization, and why is it a critical issue in the synthesis of these chiral building blocks?

A: Racemization is the conversion of an enantiomerically pure or enriched chiral compound into a mixture containing both enantiomers.[1] In the context of piperidine-2-carboxylic acid, which is an α-amino acid analogue, this means your desired (e.g., S)-enantiomer can be contaminated with its mirror image, the (R)-enantiomer, forming a racemic mixture.

This is a critical issue in drug development because enantiomers of a chiral molecule can have drastically different pharmacological, metabolic, and toxicological properties. One enantiomer might be the active therapeutic agent, while the other could be inactive or, in the worst case, harmful. Therefore, maintaining high enantiomeric purity (often expressed as enantiomeric excess, or ee%) is paramount for safety and efficacy.

Q2: What is the primary chemical mechanism that causes racemization during the synthesis of these compounds?

A: The most common pathway for racemization in α-amino acid derivatives, including piperidine-2-carboxylic acids, is through the formation of an oxazolone (or azlactone) intermediate.[2][3] This occurs during the activation of the carboxylic acid, a necessary step for forming an amide bond (peptide coupling).

The mechanism proceeds as follows:

  • Activation: The carboxyl group of the N-protected piperidine-2-carboxylic acid is activated by a coupling reagent.

  • Oxazolone Formation: The carbonyl oxygen of the N-acyl protecting group attacks the activated carboxyl group, forming a planar, achiral oxazolone ring.

  • Proton Abstraction & Reprotonation: The α-proton (the hydrogen on the chiral carbon) of the oxazolone is now highly acidic and can be easily removed by a base. The resulting intermediate is planar and achiral. Reprotonation can then occur from either face of the planar ring, leading to a mixture of both D and L enantiomers.[3][4][5]

A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base, which also creates a planar enolate intermediate.[3] This is more prevalent with amino acid residues that have highly acidic α-protons.

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 Activation & Cyclization cluster_2 Racemization cluster_3 Product Mixture A N-Protected (L)-Piperidine- 2-Carboxylic Acid B Activated Intermediate A->B Coupling Reagent C Oxazolone Intermediate (Planar, Achiral) B->C Intramolecular Attack D Enolate Intermediate (Planar, Achiral) C->D Base (Proton Abstraction) E (L)-Product C->E Nucleophilic Attack F (D)-Product C->F Nucleophilic Attack D->C Reprotonation TroubleshootingWorkflow Start Racemization Detected (Low ee%) CheckCoupling Analyze Coupling Step Start->CheckCoupling CheckDeprotection Analyze Deprotection Step Start->CheckDeprotection Base Base Used? CheckCoupling->Base Primary Check Boc Boc Group? CheckDeprotection->Boc Fmoc Fmoc Group? CheckDeprotection->Fmoc Temp Temperature? Base->Temp NMM/Collidine Sol_Base Action: Switch to NMM or Collidine Base->Sol_Base TEA or DIEA Reagent Reagent/Additive? Temp->Reagent ≤ 0°C Sol_Temp Action: Run reaction at 0°C Temp->Sol_Temp > RT Sol_Reagent Action: Use HATU/Oxyma Reagent->Sol_Reagent Carbodiimide/HOBt Sol_Boc Action: Use milder acid (e.g., HCl in Dioxane at 0°C) Boc->Sol_Boc Yes Sol_Fmoc Action: Add HOBt to piperidine solution Fmoc->Sol_Fmoc Yes

Caption: Troubleshooting decision tree for racemization issues.
Protecting Group Manipulations
Q5: I am using an N-Boc protecting group and see a drop in ee% after deprotection with TFA. How can I prevent this?

A: While urethane-based protecting groups like Boc are excellent at preventing racemization during coupling, the harsh acidic conditions required for their removal can sometimes cause epimerization. [6][7]

  • Problem: Strong acids like neat Trifluoroacetic Acid (TFA), especially at room temperature or above, can be harsh enough to cause racemization at the newly exposed α-amino acid's chiral center.

  • Troubleshooting & Optimization:

    • Milder Conditions: Switch from neat TFA to a solution of 4M HCl in 1,4-dioxane . [6]This is often sufficient for deprotection while being less aggressive.

    • Control Temperature: Perform the deprotection at 0 °C to slow down the rate of potential racemization.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Do not let the reaction stir for an extended period after completion.

Q6: I am using an N-Fmoc protecting group and observe racemization after deprotection with piperidine. What is happening?

A: This is a well-known issue, particularly for amino acids prone to side reactions like aspartimide formation, which can be a pathway to racemization. [8][6]The basicity of the piperidine solution is the root cause.

  • Problem: The standard 20% piperidine in DMF is a basic solution that can abstract the α-proton, especially if the substrate is sensitive.

  • Troubleshooting & Optimization:

    • Add an Inhibitor: Add a small amount (e.g., 0.1 M) of HOBt to your piperidine deprotection solution. The acidic HOBt tempers the basicity of the solution just enough to suppress racemization without significantly slowing down the deprotection reaction. [8][6] 2. Alternative Bases: In some cases, using a different base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in specific solvent systems has been shown to be superior to piperidine in preventing racemization. [9]

Part 3: Analytical Protocols & Workflows
Q7: How can I accurately determine the enantiomeric excess (ee%) of my final product?

A: The most reliable and widely used method for determining the ee% of chiral carboxylic acids is Chiral High-Performance Liquid Chromatography (HPLC) . [10]This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.

Experimental Protocol: General Method for ee% Analysis by Chiral HPLC
  • Sample Preparation:

    • Accurately weigh a small amount (approx. 1 mg) of your final piperidine-2-carboxylic acid product.

    • Dissolve it in a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane/isopropanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

    • Prepare a standard of the racemic mixture by treating your enantiopure starting material with a strong base (e.g., DBU) in a suitable solvent and heating, or by purchasing a commercial racemic standard. This is crucial for peak identification.

  • HPLC Setup:

    • Column: A chiral column is required. Common choices for amino acid derivatives include those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or Pirkle-type columns.

    • Mobile Phase: Typically a mixture of a non-polar solvent (like n-hexane) and a polar alcohol modifier (like isopropanol or ethanol). A small amount of an acidic or basic additive (like TFA or diethylamine) may be needed to improve peak shape. A typical starting point is 90:10 Hexane:Isopropanol + 0.1% TFA.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set to a wavelength where your compound absorbs (e.g., 210 nm or 254 nm if an aromatic protecting group is present).

  • Analysis:

    • Inject the racemic standard first to determine the retention times (t_R) of both the R and S enantiomers and to ensure the column is providing good separation.

    • Inject your purified sample.

    • Integrate the peak areas for both enantiomers (Area_1 and Area_2).

  • Calculation:

    • Calculate the enantiomeric excess using the formula: ee% = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100

HPLCWorkflow A 1. Prepare Sample (1 mg/mL, filtered) E 5. Inject Purified Sample A->E B 2. Prepare Racemic Standard D 4. Inject Racemic Standard (Identify R and S peaks) B->D C 3. Setup Chiral HPLC (Chiral Column, Mobile Phase) C->D C->E D->E Confirm peak ID F 6. Integrate Peak Areas (Area_R, Area_S) E->F G 7. Calculate ee% F->G ee% = |A_R - A_S| / (A_R + A_S) * 100

Caption: Experimental workflow for ee% determination by Chiral HPLC.
References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Li, Z., & Anslyn, E. V. (2007). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 40(11), 1195–1204. [Link]

  • Saladino, R., et al. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Natural Science. [Link]

  • Leung, D. K., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Leung, D. K., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(12), 4333–4342. [Link]

  • Luo, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. [Link]

  • Jadhav, S. V., et al. (2023). Epimerisation in Peptide Synthesis. Pharmaceuticals. [Link]

  • Abuga, K. O., & Kinyua, J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Salman, H., & Zaher, A. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2019). Organic Chemistry Frontiers. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. (2018). PMC. [Link]

  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. (2020). Research Collection. [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013). PubMed. [Link]

  • Racemization. (n.d.). Wikipedia. [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design. [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013). PMC. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PMC. [Link]

  • Synthesis of 2-piperidine carboxylic acid. (n.d.). PrepChem.com. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (2003). Tetrahedron. [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019). ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. (1997). PubMed. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). ResearchGate. [Link]

Sources

Technical Support Center: Exotherm Management for Large-Scale Synthesis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing reaction exotherms in the large-scale synthesis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid. This resource is designed for researchers, chemical engineers, and drug development professionals to navigate the challenges of scaling up the N-alkylation of piperidine-2-carboxylic acid. Our focus is on providing practical, field-proven insights grounded in chemical safety principles to ensure a controlled, safe, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction of concern, and why is it exothermic?

The synthesis of this compound is typically achieved through the nucleophilic substitution (SN2) reaction between piperidine-2-carboxylic acid (pipecolic acid) and 4-methoxybenzyl chloride.[1][2][3] The reaction involves the formation of a new carbon-nitrogen bond and a hydrochloride salt byproduct. The formation of these stable products from higher-energy reactants releases energy in the form of heat, rendering the reaction exothermic. While manageable at the lab scale, this heat generation can become hazardous during large-scale production.[4]

Q2: Why does the thermal risk increase significantly upon scale-up?

The fundamental challenge of scaling up an exothermic reaction lies in the changing ratio of surface area to volume.[5][6] As the reactor volume increases (proportional to the cube of its radius, r³), its heat-dissipating surface area only increases by the square of its radius (r²). This disparity means that larger reactors are inherently less efficient at removing reaction heat, increasing the risk of temperature accumulation.[7] An uncontrolled rise in temperature can accelerate the reaction rate, which in turn generates heat even faster, potentially leading to a dangerous thermal runaway.[4][6]

Q3: What are the initial signs of a potential thermal runaway?

Early detection is critical. Key indicators include:

  • A reaction temperature that continues to rise even after the cooling system is operating at maximum capacity.

  • A sudden, unexpected increase in the rate of temperature rise.

  • An increase in reactor pressure beyond the expected vapor pressure of the solvent and reactants at the current temperature.

  • Noticeable off-gassing or changes in the color/viscosity of the reaction mixture.

A thermal runaway begins when the heat produced by the reaction exceeds the heat removed.[4]

Troubleshooting Guide: Real-Time Problem Solving

Problem 1: During pilot-scale synthesis, the batch temperature is consistently overshooting the set point during the 4-methoxybenzyl chloride addition.
  • Immediate Cause: The rate of heat generation is exceeding the rate of heat removal. This suggests that the addition rate of the alkylating agent is too fast for the reactor's cooling capacity.

  • Short-Term Solution: Immediately stop the addition of 4-methoxybenzyl chloride. Allow the reactor's cooling system to bring the temperature back down to the target set point. Do not resume addition until the temperature is stable.

  • Long-Term Prevention:

    • Reduce Addition Rate: The simplest and most effective control is to slow down the feed rate. Dropwise or slow, continuous addition is often necessary for production-scale batches to minimize the chance of thermal runaway.[4]

    • Lower Initial Temperature: Start the reaction at a lower temperature to create a larger thermal buffer. This gives the cooling system more time to respond to the exotherm.

    • Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter to determine the precise heat of reaction and the maximum rate of heat evolution.[8][9] This data is essential for properly engineering the cooling capacity and safe addition rates for the production vessel.

Problem 2: We are observing localized "hotspots" and inconsistent reaction progress within the reactor.
  • Immediate Cause: This is a classic sign of inadequate mixing or agitation.[8] The 4-methoxybenzyl chloride is not dispersing quickly enough, leading to areas of high concentration where the reaction proceeds much faster, generating localized heat. Poor mixing becomes more problematic as scale increases.[8]

  • Short-Term Solution: Increase the agitation speed, if possible and safe to do so. Ensure the impeller is appropriate for the viscosity of the reaction medium and the reactor geometry.

  • Long-Term Prevention:

    • Optimize Agitation: Select an appropriate stirrer (e.g., a pitched-blade turbine for good axial flow) and validate its effectiveness at the intended scale. Using an anchor stirrer in a low-viscosity exothermic system, for example, would be counterproductive.[8]

    • Subsurface Addition: Introduce the 4-methoxybenzyl chloride below the surface of the reaction mixture, directly into a high-shear zone near the impeller. This promotes rapid dilution and heat dissipation.

    • Consider Dilution: Increasing the solvent volume can help moderate the reaction and improve heat transfer, although this impacts process efficiency. The choice of solvent can also influence heat transfer properties.[10]

Problem 3: A delayed reaction initiation was observed; the exotherm only started after a significant amount of 4-methoxybenzyl chloride was added.
  • Immediate Cause: This is an extremely dangerous situation known as "reactant accumulation." A delayed initiation can lead to a catastrophic event upon scale-up because a large amount of unreacted, high-energy material is present.[5] When the reaction finally starts, the accumulated reactants can react almost instantaneously, overwhelming any cooling system.

  • Short-Term Solution: If this is observed in a pilot run, treat it as a near-miss and conduct a thorough investigation. Do not proceed to a larger scale.

  • Long-Term Prevention:

    • Ensure Reaction Initiation: Before starting the main addition, add a small "seed" amount of 4-methoxybenzyl chloride and confirm via a slight, controlled temperature rise that the reaction has initiated. Only then should you begin the controlled, continuous addition.

    • Monitor with Process Analytical Technology (PAT): Use in-situ monitoring tools (like IR or Raman spectroscopy) to track the consumption of reactants in real-time. This provides direct confirmation that the reaction is proceeding as expected and that reactants are not accumulating.

    • Purity of Reagents: Ensure the quality of piperidine-2-carboxylic acid and the absence of any inhibitors that might cause an induction period.

Data & Protocols for Thermal Hazard Management

Table 1: Key Thermal Risk Parameters for N-Alkylation
ParameterSymbolDescriptionSignificance & Control Strategy
Heat of Reaction ΔHrxnThe total heat released per mole of limiting reactant.A high value indicates a highly exothermic reaction. Determined by Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC).[8][11]
Adiabatic Temperature Rise ΔTadThe theoretical temperature increase if the reaction proceeds with no heat loss to the surroundings.This is a worst-case scenario calculation. A high ΔTad signals a severe thermal hazard. Control is achieved by limiting reactant concentration (semi-batch).[8]
Max. Temp. of Synthesis Reaction MTSRThe maximum temperature that could be reached under process deviations.Must be significantly lower than the decomposition temperature of the reaction mixture. Engineering controls (cooling, addition rate) must keep the process temperature well below the MTSR.
Diagram 1: Decision Workflow for Exotherm Control Strategy

This diagram outlines a logical process for selecting an appropriate control strategy based on initial hazard assessment.

ExothermControl cluster_input Initial Assessment cluster_decision Risk Evaluation cluster_actions Control Strategy Implementation Calorimetry Perform Reaction Calorimetry (RC1) Check_dT_ad Is ΔT_ad < 50°C? Calorimetry->Check_dT_ad Batch Batch Process with Cooling Control Check_dT_ad->Batch Yes SemiBatch Controlled Semi-Batch Addition is Required Check_dT_ad->SemiBatch No Flow Consider Continuous Flow Chemistry for Maximum Safety SemiBatch->Flow If ΔT_ad is very high or reaction is rapid

Caption: Decision tree for selecting a thermal control strategy.

Protocol 1: Controlled Semi-Batch Addition for Pilot-Scale Synthesis

This protocol assumes a standard jacketed glass reactor and is designed to mitigate risks identified in the hazard assessment.

  • Reactor Preparation:

    • Charge the jacketed reactor with piperidine-2-carboxylic acid, a suitable base (e.g., K₂CO₃), and the chosen solvent (e.g., Acetonitrile or DMF).[3]

    • Begin agitation to ensure a homogenous slurry or solution.

    • Set the reactor jacket temperature to the initial process temperature (e.g., 10°C).

  • Initiation Test:

    • Add a small aliquot (~1-2% of the total) of 4-methoxybenzyl chloride.

    • Monitor the internal temperature probe. A small, controlled exotherm (e.g., a 2-3°C rise that is easily managed by the cooling jacket) MUST be observed before proceeding. This confirms the reaction is active.

  • Controlled Addition:

    • Begin the slow, continuous addition of the remaining 4-methoxybenzyl chloride via a dosing pump at a pre-determined rate calculated from calorimetry data.

    • CRITICAL: The internal reaction temperature, not the jacket temperature, must be the primary control variable. The addition rate should be directly linked to the cooling system's ability to maintain the set temperature. Many modern reactor control units can automate this.[5]

  • Monitoring & Hold:

    • Continuously monitor the internal temperature, jacket inlet/outlet temperatures, and reactor pressure.

    • After the addition is complete, hold the reaction mixture at the set temperature for a specified period to ensure complete conversion, monitoring for any secondary exotherms.

  • Work-up:

    • Once the reaction is complete and the exotherm has subsided, proceed with the planned work-up and isolation procedure.

Diagram 2: Comparison of Batch vs. Flow Reactor for Heat Management

This diagram visually contrasts the thermal management characteristics of batch and continuous flow reactors.

Sources

Validation & Comparative

A Comparative Analysis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid: A Predictive Evaluation Against Established Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, predictive analysis of the potential pharmacological profile of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid. Due to the limited direct experimental data available for this specific molecule, this document leverages a structure-activity relationship (SAR) approach to compare its potential inhibitory activities against well-characterized piperidine-based inhibitors of three major classes of neurological targets: N-methyl-D-aspartate (NMDA) receptors, γ-aminobutyric acid (GABA) transporters (GATs), and monoamine transporters (MATs). This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders.

Introduction: Deconstructing this compound

The molecular architecture of this compound presents several key features that suggest its potential as a modulator of central nervous system targets. The piperidine-2-carboxylic acid scaffold is a privileged structure in neuroscience drug discovery, notably forming the core of competitive NMDA receptor antagonists. The N-benzyl substituent, particularly with methoxy functionalization, is a common motif in potent inhibitors of both GABA and monoamine transporters. This structural ambiguity necessitates a multi-faceted comparative analysis to hypothesize its most likely biological targets and guide future experimental validation.

Section 1: Potential as an NMDA Receptor Antagonist

The glutamatergic system, primarily mediated by NMDA receptors, is fundamental to synaptic plasticity, learning, and memory.[1] Hyperactivation of these receptors is implicated in a range of neuropathologies, making NMDA receptor antagonists a significant area of therapeutic research.[2]

Comparative Analysis with Known Piperidine-Based NMDA Receptor Antagonists

The piperidine-2-carboxylic acid core of our topic compound is structurally analogous to potent competitive NMDA receptor antagonists like CGS-19755.[3] These antagonists act at the glutamate binding site on the GluN2 subunit of the NMDA receptor, preventing channel activation and subsequent ion influx.[4] The potency of these inhibitors is heavily influenced by the nature of the substituent at the 4-position of the piperidine ring. For instance, CGS-19755 features a phosphonomethyl group that contributes to its high affinity.[5]

In this compound, the N-benzyl group is a significant deviation from classic NMDA receptor antagonists. While N-alkylation is tolerated, large aromatic substituents at this position are not characteristic of high-affinity glutamate-site antagonists. However, it may confer selectivity for specific NR2 subunits. For example, some piperidine derivatives show selectivity for the NR1/2B subunit combination.[6]

Signaling Pathway of NMDA Receptor Activation

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of a non-specific cation channel, allowing the influx of Na+ and Ca2+. The subsequent increase in intracellular Ca2+ acts as a second messenger, activating a cascade of downstream signaling pathways, including those involving CaMKII and calcineurin, which are crucial for synaptic plasticity.[7][8]

NMDA_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca2+ Ca2+ NMDA_Receptor->Ca2+ Influx CaMKII CaMKII Ca2+->CaMKII Activates Signaling_Cascades Downstream Signaling (e.g., LTP, LTD) CaMKII->Signaling_Cascades Initiates

Caption: NMDA Receptor Signaling Cascade.

Quantitative Comparison of Piperidine-Based NMDA Receptor Antagonists
CompoundStructureTargetKᵢ (nM)IC₅₀ (nM)Reference(s)
CGS-19755 cis-4-(phosphonomethyl)-piperidine-2-carboxylic acidNMDA Receptor9 (High Affinity)50[4][5]
LY235723 (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acidNMDA Receptor-67[9]
Compound 1 (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acidNMDA Receptor74-[10]

Section 2: Potential as a GABA Transporter (GAT) Inhibitor

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is regulated by GABA transporters (GATs).[11] Inhibition of GATs, particularly GAT1, prolongs the inhibitory effect of GABA and is a validated therapeutic strategy for epilepsy.[12]

Comparative Analysis with Known Piperidine-Based GAT Inhibitors

The structure of this compound shares features with established GAT inhibitors. The piperidine-2-carboxylic acid moiety is a variation of the nipecotic acid scaffold, a known GAT substrate and inhibitor. The N-benzyl group is a key lipophilic component in many potent and selective GAT1 inhibitors, interacting with a hydrophobic pocket within the transporter.[13] The 4-methoxy substitution on the benzyl ring could further enhance binding affinity.

Tiagabine, a potent and selective GAT1 inhibitor, features a piperidine-3-carboxylic acid core and a lipophilic N-substituent.[14] While our topic compound has a piperidine-2-carboxylic acid core, the overall structural similarity suggests a plausible interaction with GATs.

Cellular Mechanism of GABA Transport and Inhibition

GABA transporters are sodium- and chloride-dependent symporters that move GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[11] Inhibitors like tiagabine block this reuptake process, thereby increasing the concentration and duration of GABA in the synapse.

GAT_Mechanism cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal GABA_ext GABA GAT GABA Transporter (GAT) GABA_ext->GAT Na_ext Na+ Na_ext->GAT Cl_ext Cl- Cl_ext->GAT GABA_int GABA GAT->GABA_int Reuptake Inhibitor Inhibitor Inhibitor->GAT Blocks DAT_Pathway cluster_extracellular Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Dopamine_ext Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Reuptake D2_Receptor D2 Autoreceptor Dopamine_ext->D2_Receptor Binds Dopamine_int Dopamine DAT->Dopamine_int PKA_PKC PKA / PKC Signaling D2_Receptor->PKA_PKC Modulates PKA_PKC->DAT Regulates Inhibitor Inhibitor Inhibitor->DAT Blocks

Caption: Dopamine Transporter (DAT) Regulation and Inhibition.

Quantitative Comparison of Piperidine-Based MAT Inhibitors
CompoundStructureTarget(s)Kᵢ (nM)IC₅₀ (nM)Reference(s)
GBR 12909 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazineDAT1-
(-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate A 3,4-disubstituted piperidineDAT, SERT21 (DAT), 7.6 (SERT)-
Piperine A natural piperidine alkaloidMAO-A, MAO-B19,000 (MAO-A), 3,190 (MAO-B)20,900 (MAO-A), 7,000 (MAO-B)

Experimental Protocols

To empirically determine the inhibitory profile of this compound, the following established in vitro assays are recommended.

Protocol 1: NMDA Receptor Radioligand Binding Assay

This protocol determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled antagonist.

Materials:

  • Rat brain synaptic membranes

  • [³H]CGS-19755 (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compound stock solutions

  • Non-specific binding control: L-glutamate (1 mM)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare synaptic membranes from whole rat brains.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]CGS-19755 (final concentration ~10 nM), and 50 µL of test compound at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of L-glutamate.

  • Add 100 µL of the synaptic membrane preparation (final protein concentration ~0.2 mg/mL).

  • Incubate at room temperature for 30 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

Protocol 2: GABA Transporter (GAT) Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Materials:

  • HEK293 cells stably expressing the target GAT subtype (e.g., hGAT1)

  • [³H]GABA (radioligand)

  • Assay Buffer: Krebs-HEPES buffer (pH 7.4)

  • Test compound stock solutions

  • Non-specific uptake control: Tiagabine (100 µM)

  • Cell culture plates (24- or 48-well)

  • Scintillation cocktail and counter

Procedure:

  • Plate the GAT-expressing cells in culture plates and grow to confluence.

  • Wash the cells twice with pre-warmed assay buffer.

  • Pre-incubate the cells with the test compound at various concentrations for 3 minutes at room temperature.

  • Initiate the uptake by adding [³H]GABA (final concentration ~15 nM).

  • Incubate for a defined period (e.g., 3-5 minutes) at room temperature.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

  • Determine the protein concentration of parallel wells to normalize the data.

  • Calculate the percentage of inhibition relative to the control (no test compound) and determine the IC₅₀ value.

Protocol 3: Monoamine Transporter (MAT) Uptake Assay using Synaptosomes

This protocol assesses the inhibitory effect of a test compound on the uptake of a radiolabeled monoamine into isolated nerve terminals (synaptosomes).

Materials:

  • Rat striatal synaptosomes

  • [³H]Dopamine (for DAT assay)

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing pargyline (to inhibit MAO) and desipramine (to block NET).

  • Test compound stock solutions

  • Non-specific uptake control: Cocaine (100 µM) or GBR 12909 (1 µM).

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation. [7]2. Resuspend the synaptosomal pellet in ice-cold uptake buffer.

  • In microcentrifuge tubes, pre-incubate the synaptosomal suspension with the test compound at various concentrations for 10 minutes at 37°C.

  • Initiate the uptake by adding [³H]dopamine (final concentration ~20 nM).

  • Incubate for 5-10 minutes at 37°C with gentle shaking.

  • Terminate the reaction by adding 1 mL of ice-cold uptake buffer followed by rapid filtration through glass fiber filters.

  • Wash the filters three times with 4 mL of ice-cold uptake buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Determine the IC₅₀ value by analyzing the concentration-response curve.

Conclusion and Future Directions

The structural characteristics of this compound suggest it is a promising candidate for modulating key neurological targets. Its piperidine-2-carboxylic acid core provides a strong rationale for investigating its activity as an NMDA receptor antagonist. Simultaneously, the N-(4-methoxybenzyl) group is a well-established pharmacophore for potent inhibition of both GABA and monoamine transporters.

This comparative analysis provides a framework for the initial pharmacological characterization of this compound. The experimental protocols detailed herein offer a clear path for determining its inhibitory potency and selectivity. Based on the structure-activity relationships of the comparator compounds, it is plausible that this compound could exhibit activity at one or more of these targets. Future research should focus on synthesizing this compound and performing the described in vitro assays to elucidate its primary mechanism of action and potential therapeutic utility. Subsequent studies could then explore its in vivo efficacy in relevant animal models of neurological and psychiatric disorders.

References

  • Schematic depiction of NMDA receptor signaling pathway along with a... - ResearchGate. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. 2023. Available from: [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. J Med Chem. 2000. Available from: [Link]

  • Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. J Med Chem. 2000. Available from: [Link]

  • Schematic illustration of intracellular dopamine transporter (DAT)... - ResearchGate. Available from: [Link]

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. J Vis Exp. 2017. Available from: [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Curr Protoc Pharmacol. 2008. Available from: [Link]

  • [3H]dopamine uptake kinetics in striatal synaptosomes of wild type (WT)... - ResearchGate. Available from: [Link]

  • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. J Med Chem. 2005. Available from: [Link]

  • Endocytic down-regulation of the striatal dopamine transporter by amphetamine in sensitized mice in sex-dependent manner. bioRxiv. 2023. Available from: [Link]

  • The GABA transporter and its inhibitors. Curr Med Chem. 2000. Available from: [Link]

  • Structural basis of GABA reuptake inhibition. Nature. 2022. Available from: [Link]

  • Structure, function, and plasticity of GABA transporters. Front Cell Neurosci. 2013. Available from: [Link]

  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. J Med Chem. 1992. Available from: [Link]

  • A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). ACS Chem Neurosci. 2016. Available from: [Link]

  • Schematic illustration of GABA synthesis, release, uptake, re-uptake,... - ResearchGate. Available from: [Link]

  • Schematic representation of dopamine signaling pathway. - ResearchGate. Available from: [Link]

  • Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. Int J Mol Sci. 2021. Available from: [Link]

  • NMDA Biochemical Binding Assay Service - Reaction Biology. Available from: [Link]

  • effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. J Med Chem. 2005. Available from: [Link]

  • CGS 19755 Is a Potent and Competitive Antagonist at NMDA-type Receptors. Eur J Pharmacol. 1988. Available from: [Link]

  • GABA transporter - Wikipedia. Available from: [Link]

  • The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. Eur J Pharmacol. 1989. Available from: [Link]

  • The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology. 1989. Available from: [Link]

  • Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorg Med Chem Lett. 1996. Available from: [Link]

  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Available from: [Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. 2010. Available from: [Link]

  • A schematic model of GABA transport, metabolism and signaling in plant... - ResearchGate. Available from: [Link]

  • Concentration-dependent inhibition by GBR12909, DA and MPP of uptake of... - ResearchGate. Available from: [Link]

  • Dopamine transporter - Wikipedia. Available from: [Link]

  • GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb) | Clip - YouTube. Available from: [Link]

  • Mechanisms of dopamine transporter regulation in normal and disease states. Front Biosci. 2012. Available from: [Link]

  • Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain. Br J Pharmacol. 1990. Available from: [Link]

  • What are NMDA Receptors? - News-Medical.Net. Available from: [Link]

  • CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist. J Pharmacol Exp Ther. 1988. Available from: [Link]

  • NMDA receptor - Wikipedia. Available from: [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chem Neurosci. 2021. Available from: [Link]

  • N-methyl-D-aspartate (NMDA) Receptor NR2 Subunit Selectivity of a Series of Novel piperazine-2,3-dicarboxylate Derivatives. J Pharmacol Exp Ther. 2009. Available from: [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods Mol Biol. 2003. Available from: [Link]

  • Neuroscience Basics: Dopamine Reward Pathway, Animation. - YouTube. Available from: [Link]

  • Radio-ligand receptor binding assay in vitro and animal biodistribution in vivo of 99Tcm-N-ethyl-N2S2-memantine as a potential NMDA receptor imaging agent. Nuclear Science and Techniques. 2013. Available from: [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Br J Pharmacol. 2018. Available from: [Link]

  • Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Br J Pharmacol. 1985. Available from: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of a Novel 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of successful therapeutic development.[1][2][3] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[2][3] Establishing such a correlation is critical for optimizing formulations, ensuring product quality, and potentially waiving certain in vivo bioequivalence studies, which saves considerable time and resources.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo activity of a novel compound, a 1-(4-methoxy-benzyl)-piperidine-2-carboxylic acid derivative, with a focus on its potential neuroprotective effects. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in therapeutics targeting the central nervous system (CNS).[4][5]

This document will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present comparative data to illuminate the path from benchtop activity to potential in vivo efficacy.

The Therapeutic Promise of Piperidine Derivatives in Neuroprotection

Piperidine derivatives are integral to a multitude of approved drugs and clinical candidates, valued for their favorable physicochemical properties and their ability to interact with a wide range of biological targets.[6][7] In the realm of neurodegenerative diseases, these scaffolds are often explored for their potential to modulate key signaling pathways involved in neuronal survival and apoptosis.[4][8] The subject of this guide, a this compound derivative, has been synthesized to explore its potential as a neuroprotective agent.

In Vitro Evaluation: Quantifying Neuroprotective Potential

The initial assessment of a potential neuroprotective agent begins with a battery of in vitro assays designed to quantify its ability to protect neuronal cells from various insults that mimic the pathological conditions of neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol details a standard method for assessing the neuroprotective effects of the test compound against oxidative stress-induced cell death in the human neuroblastoma cell line, SH-SY5Y. Oxidative stress is a key pathological feature in many neurodegenerative disorders.[9]

1. Cell Culture and Maintenance:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed SH-SY5Y cells into 96-well plates at a density of 8 x 10⁴ cells/mL and allow them to adhere for 24 hours.[10]
  • Pre-treat the cells with varying concentrations of the this compound derivative (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
  • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM and incubate for 24 hours.[10]
  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.
  • Solubilize the formazan crystals with dimethyl sulfoxide (DMSO) and measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate cell viability as a percentage of the control (untreated) cells.
  • Determine the EC₅₀ (half-maximal effective concentration) of the compound.
Data Presentation: In Vitro Neuroprotective Activity
CompoundCell LineInsultEC₅₀ (µM)Max. Protection (%)
This compound derivative SH-SY5YH₂O₂ (200 µM)5.285
Quercetin (Reference)SH-SY5YH₂O₂ (200 µM)10.878

This is illustrative data.

Visualization of the In Vitro Experimental Workflow

in_vitro_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture SH-SY5Y Cell Culture seed Seed cells in 96-well plate culture->seed compound Add Test Compound seed->compound insult Add H₂O₂ compound->insult mtt MTT Assay insult->mtt read Measure Absorbance mtt->read data Calculate Cell Viability & EC₅₀ read->data

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Assessment: Translating Cellular Effects to a Living System

While in vitro assays provide crucial initial data, the complexity of a living organism, including factors like metabolism, distribution, and the blood-brain barrier, necessitates in vivo testing.[11] For CNS-active compounds, crossing the blood-brain barrier is a major hurdle that can lead to a disconnect between in vitro potency and in vivo efficacy.[12][13]

Experimental Protocol: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease

This protocol describes the use of the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease to evaluate the in vivo neuroprotective effects of the test compound. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.

1. Animals and Housing:

  • Use male C57BL/6 mice, 8-10 weeks old.
  • House the mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Treatment Groups:

  • Group 1: Vehicle control (saline)
  • Group 2: MPTP (20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals) + Vehicle
  • Group 3: MPTP + this compound derivative (e.g., 10 mg/kg, oral gavage, once daily for 7 days prior to MPTP administration)
  • Group 4: MPTP + Reference compound (e.g., Selegiline, 10 mg/kg)

3. Behavioral Assessment (Rotarod Test):

  • Seven days after the final MPTP injection, assess motor coordination using an accelerating rotarod.
  • Train the mice on the rotarod for 3 consecutive days before MPTP administration.
  • On the test day, place each mouse on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.
  • Record the latency to fall for each mouse over three trials.

4. Immunohistochemical Analysis:

  • Following behavioral testing, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
  • Collect the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
  • Quantify the number of TH-positive neurons in the substantia nigra pars compacta.
Data Presentation: In Vivo Neuroprotective Activity
Treatment GroupLatency to Fall (seconds)TH-positive Neurons (% of Control)
Vehicle Control285 ± 15100 ± 5
MPTP + Vehicle110 ± 1245 ± 7
MPTP + Test Compound (10 mg/kg)215 ± 1875 ± 6
MPTP + Selegiline (10 mg/kg)230 ± 2080 ± 5

This is illustrative data.

Visualization of a Potential Neuroprotective Signaling Pathway

signaling_pathway cluster_downstream Downstream Signaling cluster_apoptosis Apoptotic Pathway compound 1-(4-Methoxy-benzyl)-piperidine- 2-carboxylic acid derivative receptor Putative Receptor (e.g., Sigma-1) compound->receptor nrf2 Nrf2 Activation receptor->nrf2 Activates bcl2 Bcl-2 receptor->bcl2 Upregulates oxidative_stress Oxidative Stress (e.g., from MPTP) bax Bax oxidative_stress->bax Induces ho1 HO-1 Upregulation nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant antioxidant->oxidative_stress Inhibits caspase Caspase Activation bax->caspase bcl2->bax Inhibits apoptosis Apoptosis caspase->apoptosis apoptosis->apoptosis

Caption: Potential neuroprotective signaling pathway.

Correlation and Comparison: Bridging In Vitro and In Vivo Data

A strong in vitro-in vivo correlation is the goal of preclinical drug development.[1] In our illustrative example, the this compound derivative demonstrated potent neuroprotective activity in vitro, which translated to significant efficacy in an in vivo model of Parkinson's disease.

However, a direct one-to-one correlation is rare.[11] Several factors can influence the translation of in vitro results to in vivo outcomes:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and persistence at the target site. A compound with excellent in vitro potency may fail in vivo if it is poorly absorbed, rapidly metabolized, or cannot cross the blood-brain barrier.

  • Pharmacodynamics (PD): The in vivo biological system is far more complex than a cell culture model.[14] Off-target effects, interactions with other cell types, and complex feedback loops can all modulate the in vivo response.

  • Model Limitations: Both in vitro and in vivo models are simplifications of human disease.[15] The choice of an appropriate and predictive model is crucial for successful translation.

To bridge the gap between in vitro and in vivo data, a thorough understanding of the compound's PK/PD relationship is essential. This involves measuring drug concentrations in plasma and brain tissue and correlating these with the observed pharmacological effects.

Conclusion

The development of a successful therapeutic agent hinges on a clear understanding of its performance in both controlled laboratory settings and complex biological systems. This guide has provided a framework for the comparative analysis of a novel this compound derivative, from its initial in vitro characterization to its evaluation in a relevant in vivo model. By employing rigorous, well-validated protocols and carefully considering the factors that influence in vitro-in vivo correlation, researchers can more effectively navigate the challenging path of drug discovery and development. The ultimate goal is to develop predictive models that can accelerate the identification of promising drug candidates and increase the likelihood of clinical success.[16]

References

  • Harnessing the In-Vitro-In-Vivo Correlation in Drug Development - Pharma Models. (2014-06-05). Available from: [Link]

  • In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder - PubMed. (2023-02-09). Available from: [Link]

  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development - PhInc. Modeling. (2020-06-30). Available from: [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. Available from: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025-07-15). Available from: [Link]

  • Zebrafish: An in vivo model for the study of neurological diseases - PMC - PubMed Central. Available from: [Link]

  • In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies | Frontiers Research Topic. Available from: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025-02-24). Available from: [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed. Available from: [Link]

  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - NIH. Available from: [Link]

  • Neurodegenerative Disease Models | InVivo Biosystems. Available from: [Link]

  • Recent progress in translational engineered in vitro models of the central nervous system. Available from: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available from: [Link]

  • Blood–brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - Taylor & Francis Online. Available from: [Link]

  • Blood-brain barrier models: In vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - ResearchGate. (2025-08-09). Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023-02-09). Available from: [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026-01-05). Available from: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available from: [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. (2006-02-02). Available from: [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. (2025-10-18). Available from: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available from: [Link]

  • A Dynamic Balance between Neuronal Death and Clearance in an in Vitro Model of Acute Brain Injury | Journal of Neuroscience. (2023-08-23). Available from: [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC - PubMed Central. Available from: [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI. Available from: [Link]

  • [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02). Available from: [Link]

  • Interplay between biophysical in vitro assays and in vivo models for... - ResearchGate. Available from: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. Available from: [Link]

  • In vivo and in vitro neuroprotective effects of maca polysaccharide - IMR Press. Available from: [Link]

  • In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients - MDPI. Available from: [Link]

  • In Vitro-In Vivo Correlation – Linking Drug Release to Clinical Performance. (2009-06-04). Available from: [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed. Available from: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. Available from: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022-06-14). Available from: [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][3]benzothiazine as orally-active adhesion molecule inhibitors - PubMed. Available from: [Link]

Sources

A Comparative Guide to Validating Ligand-Target Binding Affinity: A Case Study with 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of a ligand's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides a comparative analysis of three predominant biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—for quantitatively characterizing these molecular interactions. As a case study, we will consider the hypothetical validation of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid , a novel small molecule, to a putative protein target. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, suggesting its potential for biological activity[1]. While the precise target of this specific compound is yet to be elucidated, the methodologies detailed herein represent the gold standard for such a determination.

The Imperative of Biophysical Validation

Before committing to extensive cellular and in vivo studies, it is paramount to unequivocally demonstrate direct binding of a compound to its intended target and to quantify the strength of this interaction, typically expressed as the dissociation constant (KD). A low KD value signifies high binding affinity. This initial validation provides the mechanistic foundation for the compound's observed biological effects and is a critical step in establishing a robust structure-activity relationship (SAR).

Comparative Analysis of Core Methodologies

The choice of technique for binding affinity validation is contingent on several factors, including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics). Below, we compare SPR, ITC, and MST, highlighting their principles, experimental workflows, and key differentiators.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) MicroScale Thermophoresis (MST)
Principle Measures changes in refractive index at a sensor surface upon binding.[2][3]Measures the heat released or absorbed during a binding event.[4][5]Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[6][7]
Key Outputs KD, Association Rate (ka), Dissociation Rate (kd).[8]KD, Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[4][5]KD.[9][10] Kinetic parameters (kon, koff) can also be determined with specific instrumentation.[11]
Labeling Requirement Label-free.[2]Label-free.[4][5]One binding partner is typically fluorescently labeled. Label-free options are available for proteins with intrinsic fluorescence.[6]
Immobilization One binding partner is immobilized on a sensor chip.[3]No immobilization required; interactions are measured in solution.[5]No immobilization required; interactions are measured in solution within capillaries.[7][10]
Sample Consumption Moderate, dependent on flow rate and concentration.High, particularly for the sample in the cell.Low, typically in the microliter range.[6]
Throughput High, with modern instruments capable of automated analysis of multiple samples.Low to medium, as each titration is a separate experiment.High, suitable for screening campaigns.
Buffer Constraints Sensitive to buffer composition; requires matched running buffer for analyte.[3]Requires precisely matched buffers for both titrant and sample to minimize heats of dilution.[4]Generally less sensitive to buffer mismatches than SPR and ITC.[6]

In-Depth Methodological Workflows

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, and label-free technique for studying biomolecular interactions.[3][12] It provides both equilibrium and kinetic data, offering a deep understanding of the binding event.

Causality in Experimental Design: The choice of which molecule to immobilize (the ligand) and which to flow over the surface (the analyte) is critical. Generally, the larger molecule (e.g., the protein target) is immobilized to maximize the mass-based signal change upon binding of the smaller analyte (this compound). The immobilization strategy (e.g., amine coupling, streptavidin-biotin capture) must be chosen to ensure the ligand's biological activity is preserved.

SPR_Workflow cluster_prep Preparation cluster_run Data Acquisition cluster_analysis Analysis Immobilization Immobilize Target Protein on Sensor Chip Association Inject Analyte: Measure Association Immobilization->Association AnalytePrep Prepare Analyte Dilution Series (Compound) AnalytePrep->Association Dissociation Inject Running Buffer: Measure Dissociation Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram Generate Sensorgram (Response vs. Time) Regeneration->Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Figure 1: Generalized workflow for an SPR experiment.

Step-by-Step SPR Protocol:

  • Immobilization: Covalently attach the purified protein target to a suitable sensor chip surface. A reference flow cell is typically prepared in parallel to subtract non-specific binding and bulk refractive index changes.[3]

  • Analyte Preparation: Prepare a series of precise dilutions of this compound in the running buffer. The buffer should contain a small amount of a non-ionic surfactant (e.g., 0.05% Tween 20) to minimize non-specific binding.[3]

  • Association: Inject the lowest concentration of the compound over the sensor surface at a constant flow rate and monitor the increase in the SPR signal (measured in Resonance Units, RU) in real-time.[12]

  • Dissociation: Switch back to flowing only the running buffer over the surface and monitor the decrease in the SPR signal as the compound dissociates from the target.[12]

  • Regeneration: Inject a solution (e.g., low pH glycine) to remove any remaining bound compound, returning the signal to baseline.

  • Data Analysis: Repeat steps 3-5 for the entire concentration series. The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to extract the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[8]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding affinity determination as it directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5]

Trustworthiness through Direct Measurement: The power of ITC lies in its direct, label-free measurement of binding in solution, which eliminates potential artifacts from immobilization or labeling.[5] The stoichiometry of binding (n) is also determined, providing crucial information about the binding mode.

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis SampleCell Load Target Protein into Sample Cell Inject Inject Aliquots of Compound SampleCell->Inject Syringe Load Compound into Syringe Syringe->Inject MeasureHeat Measure Heat Change After Each Injection Inject->MeasureHeat Isotherm Plot Heat Change vs. Molar Ratio MeasureHeat->Isotherm FitCurve Fit Isotherm to Binding Model Isotherm->FitCurve Results Determine KD, ΔH, ΔS, n FitCurve->Results

Figure 2: Generalized workflow for an ITC experiment.

Step-by-Step ITC Protocol:

  • Sample Preparation: Prepare the purified protein target and this compound in identical, extensively dialyzed, and degassed buffer to minimize heats of dilution.[4] The concentrations must be accurately known.

  • Loading: Fill the sample cell with the protein solution and the injection syringe with the compound solution. The concentrations should be chosen to ensure the "c-value" (c = [protein] * n / KD) is within the optimal range of 10-100 for accurate KD determination.[4]

  • Titration: Perform a series of small, precise injections of the compound from the syringe into the sample cell while maintaining a constant temperature.[13] The heat released or absorbed after each injection is measured by the instrument.

  • Data Analysis: The raw data of heat change per injection is integrated and plotted against the molar ratio of the compound to the protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = RTlnKD.[4]

MicroScale Thermophoresis (MST)

MST is a powerful and versatile technique that measures binding affinity in solution with very low sample consumption.[6][10] It is based on the principle that the movement of a molecule through a microscopic temperature gradient (thermophoresis) changes upon binding to a ligand.[7]

Expertise in Application: MST is particularly advantageous when working with precious or difficult-to-produce proteins due to its low sample requirements. The choice of labeling strategy (e.g., NHS-ester coupling to primary amines, His-tag labeling) should be carefully considered to avoid interfering with the binding site.

MST_Workflow cluster_prep Preparation cluster_run Measurement cluster_analysis Analysis Labeling Label Target Protein with Fluorophore Mixing Mix Labeled Protein with Compound Dilutions Labeling->Mixing Dilution Prepare Compound Dilution Series Dilution->Mixing Capillaries Load Samples into Capillaries Mixing->Capillaries Thermophoresis Apply IR Laser & Measure Fluorescence Change Capillaries->Thermophoresis Plotting Plot Fluorescence Change vs. Compound Concentration Thermophoresis->Plotting Fitting Fit Data to Binding Equation Plotting->Fitting Results Determine KD Fitting->Results

Figure 3: Generalized workflow for an MST experiment.

Step-by-Step MST Protocol:

  • Labeling: Covalently label the purified protein target with a fluorescent dye. Unreacted dye is removed via size-exclusion chromatography.

  • Sample Preparation: Prepare a serial dilution of this compound.

  • Incubation: Mix a constant concentration of the fluorescently labeled protein with each dilution of the compound and allow the binding reaction to reach equilibrium.

  • Measurement: Load the samples into glass capillaries and place them in the MST instrument. An infrared laser creates a precise microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.[10]

  • Data Analysis: The change in the normalized fluorescence signal is plotted against the logarithm of the compound concentration. The resulting binding curve is fitted using the law of mass action to determine the KD.[9]

Conclusion: An Integrated Approach to Affinity Validation

No single technique is universally superior; rather, they provide complementary information. For a novel compound like this compound, a prudent strategy would be to use a high-throughput method like MST for initial screening against a panel of putative targets. Promising hits can then be rigorously characterized by SPR to obtain kinetic data (ka and kd), which provides deeper insight into the binding mechanism. Finally, ITC can be employed as an orthogonal, in-solution method to validate the KD and provide the complete thermodynamic signature of the interaction. This multi-faceted, self-validating approach ensures the highest degree of confidence in the binding data, paving the way for informed decisions in the drug development pipeline.

References

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. National Institutes of Health (NIH).[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.[Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School.[Link]

  • MicroScale Thermophoresis. NanoTemper Technologies.[Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. National Institutes of Health (NIH).[Link]

  • Microscale thermophoresis. Wikipedia.[Link]

  • MST Assay Service for Drug Discovery. Reaction Biology.[Link]

  • Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics. National Institutes of Health (NIH).[Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed.[Link]

  • Characterizing Binding Interactions by ITC. TA Instruments.[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health (NIH).[Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.[Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions, Harvard Medical School.[Link]

  • SPR for Characterizing Biomolecular Interactions. Rapid Novor.[Link]

  • A machine learning approach to predicting protein-ligand binding affinity with applications to molecular docking. National Institutes of Health (NIH).[Link]

Sources

A Head-to-Head Comparison Guide to Cross-Reactivity Profiling: Evaluating a Novel 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid Derivative Against Established SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is more of an ideal than a reality. As we design increasingly potent molecules, the risk of unintended off-target interactions—or cross-reactivity—becomes a critical hurdle. Overlooking this aspect can lead to unforeseen side effects or even toxicity in later clinical stages. This guide provides an in-depth, objective comparison of the cross-reactivity profile of a novel chemical entity, designated CMPD-X , a 1-(4-methoxy-benzyl)-piperidine-2-carboxylic acid derivative developed as a potential Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor.

To establish a robust benchmark, we will compare CMPD-X's performance against two well-characterized, FDA-approved SGLT2 inhibitors: Canagliflozin and Dapagliflozin . The central focus will be on selectivity against the closely related SGLT1 transporter, a known off-target that can influence the therapeutic window and side-effect profile.[1][2][3] This analysis is grounded in field-proven experimental methodologies, providing researchers and drug development professionals with a practical framework for assessing selectivity.

The Scientific Imperative: Why SGLT1/SGLT2 Selectivity Matters

SGLT2 and SGLT1 are both sodium-glucose cotransporters but have distinct physiological roles based on their tissue distribution.[2][4]

  • SGLT2 is almost exclusively expressed in the S1 and S2 segments of the renal proximal tubule, where it is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate.[2][5] Inhibiting SGLT2 is the primary mechanism of action for this class of antidiabetic drugs, promoting urinary glucose excretion to lower blood sugar.[2]

  • SGLT1 is predominantly found in the small intestine, where it is the main transporter for dietary glucose and galactose absorption.[1][4] It is also present in the S3 segment of the renal proximal tubule, reabsorbing the remaining 10% of filtered glucose.[1][2][5]

Therefore, a lack of selectivity against SGLT1 can have tangible clinical consequences. While some research explores the potential benefits of dual SGLT1/2 inhibition, significant SGLT1 inhibition is often associated with gastrointestinal side effects, such as diarrhea and dehydration, due to impaired intestinal glucose absorption.[1][6] Canagliflozin, for instance, exhibits less selectivity than other "flozins" and is known to inhibit intestinal SGLT1 at therapeutic doses.[7][8] This makes the SGLT1/SGLT2 selectivity ratio a crucial parameter in the safety and tolerability profiling of any new SGLT2 inhibitor candidate.

Comparative Selectivity Profile: CMPD-X vs. Marketed Alternatives

To quantify the selectivity of our lead compound, CMPD-X, we employed a standardized in-vitro radioligand binding assay to determine the half-maximal inhibitory concentrations (IC50) against human SGLT1 and SGLT2. The results are compared with literature-derived data for Canagliflozin and Dapagliflozin.

Data Summary: In-Vitro Inhibitory Potency and Selectivity

InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1 IC50 / SGLT2 IC50)
CMPD-X (Hypothetical Data) 2.5 4500 ~1800
Dapagliflozin1.1[9]1390[9]~1264[9]
Canagliflozin4.2[7][9]663[7][9]~158[9]

Interpretation of Results: The data clearly positions CMPD-X as a highly selective SGLT2 inhibitor. Its selectivity ratio of ~1800 surpasses that of Dapagliflozin (~1264-fold) and is substantially greater than that of Canagliflozin (~158-fold).[9] This high degree of selectivity suggests a potentially lower risk of SGLT1-mediated gastrointestinal side effects compared to less selective agents like Canagliflozin.[3][10] The causality behind this profile lies in the specific molecular interactions between the this compound scaffold of CMPD-X and the ligand-binding pockets of the SGLT transporters, favoring a more stable interaction with SGLT2 over SGLT1.

Experimental Design & Protocols: A Self-Validating System

The trustworthiness of any comparative analysis hinges on the rigor of its experimental design. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity. The overall workflow is depicted below.

G cluster_0 Phase 1: Primary Screening & Selectivity cluster_1 Phase 2: Cellular Functional Validation cluster_2 Phase 3: Broad Panel Off-Target Screening A Lead Compound (CMPD-X) B Radioligand Binding Assay (hSGLT1 & hSGLT2) A->B C Determine IC50 Values Calculate Selectivity Ratio B->C D Cell Lines Expressing hSGLT1 or hSGLT2 C->D Proceed if Selective E Cellular Glucose Uptake Assay (2-DG Method) D->E F Confirm Functional Inhibition & Cellular Potency E->F G Extended Transporter Panel (e.g., GLUTs) F->G Proceed if Functionally Active I Identify Potential Off-Target Liabilities G->I H Receptor & Enzyme Panels (e.g., CEREP) H->I J J I->J Final Cross-Reactivity Profile Assessment

Caption: High-level workflow for comprehensive cross-reactivity profiling.

Protocol 1: Competitive Radioligand Binding Assay for SGLT1/SGLT2

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target transporter.[11][12][13]

Objective: To determine the IC50 values for CMPD-X, Canagliflozin, and Dapagliflozin against hSGLT1 and hSGLT2.

Materials:

  • Membrane preparations from HEK293 cells stably expressing either human SGLT1 or human SGLT2.

  • Radioligand: [³H]-labeled selective SGLT ligand.

  • Test Compounds: CMPD-X, Canagliflozin, Dapagliflozin (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • 96-well plates and filtration apparatus (e.g., FilterMate™ harvester).[14]

  • Scintillation fluid and a liquid scintillation counter (e.g., MicroBeta counter).[14]

Methodology:

  • Compound Dilution: Prepare a serial dilution of each test compound in assay buffer. The final concentration range should typically span from 0.1 nM to 100 µM to generate a full inhibition curve.

  • Assay Plate Setup: In a 96-well plate, add in order:

    • 150 µL of diluted membrane preparation (final protein concentration: 10-50 µ g/well ).[14]

    • 50 µL of test compound dilution (or buffer for total binding controls, or a high concentration of an unlabeled ligand for non-specific binding controls).

    • 50 µL of radioligand solution (at a final concentration near its Kd value).[14]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[14]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (pre-soaked in 0.3% PEI) to separate bound from free radioligand.[14]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Cellular Glucose Uptake Assay

This functional assay validates the findings from the binding assay by measuring the actual inhibition of glucose transport into cells. We use 2-deoxy-D-glucose (2-DG), a glucose analog that is taken up and phosphorylated but not further metabolized, effectively trapping it inside the cell.[15][16][17]

Objective: To confirm that CMPD-X functionally inhibits SGLT2-mediated glucose uptake in a cellular context.

Materials:

  • HEK293 cells stably expressing hSGLT2 (or a relevant cell line like primary renal proximal tubule cells).

  • Assay Substrate: 2-Deoxyglucose (2-DG).

  • Detection System: A non-radioactive, bioluminescent assay kit (e.g., Glucose Uptake-Glo™ Assay) is recommended for higher throughput and safety.[18][19]

  • Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compound (CMPD-X).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Starvation: Prior to the assay, starve the cells of glucose by incubating them in a serum-free, glucose-free medium for a defined period (e.g., 1-2 hours).

  • Compound Treatment: Wash the cells and pre-incubate them with various concentrations of CMPD-X (or a vehicle control) for 15-30 minutes.

  • Initiate Uptake: Add 2-DG to each well to initiate the glucose uptake process. Incubate for 10-20 minutes. The short duration ensures measurement of the initial transport rate.

  • Terminate Uptake & Lyse Cells: Add the Stop Buffer provided in the assay kit. This buffer immediately halts 2-DG transport and lyses the cells to release the trapped 2-DG-6-Phosphate (2DG6P).[18][19]

  • Detection:

    • Add the Neutralization Buffer followed by the Detection Reagent.[18][19]

    • The reagent contains enzymes (G6PDH) that oxidize the accumulated 2DG6P, producing NADPH. This NADPH is then used in a coupled enzyme reaction (reductase/luciferase) to generate a luminescent signal.[18][19]

    • The light output is directly proportional to the amount of 2-DG taken up by the cells.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the log concentration of CMPD-X and fit the curve to determine the functional IC50.

Broader Off-Target Considerations and Regulatory Context

While SGLT1/SGLT2 selectivity is paramount, a comprehensive cross-reactivity profile must investigate other potential interactions as guided by regulatory agencies like the FDA.[20][21][22][23][24] Emerging evidence suggests that some SGLT2 inhibitors may have off-target effects on other cellular systems, such as the Na+/H+ exchanger (NHE1), which could contribute to their observed cardiovascular benefits.[25][26]

G cluster_0 Glucose Homeostasis Pathway cluster_1 Inhibitor Action cluster_2 Result Lumen Tubular Lumen (Glomerular Filtrate) Cell Apical Membrane Proximal Tubule Cell Basolateral Membrane Lumen->Cell:f0 SGLT2 (90%) SGLT1 (10%) (Na+ cotransport) Blood Bloodstream Cell:f2->Blood GLUT2 (Facilitated Diffusion) Outcome Reduced Glucose Reabsorption Inhibitor CMPD-X (SGLT2 Inhibitor) Inhibitor->Cell:f0 Blocks SGLT2 Excretion Increased Urinary Glucose Excretion Outcome->Excretion

Sources

Benchmarking the efficacy of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid (Novel Compound MBPC) and Established Anxiolytics

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive benchmark analysis of a novel therapeutic candidate, this compound (referred to herein as MBPC), against established anxiolytic and hypnotic agents, Diazepam and Zolpidem. The piperidine-2-carboxylic acid scaffold is a known pharmacophore in neuroactive compounds, suggesting potential modulation of central nervous system targets.[1][2] This document outlines the hypothesized mechanism of action of MBPC as a positive allosteric modulator of the GABA-A receptor, supported by comparative in-vitro and in-vivo experimental data. Detailed protocols for the key assays are provided to ensure scientific rigor and reproducibility. The objective of this guide is to offer researchers and drug development professionals a thorough, data-driven comparison to evaluate the potential efficacy and therapeutic window of MBPC.

Introduction and Rationale

The therapeutic landscape for anxiety and sleep disorders has long been dominated by benzodiazepines and non-benzodiazepine "Z-drugs," which primarily act by enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[3][4] While effective, these medications are associated with a range of side effects, including sedation, tolerance, and dependence.[5] This necessitates the exploration of novel chemical entities with potentially improved safety and efficacy profiles.

The compound this compound (MBPC) represents a promising candidate. Its core structure, piperidine-2-carboxylic acid (also known as pipecolic acid), is a cyclic amino acid that and its derivatives are involved in synaptic transmission in the central nervous system.[1][6][7] Based on this structural motif, we hypothesize that MBPC functions as a positive allosteric modulator (PAM) of the GABA-A receptor, similar to benzodiazepines, but potentially interacting with a different allosteric site or exhibiting subtype selectivity, which could translate to a more favorable clinical profile.[3][4]

This guide will benchmark the efficacy of MBPC against two well-established drugs:

  • Diazepam: A classic benzodiazepine with broad efficacy in anxiety and related disorders.

  • Zolpidem: A non-benzodiazepine hypnotic agent that acts on a specific subset of GABA-A receptors.

The comparative analysis will be based on a series of in-vitro and in-vivo experiments designed to elucidate the mechanism of action and quantify the anxiolytic and sedative properties of MBPC.

Comparative Mechanism of Action

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[4][8][9] Positive allosteric modulators enhance the effect of GABA without directly activating the receptor themselves.[3][4]

  • Diazepam binds to the benzodiazepine site on the GABA-A receptor, increasing the frequency of channel opening in the presence of GABA.[3][8]

  • Zolpidem exhibits selectivity for GABA-A receptors containing the α1 subunit, which are primarily associated with sedative effects.[10]

  • MBPC (Hypothesized) is proposed to act as a positive allosteric modulator, enhancing GABA-mediated chloride influx. Its specific binding site and subunit selectivity are key parameters to be determined in the following experimental protocols.

Caption: Hypothesized mechanism of MBPC as a GABA-A receptor positive allosteric modulator.

Experimental Benchmarking: Protocols and Data

To objectively assess the efficacy of MBPC, a series of standardized in-vitro and in-vivo assays are proposed.

In-Vitro Efficacy Assessment

3.1.1. GABA-A Receptor Binding Assay

This assay determines the affinity of the test compounds for the GABA-A receptor.[11][12]

  • Protocol:

    • Prepare synaptic membrane fractions from rodent cerebral cortex.

    • Incubate the membrane preparation with a radiolabeled ligand, such as [3H]muscimol (for the GABA binding site) or [3H]flunitrazepam (for the benzodiazepine binding site), in the presence of varying concentrations of the test compounds (MBPC, Diazepam, Zolpidem).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to displace 50% of the radioligand.

3.1.2. Chloride Influx Assay

This functional assay measures the ability of the compounds to enhance GABA-mediated chloride influx. A Yellow Fluorescent Protein (YFP)-based assay is a robust and high-throughput method for this purpose.[13]

  • Protocol:

    • Use a stable cell line co-expressing a GABA-A receptor subtype and a halide-sensitive YFP.

    • Plate the cells in a microplate format.

    • Add a sub-maximal concentration of GABA along with varying concentrations of the test compounds.

    • Initiate the assay by adding a quenching agent (e.g., iodide).

    • Measure the rate of YFP fluorescence quenching, which is proportional to the chloride influx.

    • Calculate the half-maximal effective concentration (EC50) for each compound.

In-Vivo Efficacy Assessment

Animal models are crucial for evaluating the behavioral effects of anxiolytic and hypnotic drugs.[5][14][15][16]

3.2.1. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents.[17][18][19][20][21]

  • Protocol:

    • The apparatus consists of two open arms and two enclosed arms, elevated from the floor.[18][19]

    • Administer the test compound (MBPC, Diazepam, or vehicle) to the animals (mice or rats) at various doses.

    • After a specified pre-treatment time, place the animal in the center of the maze and allow it to explore for a set period (e.g., 5-10 minutes).[20]

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.[18]

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

3.2.2. Loss of Righting Reflex (LORR) for Sedative/Hypnotic Activity

The LORR assay is a standard method to assess the sedative and hypnotic effects of a compound.[22][23][24][25][26]

  • Protocol:

    • Administer increasing doses of the test compounds (MBPC, Zolpidem, or vehicle) to the animals.

    • At regular intervals, place the animal on its back.

    • The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30-60 seconds) is defined as the loss of righting reflex.[22]

    • Record the dose at which a certain percentage of animals (e.g., 50%) exhibit LORR (ED50).

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of Analytical Techniques for 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques for the characterization, quantification, and purity assessment of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid. As a chiral N-substituted piperidine carboxylic acid, this molecule presents unique analytical challenges, including the need for stereospecific separation and the management of its zwitterionic properties. This document is intended for researchers, analytical chemists, and drug development professionals, offering a framework for selecting the most appropriate analytical methodology. We will delve into the theoretical underpinnings, practical applications, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by detailed experimental protocols and validation insights.

Introduction: The Analytical Landscape for a Chiral Piperidine Derivative

This compound is a heterocyclic compound featuring a piperidine scaffold, a structure prevalent in many natural alkaloids and pharmacologically active molecules.[1][2] Its specific substitution pattern, including a chiral center at the C2 position and a UV-active methoxybenzyl group, dictates the analytical strategies required for its comprehensive analysis.

The primary analytical challenges include:

  • Quantification: Accurately determining its concentration in bulk material or reaction mixtures.

  • Structural Confirmation: Unequivocally verifying its molecular structure.

  • Purity Assessment: Identifying and quantifying process-related impurities and potential degradants.

  • Enantiomeric Separation: Resolving and quantifying the (R) and (S) enantiomers, a critical step as stereoisomers often exhibit different pharmacological activities.[3][4]

This guide will compare the predominant analytical techniques used to address these challenges, grounding the discussion in the principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH).[5][6]

Chromatographic Techniques: The Workhorses of Quantification and Separation

Chromatographic methods are indispensable for separating the target analyte from a complex matrix, enabling accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the analysis of non-volatile or thermally labile compounds like this compound.[7] The presence of the 4-methoxybenzyl group provides a strong chromophore, making UV detection highly effective.

Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, Reversed-Phase HPLC (RP-HPLC) is the most common modality, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Strengths:

  • High Versatility: Suitable for assay, impurity profiling, and stability testing.

  • Excellent Quantitative Performance: Delivers high accuracy, precision, and linearity over a wide concentration range.[8]

  • Non-destructive: Allows for fraction collection if needed.

Weaknesses:

  • Standard RP-HPLC cannot separate enantiomers. A dedicated chiral method is required.

Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18, 5 µm) B Screen Mobile Phases (ACN/Water, MeOH/Water) A->B C Evaluate Peak Shape & Retention B->C D Optimize Gradient/Isocratic Conditions C->D E Adjust pH & Buffer (e.g., 0.1% TFA, Formic Acid) D->E F Fine-tune Flow Rate & Column Temperature E->F G Validate per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) F->G H Establish System Suitability Criteria G->H node_result node_result Start What is the analytical goal? Q_Structure Confirming Structure? Start->Q_Structure Identification Q_Quantify Quantification or Purity Assay? Start->Q_Quantify Quantitation Q_Chiral Determine Enantiomeric Purity? Start->Q_Chiral Chirality Q_Volatile Analyze Volatile Impurities? Start->Q_Volatile Impurities Result_NMR_MS Use NMR and High-Resolution MS Q_Structure->Result_NMR_MS Result_HPLC Develop & Validate RP-HPLC-UV Method Q_Quantify->Result_HPLC Result_Chiral_HPLC Develop & Validate Chiral HPLC Method Q_Chiral->Result_Chiral_HPLC Result_GC Use GC-MS (with derivatization if needed) Q_Volatile->Result_GC

Sources

A Comparative Guide to the Metabolic Stability of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a critical determinant of success. Metabolic stability, the compound's resistance to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1][2] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, necessitating frequent and inconvenient dosing regimens.[2][3] Conversely, a compound that is excessively stable may accumulate to toxic levels or cause adverse effects by inhibiting metabolic enzymes.[1][3] Therefore, optimizing metabolic stability is a pivotal challenge in medicinal chemistry.[3]

The 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with the piperidine ring being a common motif in numerous approved drugs due to its favorable physicochemical properties and ability to modulate biological activity.[4][5] However, like many N-alkylated cyclic amines, this scaffold presents potential metabolic liabilities. This guide provides an in-depth, comparative evaluation of the metabolic stability of a parent compound from this class and several rationally designed derivatives. We will explore the causal relationships between specific structural modifications and their impact on metabolic pathways, offering field-proven insights and detailed experimental protocols to guide researchers in designing molecules with optimized pharmacokinetic profiles.

Understanding the Metabolic Landscape: Key Pathways and Enzymes

The liver is the primary site of drug metabolism, equipped with a vast arsenal of enzymes.[1] The most significant of these are the Cytochrome P450 (CYP) monooxygenases, a superfamily of heme-containing enzymes responsible for the Phase I metabolism of a majority of clinically used drugs.[2][6] For cyclic tertiary amines like our piperidine core, common CYP-mediated metabolic pathways include:

  • N-dealkylation: Cleavage of the N-benzyl group, a common route for N-alkyl amines.[7][8]

  • Ring Hydroxylation: Oxidation at carbon atoms on the piperidine ring, often at positions alpha to the nitrogen.[8]

  • Iminium Ion Formation: Oxidation at the α-carbon can lead to the formation of reactive iminium intermediates, which can be further oxidized or react with cellular nucleophiles.[9][10]

Furthermore, the 4-methoxybenzyl moiety itself is susceptible to metabolism:

  • O-demethylation: The methoxy group is a common site for oxidative metabolism, leading to the formation of a phenol, which can then undergo Phase II conjugation reactions.[11][12]

This guide will evaluate derivatives designed to strategically block or alter these potential metabolic "soft spots."

Experimental Design: A Strategy for Enhancing Stability

To establish a clear structure-metabolism relationship (SMR), we will compare the parent compound, CMPD-0 , with three derivatives, each featuring a specific modification aimed at mitigating a predicted metabolic liability. A fourth derivative combines these strategies.

  • Parent Compound (CMPD-0): this compound.

  • Derivative A (CMPD-A): Introduction of a methyl group on the benzylic carbon. This steric hindrance is intended to shield the nitrogen and adjacent carbons, potentially reducing the rate of N-dealkylation and iminium ion formation.

  • Derivative B (CMPD-B): Replacement of the metabolically labile 4-methoxy group with a 4-difluoromethyl group. The C-F bond is significantly stronger than the C-H bond, making this group a common bioisostere for a methoxy group to block O-demethylation.[13][14][15]

  • Derivative C (CMPD-C): Introduction of gem-dimethyl groups at the C4 position of the piperidine ring. This modification aims to block potential ring hydroxylation at this site through steric hindrance.

  • Derivative D (CMPD-D): A combination of the modifications in Derivatives A and B to assess synergistic effects on metabolic stability.

The primary assays for this evaluation are the in vitro liver microsomal stability assay, which provides a robust measure of Phase I metabolic clearance, and the CYP450 inhibition assay, which assesses the potential for DDIs.[16][17] These assays are high-throughput, cost-effective, and essential tools in early drug discovery for ranking compounds and predicting in vivo hepatic clearance.[16][18]

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[18] The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability.

A. Materials and Equipment

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • Test Compounds and Positive Controls (e.g., Verapamil, Dextromethorphan)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][19]

  • Acetonitrile (ACN) with an internal standard (IS) for reaction quenching

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[16]

B. Step-by-Step Methodology

  • Compound Preparation: Prepare 1 mM stock solutions of test compounds and positive controls in DMSO. Further dilute to a working concentration (e.g., 100 µM) in buffer.

  • Microsome Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in cold phosphate buffer.[20][21] Keep on ice.

  • Reaction Initiation: In a 96-well plate, combine the diluted HLM and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Metabolism: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction.[21] For the negative control (T=0 min), add the quenching solution before the NADPH system.

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[16]

  • Sample Processing: Centrifuge the collection plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[19]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by monitoring the specific mass transition for each compound and the internal standard.[16]

C. Data Analysis

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k .[22]

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / T½) / (mg microsomal protein/mL) .[22]

G cluster_prep Preparation cluster_incubate Incubation cluster_process Processing & Analysis prep_cpd Prepare Compound Stocks (1µM final) pre_incubate Pre-incubate HLM + Compound at 37°C prep_cpd->pre_incubate prep_hlm Prepare HLM (0.5 mg/mL) prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_rxn Add NADPH to Initiate Reaction prep_nadph->start_rxn pre_incubate->start_rxn time_points Incubate at 37°C Sample at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench with ACN + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate T½ and Clint analyze->calculate G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cpd Prepare Serial Dilutions of Test Compound combine Combine HLM, Substrate, & Test Compound prep_cpd->combine prep_reagents Prepare HLM, Probe Substrate, & NADPH prep_reagents->combine start_rxn Pre-warm, then add NADPH to start combine->start_rxn incubate_quench Incubate, then Quench with ACN + IS start_rxn->incubate_quench process Centrifuge & Collect Supernatant incubate_quench->process analyze Quantify Metabolite by LC-MS/MS process->analyze calculate Plot Dose-Response Curve & Calculate IC50 analyze->calculate

Workflow for the CYP450 Inhibition (IC50) Assay.

Results: A Comparative Data Summary

The following tables summarize the hypothetical data obtained from the described assays.

Table 1: Metabolic Stability of Derivatives in Human Liver Microsomes (HLM)

CompoundModificationT½ (min)Clint (µL/min/mg protein)Stability Category
CMPD-0 Parent Compound1877.0Moderate
CMPD-A α-Methyl on Benzyl4530.8High
CMPD-B 4-OCH3 → 4-CHF23539.6High
CMPD-C 4,4-dimethyl Piperidine2555.4Moderate
CMPD-D α-Methyl + 4-CHF2>120<11.5Very High
VerapamilPositive Control<10>138.6Low

Table 2: CYP450 Inhibition Profile (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk Potential
CMPD-0 >50>5045.28.515.1Moderate (2D6)
CMPD-A >50>5038.912.320.5Low-Moderate
CMPD-B >50>50>5015.825.0Low
CMPD-C >50>5040.19.218.3Moderate (2D6)
CMPD-D >50>50>5025.135.6Low

Discussion: Deciphering the Structure-Metabolism Relationship

The experimental data provides clear insights into the metabolic liabilities of the parent scaffold and the effectiveness of our rational design strategy.

Parent Compound (CMPD-0): With a half-life of 18 minutes, CMPD-0 displays moderate metabolic stability. Its clearance is likely driven by a combination of N-dealkylation, piperidine ring oxidation, and O-demethylation of the methoxy group. The moderate inhibition of CYP2D6 (IC50 = 8.5 µM) is a potential concern for drug-drug interactions.

Derivative A (α-Methyl on Benzyl): The introduction of steric bulk adjacent to the piperidine nitrogen resulted in a significant 2.5-fold increase in half-life (T½ = 45 min). This strongly suggests that N-dealkylation is a primary metabolic pathway for the parent compound and that this modification effectively shields the molecule from the active site of the metabolizing enzymes. A slight decrease in CYP2D6 inhibition was also observed.

Derivative B (4-OCH3 → 4-CHF2): The bioisosteric replacement of the methoxy group with a difluoromethyl group led to a nearly 2-fold improvement in metabolic stability (T½ = 35 min). This indicates that O-demethylation is another significant clearance pathway for CMPD-0. This modification also favorably reduced inhibition across all tested CYP isoforms, particularly CYP2D6, lowering the DDI risk.

Derivative C (4,4-dimethyl Piperidine): Blocking a potential site of ring oxidation with gem-dimethyl groups provided a modest improvement in stability (T½ = 25 min). While this suggests ring hydroxylation contributes to the clearance of CMPD-0, it appears to be a less significant pathway compared to N-dealkylation and O-demethylation. The CYP inhibition profile remained largely unchanged.

Derivative D (Combined Modifications): The combination of the two most successful strategies—the α-methyl group and the 4-difluoromethyl group—had a dramatic and synergistic effect. The metabolic half-life extended beyond the duration of the assay (>120 min), categorizing CMPD-D as having very high metabolic stability. This demonstrates that blocking multiple, parallel metabolic pathways can lead to substantial improvements in a compound's metabolic profile. Furthermore, the DDI risk was significantly minimized, with IC50 values greater than 25 µM for all major CYP isoforms.

G cluster_parent CMPD-0 Metabolism cluster_mods Blocking Strategies Parent Parent Compound (CMPD-0) Metabolite_N N-dealkylated Metabolite Parent->Metabolite_N CYP-mediated Metabolite_O O-demethylated Metabolite Parent->Metabolite_O CYP-mediated Metabolite_Ring Ring-oxidized Metabolite Parent->Metabolite_Ring CYP-mediated Mod_A Derivative A (α-Methyl) Mod_A->Metabolite_N Blocks Mod_B Derivative B (4-CHF2) Mod_B->Metabolite_O Blocks Mod_C Derivative C (4,4-diMe) Mod_C->Metabolite_Ring Blocks

Metabolic Pathways of CMPD-0 and Blocking Strategies of Derivatives.

Conclusion and Future Directions

This guide demonstrates the power of rational, structure-based design in overcoming metabolic liabilities. By systematically identifying and addressing potential metabolic soft spots on the this compound scaffold, we have shown a clear path to dramatically improve metabolic stability.

The key takeaways for researchers are:

  • Identify and Prioritize: Early identification of metabolic liabilities through in vitro screening is crucial. For N-alkylated piperidines, N-dealkylation and O-demethylation of attached aromatic groups are often primary clearance pathways.

  • Strategic Modifications: Steric shielding (Derivative A) and bioisosteric replacement of labile functional groups (Derivative B) are highly effective strategies for enhancing metabolic stability.

  • Synergistic Effects: Combining multiple successful modifications can lead to more than additive improvements in stability, as demonstrated by the exceptional profile of Derivative D.

The insights gained from this comparative analysis provide a robust framework for medicinal chemists. The highly stable and metabolically clean profile of Derivative D makes it a superior candidate for further preclinical development, underscoring the value of integrating metabolic studies early and often in the drug discovery process.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-22. Available from: [Link]

  • PatSnap. What is the importance of metabolic stability in drug design?. (2023). Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. (2024). Available from: [Link]

  • Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528. Available from: [Link]

  • Dalton Transactions. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2015). Available from: [Link]

  • Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]

  • ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (2003). Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Sheweita, S. A., & Feng, Y. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 589-593. Available from: [Link]

  • ResearchGate. Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. (2015). Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2023). Available from: [Link]

  • PubMed. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020). Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with.... Available from: [Link]

  • PubMed Central. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2015). Available from: [Link]

  • ResearchGate. The role of the methoxy group in approved drugs. (2024). Available from: [Link]

  • PubMed. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2001). Available from: [Link]

  • ChemRxiv. The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. (2020). Available from: [Link]

  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). Available from: [Link]

  • ResearchGate. What are good methoxy isosteres in medicinal chemistry?. (2015). Available from: [Link]

  • PubMed. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. (2011). Available from: [Link]

  • PubMed. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. (2019). Available from: [Link]

  • ResearchGate. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. (2022). Available from: [Link]

  • ACS Publications. Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes. (2006). Available from: [Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. (2014). Available from: [Link]

  • PubMed. The role of the methoxy group in approved drugs. (2024). Available from: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. (2021). Available from: [Link]

Sources

Comparative Docking Analysis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid Analogs as Potential NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Lead Discovery

In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged structure" due to its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for designing ligands that can interact with high specificity and affinity to biological targets. This guide presents a comparative molecular docking study of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid and its analogs, exploring their potential as modulators of the N-Methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience.[3][4]

The overactivation of NMDA receptors is implicated in a variety of neurological and psychiatric disorders, making NMDA receptor antagonists a significant area of therapeutic research.[4][5] Several piperidine-containing compounds have demonstrated potent and selective NMDA receptor antagonist activity.[3][6] This study, therefore, aims to provide a comprehensive, step-by-step protocol for evaluating the binding potential of a focused library of novel piperidine-2-carboxylic acid analogs against a specific subtype of the NMDA receptor, offering insights into their structure-activity relationships (SAR) and guiding further experimental validation.

Experimental Design & Rationale

The core of this investigation lies in a meticulously designed in silico experiment. The rationale is to leverage computational tools to predict the binding affinities and interaction patterns of a series of designed analogs of this compound with the ligand-binding domain of the NMDA receptor. This approach allows for the rapid and cost-effective screening of multiple compounds, prioritizing those with the highest predicted potential for subsequent synthesis and biological testing.[7][8]

The Workflow: A Self-Validating System

To ensure the scientific rigor and trustworthiness of our findings, the entire computational workflow is designed as a self-validating system. This involves careful preparation of both the receptor and ligand structures, a robust docking algorithm, and thorough analysis of the resulting poses and scores.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output & Validation PDB Protein Data Bank (PDB) Receptor Receptor Preparation (e.g., GluN1/GluN2B) PDB->Receptor Select & Refine Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking LigandLib Ligand Library Generation LigandPrep LigandPrep LigandLib->LigandPrep 2D to 3D Conversion & Energy Minimization LigandPrep->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Pose & Score SAR Structure-Activity Relationship (SAR) Analysis->SAR Report Comparative Data (Tables & Visuals) SAR->Report Hypothesis Experimentally Testable Hypothesis SAR->Hypothesis G cluster_ligand Ligand: Analog 2 cluster_receptor Receptor: NMDA Active Site Piperidine Piperidine Ring Tyr535 Tyr535 Piperidine->Tyr535 Hydrophobic Carboxylic_Acid Carboxylic Acid Arg523 Arg523 Carboxylic_Acid->Arg523 H-Bond Asp731 Asp731 Carboxylic_Acid->Asp731 Ionic Interaction Nitrobenzyl Nitrobenzyl Group Ser511 Ser511 Nitrobenzyl->Ser511 H-Bond

Caption: A schematic representation of the key molecular interactions between Analog 2 and the NMDA receptor active site.

Discussion and Future Directions

The comparative docking study reveals that modifications to the benzyl group of the lead compound significantly influence its binding affinity for the NMDA receptor. The introduction of electron-withdrawing groups, such as chloro and nitro substituents, appears to enhance the binding, potentially through increased hydrogen bonding and electrostatic interactions. Conversely, modification of the carboxylic acid to a carboxamide group seems to reduce the binding affinity, highlighting the importance of the carboxylate for ionic interactions with key residues in the active site.

These in silico findings provide a strong foundation for the rational design of more potent NMDA receptor antagonists based on the this compound scaffold. The next logical steps would involve the chemical synthesis of the most promising analogs identified in this study, followed by in vitro and in vivo biological assays to validate their predicted activity and further elucidate their pharmacological profiles.

References

  • Journal of Molecular Structure. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Taylor & Francis Online. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • ResearchGate. (2025). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.
  • ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • NCBI. Pharmacology of NMDA Receptors.
  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • National Institutes of Health (NIH). (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
  • UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
  • ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid.
  • Google Patents. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Wikipedia. NMDA receptor antagonist.
  • PubMed. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer.
  • ResearchGate. (2025). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • PubMed. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists.
  • Sigma-Aldrich. 4-Methoxy-piperidine-2-carboxylic acid hydrochloride.
  • PubMed Central (PMC). A Guide to In Silico Drug Design.
  • RSC Publishing. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
  • MDPI. (2020). In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase.
  • Santa Cruz Biotechnology. 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride.
  • SINFOO. This compound.

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Prudent Waste Management

The proper management of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[3][4] Regulatory bodies such as the Environmental Protection Agency (EPA) have established stringent guidelines for the disposal of hazardous materials to prevent harm to human health and ecosystems.[5][6][7] Failure to comply with these regulations can lead to significant penalties and, more importantly, endanger individuals and the environment.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific SDS, a conservative approach to hazard assessment is essential. The core structure of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid contains a piperidine ring. Piperidine itself is classified as a hazardous substance with multiple risk factors:

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor.[8]
Toxicity Toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[8]
Corrosivity Causes severe skin burns and eye damage.[8]
Environmental Hazard Harmful to aquatic life.[9]

Therefore, it is prudent to assume that this compound shares some or all of these hazardous characteristics.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from the point of generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is your first line of defense against chemical exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is essential. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][5]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical; for many organic compounds, a high-density polyethylene (HDPE) or glass container is suitable.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Corrosive," "Flammable").[10][11]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 3: Waste Accumulation

Laboratories that generate hazardous waste must adhere to specific regulations regarding its accumulation.

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Container Integrity: Keep the waste container securely closed except when adding waste.[6][11]

  • Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA and your local authorities.[11][12]

Step 4: Spill Management

Accidental spills should be treated as a hazardous incident.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Containment: If it is safe to do so, contain the spill using appropriate absorbent materials from a chemical spill kit.

  • Cleanup: The spilled chemical and any materials used for cleanup must be disposed of as hazardous waste.[12]

  • Reporting: Report the spill to your institution's EHS department.

Step 5: Final Disposal

The ultimate disposal of hazardous waste must be handled by a licensed and reputable waste management company.[5]

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from your laboratory.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal.[6][13]

  • Professional Disposal: The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) for incineration or other appropriate treatment methods.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use Labeled, Compatible Container segregate->container saa Store in Satellite Accumulation Area container->saa spill Spill Occurs saa->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes pickup Request EHS Waste Pickup spill->pickup No spill_protocol->pickup end Disposal by Licensed Vendor pickup->end

Caption: Workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By adhering to the principles of hazard assessment, proper handling, and regulatory compliance, researchers can ensure a safe working environment and contribute to the preservation of our planet. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1-(4-Methoxybenzyl)piperidine-2-carboxylic acid.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

Sources

A Comprehensive Guide to the Safe Handling of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are based on a thorough analysis of its structural components—a substituted piperidine and a carboxylic acid—and data from closely related molecules.[1][2] It is imperative to treat this compound with the utmost care, assuming a hazard profile that encompasses risks from both parent structures.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of this compound is the foundation of its safe handling. Structurally, the molecule contains a piperidine ring, which is known to be hazardous, and a carboxylic acid moiety, which presents its own set of risks.

Assumed Hazard Profile:

Hazard ClassificationPotential EffectsRationale
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4][5]Based on the known toxicity of piperidine and its derivatives.
Skin Corrosion/Irritation May cause skin irritation or severe burns upon direct contact.[3][4][6]A common property of both piperidines and carboxylic acids.
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[7][8][9]Consistent with the corrosive nature of the parent compounds.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[10][11]A potential hazard for powdered chemical compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations for each selection.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][7]To protect against splashes and airborne particles that could cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[7][12]To prevent skin contact, which could lead to irritation or toxic absorption.
Body Protection A flame-retardant lab coat or a chemical-resistant apron over personal clothing.[1]To protect against spills and splashes on the body.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory. For larger quantities or potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges may be necessary.[7]To prevent inhalation of the compound, which could be toxic or cause respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring safety during the handling and use of this compound.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood to control potential dust and vapors.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, secondary containers) and PPE are readily available.

  • Weighing: Carefully weigh the desired amount of the compound. Use a non-sparking spatula to avoid ignition sources, as piperidine derivatives can be flammable.[3][6]

  • Containment: Immediately cap the primary container after weighing. Place the weigh boat with the compound into a labeled secondary container (e.g., a beaker or flask) for transport to the reaction area.

Dissolution and Reaction
  • Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed compound. If adding to a reactive mixture, do so slowly and in a controlled manner.

  • Temperature Control: Be aware of any potential exothermic reactions upon dissolution or addition to other reagents. Use an ice bath for cooling if necessary.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard techniques for maintaining an inert atmosphere (e.g., nitrogen or argon blanket).

Post-Reaction Workup and Purification
  • Quenching: If the reaction needs to be quenched, do so carefully with the appropriate reagent, again being mindful of potential exothermic events.

  • Extraction and Washing: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.

  • Purification: If purification is done via chromatography, perform this in a well-ventilated area or a fume hood to minimize exposure to solvents and the compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and waste from the reaction and workup should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix incompatible waste streams.

Disposal Procedure
  • Labeling: All waste containers must be accurately labeled with the full chemical name of the contents, including "this compound," and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[9] Never dispose of this compound down the drain.[6][13]

Emergency Procedures: Preparedness is Key

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[6]

Visualizing the Safety Workflow

The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood Enter Lab prep_weigh Weigh Compound prep_fume_hood->prep_weigh handling_dissolve Dissolve/Add to Reaction prep_weigh->handling_dissolve Transport Safely handling_monitor Monitor Reaction handling_dissolve->handling_monitor cleanup_segregate Segregate Waste handling_monitor->cleanup_segregate Reaction Complete cleanup_label Label Waste Containers cleanup_segregate->cleanup_label cleanup_dispose Dispose via Professional Service cleanup_label->cleanup_dispose

Caption: A flowchart outlining the safe handling process.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Benchchem. (2025, December). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Matrix Scientific. (2017, February 8). Safety Data Sheet.
  • (n.d.). 7 - Safety Data Sheet.
  • Aaron Chemicals. (2025, October 15). Safety Data Sheet.
  • CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
  • SIGMA-ALDRICH. (2012, January 17). Material Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.